1,2,2,2-Tetrafluoroethyl trifluoromethyl ether
Description
BenchChem offers high-quality 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF7O/c4-1(2(5,6)7)11-3(8,9)10/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKWMTKIRQSDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3OCFHCF3, C3HF7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946332 | |
| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2356-62-9 | |
| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether CAS number and properties
An In-Depth Technical Guide to 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—have made fluorinated motifs highly sought after. Among these, the trifluoromethyl ether group (-OCF₃) and related structures are of significant interest. This guide provides a comprehensive technical overview of a specific fluorinated ether, 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether, for scientists and professionals engaged in research and development.
This document moves beyond a simple recitation of data, offering insights into the compound's properties, synthesis, and potential applications, with a particular focus on its relevance to the pharmaceutical and chemical research sectors. By understanding the nuances of this molecule, researchers can better harness its potential in the design of next-generation therapeutics and advanced materials.
Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
-
Systematic Name: 1-(Trifluoromethoxy)-1,2,2,2-tetrafluoroethane
-
Common Synonyms: HFE 227, HFE 227me, Trifluoromethyl 1,2,2,2-tetrafluoroethyl ether[1]
Physical and Chemical Properties
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is a volatile, non-flammable gas at standard temperature and pressure.[1] Its high degree of fluorination results in distinct physical properties that are of interest in various specialized applications.
| Property | Value | Source |
| Molecular Weight | 186.03 g/mol | [1] |
| 186.0283 g/mol | [2] | |
| Boiling Point | -9.4 °C | [1] |
| -9 °C | [2] | |
| Density (liquid) | 1.512 g/cm³ | [2] |
| Physical State | Gas | [1] |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of highly fluorinated ethers such as 1,2,2,2-tetrafluoroethyl trifluoromethyl ether often involves specialized fluorination techniques. One documented method involves the addition of hydrogen fluoride across the double bond of trifluorovinyl-trifluoromethyl ether (CF₂=CF-O-CF₃).[4] This precursor, however, can be challenging to synthesize.[4]
Alternative conceptual synthetic pathways can be envisioned from various fluorinated starting materials. The diagram below illustrates a potential synthetic logic.
Caption: Conceptual synthetic pathways to 1,2,2,2-tetrafluoroethyl trifluoromethyl ether.
Chemical Stability and Reactivity
The high fluorine content of 1,2,2,2-tetrafluoroethyl trifluoromethyl ether renders it chemically inert under many conditions. The carbon-fluorine bond is exceptionally strong, contributing to high thermal stability. It is generally unreactive towards common reagents but is incompatible with strong oxidizing agents.[1]
Applications in Research and Development
While specific, large-scale applications for 1,2,2,2-tetrafluoroethyl trifluoromethyl ether are not widely documented in mainstream literature, its properties are indicative of potential uses in niche areas of interest to researchers. The broader class of hydrofluoroethers (HFEs) is recognized for applications as heat-transfer fluids, cleaning solvents, and in specialty chemical synthesis.
Relevance in Medicinal Chemistry and Drug Discovery
The introduction of fluorinated groups is a well-established strategy in drug design to modulate pharmacokinetic and physicochemical properties.[5][6] The trifluoromethoxy group (-OCF₃) is often considered a bioisostere of other functional groups and can enhance metabolic stability and membrane permeability.[6]
While direct incorporation of the 1,2,2,2-tetrafluoroethyl trifluoromethyl ether molecule into a drug candidate is unlikely due to its gaseous nature, it can serve as a valuable building block or reagent in the synthesis of more complex fluorinated molecules. Researchers in drug discovery may find it useful in developing novel synthetic methodologies for creating compounds with unique fluorine substitution patterns.
It is important to distinguish 1,2,2,2-tetrafluoroethyl trifluoromethyl ether from its isomer, desflurane (2-(difluoromethoxy)-1,1,1,2-tetrafluoro-ethane, CAS 57041-67-5). Desflurane is a well-known inhalation anesthetic.[7][8][9] This highlights that subtle changes in molecular structure within this class of compounds can lead to vastly different biological activities and applications. A patent from the 1970s does suggest the broader class of 1,2,2,2-tetrafluoroethyl ethers as potential inhalation anesthetics, indicating early interest in the pharmacological properties of these structures.[4]
Potential as a Specialty Solvent or Reagent
Given its chemical inertness and low boiling point, this compound could be explored as a solvent for specific reactions involving highly reactive species or for processes requiring easy solvent removal. In the context of materials science, fluorinated compounds are integral to the development of advanced polymers, liquid crystals, and agrochemicals.[6]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize a rigorous approach to safety. Proper handling protocols are non-negotiable when working with specialty chemicals like 1,2,2,2-tetrafluoroethyl trifluoromethyl ether.
Hazard Identification and Classification
This compound presents several hazards that must be managed through appropriate engineering controls and personal protective equipment.[1]
-
Simple Asphyxiant: As a gas heavier than air, it can displace oxygen in poorly ventilated or confined spaces, leading to rapid suffocation.[1]
-
Gas Under Pressure: It is supplied as a liquefied gas and may explode if heated.[1]
-
Health Hazards: It is classified as a skin and eye irritant. Inhalation may cause respiratory irritation, drowsiness, or dizziness.[1] Direct contact with the liquid can cause frostbite.[1]
Recommended Handling and Personal Protective Equipment (PPE)
A self-validating safety workflow is crucial. The following protocol outlines the minimum requirements for handling this substance.
Caption: Mandatory safety workflow for handling 1,2,2,2-tetrafluoroethyl trifluoromethyl ether.
Storage and Disposal
-
Storage: Store in a dry, cool, well-ventilated area. Protect from sunlight and do not expose to temperatures exceeding 50°C. Keep the container closed when not in use and away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by a licensed collector.[9]
Conclusion
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is a highly fluorinated compound with distinct physical and chemical properties. While it may not have the widespread recognition of its anesthetic isomer, desflurane, its characteristics make it a compound of interest for researchers in synthetic chemistry, materials science, and drug discovery. Its potential as a synthetic building block or specialty solvent, coupled with the broader importance of fluorinated ethers in modern science, underscores the need for a thorough understanding of its properties and safe handling. This guide serves as a foundational resource for professionals seeking to explore the utility of this and similar fluorochemicals in their research endeavors.
References
- SynQuest Laboratories, Inc. (n.d.). 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether Safety Data Sheet.
- Bionity. (n.d.). Desflurane.
- Chemical-Suppliers. (n.d.). 1,2,2,2-Tetrafluoroethyl (trifluoromethyl) ether | CAS 2356-62-9.
- CAS. (n.d.). Desflurane. CAS Common Chemistry.
- Chemsrc. (2025). CAS#:2356-62-9 | 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER.
- Chemsrc. (2025). Desflurane | CAS#:57041-67-5.
- Cheméo. (n.d.). Chemical Properties of Desflurane (CAS 57041-67-5).
- A Chemtek. (n.d.). Desflurane | 57041-67-5.
- ChemicalBook. (2024). 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER - Safety Data Sheet.
- ChemicalBook. (n.d.). 1,2,2,2-TETRAFLUOROETHYL METHYL ETHER synthesis.
- Smolecule. (2023). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.
- Sigma-Aldrich. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.
- Santa Cruz Biotechnology, Inc. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | CAS 406-78-0.
- Google Patents. (n.d.). EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.
- SynQuest Laboratories, Inc. (n.d.). 1,2,2,2-Tetrafluoroethyl difluoromethyl ether Safety Data Sheet.
- ChemicalBook. (n.d.). 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER CAS#: 2356-62-9.
- Google Patents. (n.d.). US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.
- Central Fluorochemicals Limited. (n.d.). Exploring Ethyl 1,1,2,2-Tetrafluoroethyl Ether: Properties and Applications.
- TCI Chemicals. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether | 406-78-0.
- Chem-Impex. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.
- Airgas. (2017). SAFETY DATA SHEET.
- Guidechem. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.
- PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.
- ResearchGate. (n.d.). Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. Request PDF.
- ResearchGate. (2008). (PDF) Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 1,2,2,2-Tetrafluoroethyl (trifluoromethyl) ether | CAS 2356-62-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CAS#:2356-62-9 | 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER | Chemsrc [chemsrc.com]
- 4. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]
- 5. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Desflurane [bionity.com]
- 8. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]
- 9. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Physicochemical Properties and Laboratory Applications of HFE-347
Abstract
This technical guide provides a comprehensive overview of the hydrofluoroether (HFE) HFE-347, also known as 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether, for its application in research, development, and drug discovery laboratory settings. HFE-347 has emerged as a high-performance, environmentally responsible solvent, offering a unique combination of desirable physicochemical properties. This document details these properties, including its thermal and physical characteristics, solubility, and material compatibility. Furthermore, it provides in-depth, field-proven insights into its primary applications as a precision cleaning agent, a carrier solvent, and a medium for organic synthesis and purification. This guide is intended to be a valuable resource for scientists and professionals seeking to leverage the advantages of HFE-347 in their laboratory workflows, providing both the theoretical underpinnings and practical, step-by-step protocols for its effective use.
Introduction: The Rise of a Sustainable and High-Performance Solvent
The modern laboratory is increasingly driven by the dual needs of high-performance chemical processes and a commitment to environmental sustainability and worker safety. The selection of an appropriate solvent is a critical decision that impacts reaction kinetics, product purity, and the overall safety and environmental footprint of a process. For decades, chlorinated and traditional organic solvents have been the workhorses of the laboratory, but their inherent toxicity, flammability, and environmental concerns, such as ozone depletion and high global warming potential (GWP), have necessitated a search for viable alternatives.[1]
Hydrofluoroethers (HFEs) have emerged as a leading class of next-generation solvents designed to address these challenges. HFE-347 (CAS No: 406-78-0) is a prime example of this innovative chemistry, offering a compelling balance of performance, safety, and favorable environmental properties.[2] With a zero Ozone Depletion Potential (ODP) and a low GWP, HFE-347 is not subject to the stringent regulations that are phasing out many conventional solvents.[1] Its non-flammable and low-toxicity nature significantly enhances laboratory safety.[2]
This guide will delve into the core physicochemical properties of HFE-347 and explore its practical applications in the laboratory, with a particular focus on the needs of researchers in the pharmaceutical and drug development sectors.
Core Physicochemical Properties of HFE-347
The utility of HFE-347 in a laboratory setting is a direct consequence of its unique molecular structure, which imparts a distinct set of physical and chemical properties. Understanding these properties is fundamental to optimizing its use in various applications.
Physical and Thermal Properties
HFE-347 is a clear, colorless, and odorless liquid with a unique combination of a low boiling point and high density.[3] These and other key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether | [3] |
| Molecular Formula | C₄H₃F₇O | [4] |
| Molecular Weight | 200.06 g/mol | [3] |
| CAS Number | 406-78-0 | [4] |
| Boiling Point | 56.2 °C | [3] |
| Melting Point | -91 °C | [3] |
| Density (at 25°C) | 1.487 g/mL | [3] |
| Viscosity (at 25°C) | 0.44 cSt | [2] |
| Surface Tension (at 25°C) | 16.4 dynes/cm | [2] |
| Vapor Pressure (at 25°C) | 0.32 kg/cm ² | [2] |
| Heat of Vaporization | 163 kJ/kg | [2] |
| Flash Point | None | [3] |
The low surface tension and viscosity of HFE-347 are particularly noteworthy.[5] These properties allow it to penetrate tight spaces and effectively wet surfaces, which is a significant advantage in precision cleaning applications. Its moderate boiling point facilitates easy removal and recovery through simple distillation, contributing to its cost-effectiveness and sustainability.[2]
Solubility and Miscibility
HFE-347 is characterized by its selective solvency. While it is virtually insoluble in water, it can dissolve a range of materials, particularly fluorinated oils and greases, as well as some silicone oils.[2] Its miscibility with common organic solvents is a critical consideration for its use in synthesis and purification. The following table provides a general overview of its miscibility with various classes of organic solvents.
| Solvent Class | Representative Solvents | Miscibility with HFE-347 |
| Alcohols | Methanol, Ethanol, Isopropanol | Generally Miscible |
| Ketones | Acetone, Methyl Ethyl Ketone | Generally Miscible |
| Esters | Ethyl Acetate, Butyl Acetate | Generally Miscible |
| Alkanes | Hexane, Heptane | Partially Miscible to Immiscible |
| Aromatics | Toluene, Xylene | Generally Miscible |
| Chlorinated Solvents | Dichloromethane, Chloroform | Generally Miscible |
It is important to note that while general miscibility is indicated, the precise solubility of a specific compound in HFE-347 should be determined experimentally for each application.
Material Compatibility
A significant advantage of HFE-347 is its excellent compatibility with a wide array of materials, including many plastics, elastomers, and metals that are commonly found in laboratory and manufacturing equipment.[1] This broad compatibility minimizes the risk of material degradation and equipment failure.
| Material | Compatibility with HFE-347 |
| Metals | Stainless Steel, Aluminum, Copper, Brass |
| Plastics | Polypropylene (PP), Polyethylene (PE), PEEK, Acetal |
| Elastomers | PTFE, Viton™ (FKM), EPDM, Silicone, Kalrez® |
While HFE-347 is compatible with most materials, prolonged exposure, especially at elevated temperatures, may cause some swelling in certain elastomers like silicone and fluorinated rubbers (Viton™, Kalrez®).[6] Therefore, for applications involving long-term contact, it is advisable to conduct specific compatibility testing under the intended operating conditions.
Laboratory Applications of HFE-347
The unique physicochemical properties of HFE-347 make it a versatile tool for a range of laboratory applications. This section provides an in-depth look at its use in precision cleaning, as a carrier solvent, and in organic synthesis and purification, complete with practical, step-by-step protocols.
Precision Cleaning
The combination of low surface tension, low viscosity, and high density makes HFE-347 an exceptional cleaning agent, capable of removing particulates, oils, and other contaminants from delicate surfaces without causing damage.[7] Its fast evaporation rate ensures that cleaned components are left dry and residue-free.[1]
Maintaining the cleanliness of optical components is critical for the performance of many analytical instruments. HFE-347 is an ideal solvent for this application due to its ability to clean effectively without leaving residues that can interfere with optical measurements.
Experimental Protocol: Cleaning of Laboratory Optics
-
Preparation: Work in a clean, dust-free environment. Wear powder-free gloves to prevent fingerprint contamination.
-
Initial Dust Removal: Use a bulb blower or a stream of filtered, compressed nitrogen to gently remove any loose dust and particles from the optical surface.
-
Solvent Application: Moisten a fresh, lint-free optical-grade wipe with HFE-347. Do not apply the solvent directly to the optic to avoid excessive flooding.
-
Wiping Technique: Gently wipe the optical surface in a single, slow, continuous motion. For circular optics, a gentle spiral from the center to the edge is effective. The goal is to lift contaminants off the surface, not to scrub them.
-
Final Rinse (Optional): For exceptionally sensitive applications, a final rinse can be performed by gently streaming clean HFE-347 over the optic surface, followed by drying with a stream of clean, dry nitrogen.
-
Inspection: Inspect the optic under a bright light to ensure all contaminants have been removed.
For more robust cleaning of complex parts, such as analytical instrument components, vapor degreasing with HFE-347 is a highly effective method. This process utilizes the solvent vapors to dissolve contaminants, which are then rinsed away, leaving the part exceptionally clean and dry.[2]
Experimental Protocol: Laboratory-Scale Vapor Degreasing
-
Equipment Setup: Use a laboratory-scale vapor degreaser with a boil sump and a cool rinse sump. Ensure the cooling coils are operational.
-
Solvent Charging: Fill the boil sump with HFE-347 to the recommended level.
-
Heat-up: Turn on the heater for the boil sump. The HFE-347 will begin to boil and create a vapor zone.
-
Part Placement: Place the components to be cleaned in a wire basket and slowly lower them into the vapor zone.
-
Vapor Cleaning: As the hot vapor condenses on the cooler parts, it will dissolve oils and other contaminants. This condensate will then drip back into the boil sump.
-
Rinse: After a few minutes in the vapor zone, move the basket to the cool rinse sump, which contains freshly distilled HFE-347, to rinse away any remaining residues.
-
Final Vapor Rinse: Slowly raise the basket back into the vapor zone for a final, brief rinse with the pure solvent vapor.
-
Drying: Slowly lift the basket out of the vapor zone, allowing the parts to dry completely before removal from the degreaser.
Carrier Solvent in Drug Development
In pharmaceutical research, HFE-347 can serve as an effective carrier solvent for the deposition of active pharmaceutical ingredients (APIs) and excipients, particularly for fluorinated compounds and in the formation of nanoparticles. Its low surface tension allows for uniform spreading and coating, while its volatility ensures rapid drying without leaving harmful residues.
The preparation of drug-loaded nanoparticles is a key area of research in advanced drug delivery. HFE-347 can be used in emulsion-based methods to create these nanoparticles.
Experimental Protocol: Preparation of Drug-Loaded Nanoparticles via Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve the drug and a suitable biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent like acetone.
-
Emulsification: Add the organic phase dropwise to a larger volume of an aqueous phase containing a surfactant, while homogenizing at high speed. HFE-347 can be added to the aqueous phase to act as a co-surfactant and to control the particle size.
-
Solvent Evaporation: Continue to stir the emulsion at room temperature to allow the organic solvent and HFE-347 to evaporate, leading to the formation of solid drug-loaded nanoparticles.
-
Purification: The nanoparticle suspension can then be purified by centrifugation or dialysis to remove any remaining surfactant and unencapsulated drug.
-
Lyophilization: The purified nanoparticles can be lyophilized to obtain a dry powder for long-term storage.
Organic Synthesis and Purification
The chemical inertness and selective solvency of HFE-347 make it a valuable medium for certain organic reactions, particularly those involving fluorinated compounds. Its low boiling point facilitates easy product isolation and solvent recycling. Furthermore, it is being explored as a safer alternative to chlorinated solvents like dichloromethane (DCM) in chromatographic purifications.[8]
The increasing regulatory scrutiny of dichloromethane due to its toxicity has led to a search for safer alternatives in laboratory applications, including chromatography.[8] While a universal replacement is challenging, HFE-347, often in combination with other solvents, can be an effective mobile phase component for the purification of certain classes of compounds.
Experimental Protocol: Evaluating HFE-347 as a DCM Replacement in Column Chromatography
-
Solubility Testing: First, determine the solubility of your crude product in HFE-347 and potential co-solvents (e.g., ethyl acetate, acetone).
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method using various ratios of HFE-347 and a more polar co-solvent to find a system that provides good separation of your target compound from impurities.
-
Column Packing: Pack a chromatography column with the appropriate stationary phase (e.g., silica gel) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimum amount of the chosen mobile phase and load it onto the column.
-
Elution: Run the column with the optimized mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The low boiling point of HFE-347 facilitates its efficient removal.
Safety, Handling, and Environmental Considerations
While HFE-347 offers significant safety and environmental advantages over many traditional solvents, proper handling procedures are still essential to ensure a safe laboratory environment.
-
Ventilation: Always use HFE-347 in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store HFE-347 in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.
-
Disposal: Dispose of HFE-347 waste in accordance with local, state, and federal regulations. Due to its properties, HFE-347 can often be recycled through distillation, which is a more sustainable option than disposal.[2]
From an environmental perspective, HFE-347's zero ODP and low GWP make it a sustainable choice for a wide range of laboratory applications.[1]
Conclusion
HFE-347 represents a significant advancement in solvent technology, offering a compelling combination of high performance, enhanced safety, and a favorable environmental profile. Its unique physicochemical properties, including low surface tension and viscosity, moderate boiling point, and broad material compatibility, make it a versatile tool for researchers and scientists in diverse fields.
As detailed in this guide, HFE-347 excels as a precision cleaning agent, a carrier solvent for advanced drug delivery systems, and a promising alternative to traditional solvents in organic synthesis and purification. By providing both the fundamental principles and practical, step-by-step protocols, this guide aims to empower laboratory professionals to confidently and effectively integrate HFE-347 into their workflows, thereby fostering safer, more sustainable, and highly efficient scientific practices.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of HFE-347 in Modern Pharmaceutical Research and Development. Retrieved from [Link]
-
3M. (2021). 3M™ Novec™ 7000 Engineered Fluid. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of HFE-347: Applications Beyond Traditional Solvents. Retrieved from [Link]
-
Unistar Chemical. (n.d.). HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Retrieved from [Link]
-
MDPI. (2023). Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography as a Screening Tool. Retrieved from [Link]
-
Xiamen Juda Chemical & Equipment Co., Ltd. (2025). HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. Retrieved from [Link]
-
3M. (n.d.). 3M™ Novec™ 7000 Engineered Fluid. Retrieved from [Link]
-
Photonchina. (n.d.). Wipe method and Ultrasonic cleaning for precision optics. Retrieved from [Link]
-
Thorlabs. (n.d.). Optics Handling and Care Tutorial. Retrieved from [Link]
-
PubMed. (2013). Preparation and evaluation of raloxifene-loaded solid dispersion nanoparticle by spray-drying technique without an organic solvent. Retrieved from [Link]
-
Fuxin Ruifeng Fluorochemical Co., Ltd. (n.d.). HFE-347. Retrieved from [Link]
-
Reddit. (2024). Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs. Retrieved from [Link]
-
Juda Trading. (n.d.). Hydrofluoroether HFE 347 Used as Rinsing and Drying Agent and Solvents. Retrieved from [Link]
-
Parr Instrument Company. (n.d.). Kalrez - Chemical Resistance and Fluid Compatability for O-Rings. Retrieved from [Link]
-
Jinshiling PTFE Manufacturer. (2024). EPDM vs Teflon: Which Material is Right for Your Application?. Retrieved from [Link]
-
Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]
Sources
- 1. photonchinaa.com [photonchinaa.com]
- 2. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 3. Tips for cleaning precision optics - ios Optics [iosoptics.com]
- 4. Optics Precision Cleaning Guide by EcoClean India | Tips [ecoclean-india.com]
- 5. fluorined-chemicals.com [fluorined-chemicals.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. parallax-tech.com [parallax-tech.com]
- 8. researchgate.net [researchgate.net]
synthesis and purification of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether
An In-depth Technical Guide to the Synthesis and Purification of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether (Desflurane)
Introduction
1,2,2,2-Tetrafluoroethyl difluoromethyl ether, known commercially as Desflurane (CAS No: 57041-67-5), is a highly fluorinated methyl ethyl ether that has become a staple in modern anesthesia.[1] It is prized for its rapid onset and offset of effects, which grants anesthesiologists precise control over the depth of anesthesia and facilitates a quick recovery period for patients, particularly in outpatient surgical settings.[1][2]
Synthesized in the 1960s, its unique physical properties, notably a low boiling point of 22.8 °C and high vapor pressure, initially posed significant challenges for the anesthetic vaporizers of the time.[1][2][3] However, with the advent of specialized heated and pressurized vaporizers, desflurane was clinically introduced in the early 1990s and approved by the FDA in 1992.[1][3] Chemically, it is a racemic mixture of two enantiomers with the formula C₃H₂F₆O and a molar mass of 168.038 g·mol⁻¹.[4][5] Its low solubility in blood and body tissues is a direct consequence of its high degree of fluorination, enabling rapid induction and emergence from anesthesia.[1] This guide provides a comprehensive exploration of the primary synthetic pathways and purification strategies for desflurane, tailored for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether
The commercial viability of desflurane has driven considerable research into optimizing its synthesis. The most prevalent methods involve the fluorination of a closely related anesthetic, isoflurane, although other multi-step routes from different starting materials have also been developed.
Primary Synthetic Route: Fluorination of Isoflurane
The conversion of 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether (isoflurane) to desflurane is the most direct and commercially significant synthetic route. This process involves a halogen exchange reaction, replacing the chlorine atom with fluorine. This transformation can be achieved via several methods, most notably through liquid-phase or vapor-phase fluorination using hydrogen fluoride (HF).
This method is the basis for the current commercial production of desflurane.[6] It involves reacting isoflurane with anhydrous hydrogen fluoride in the presence of a potent Lewis acid catalyst, typically an antimony pentahalide.[6][7]
Mechanism and Rationale: The Lewis acid catalyst (e.g., antimony pentachloride, SbCl₅, or antimony pentafluoride, SbF₅) is crucial for activating the C-Cl bond. It coordinates with the chlorine atom on the isoflurane molecule, making the carbon atom more electrophilic and susceptible to nucleophilic attack by a fluoride ion from the hydrogen fluoride.[6] The use of SbF₅ is reported to allow for a lower molar excess of HF compared to SbCl₅.[6]
Experimental Protocol (Representative): A detailed protocol for this reaction involves the careful management of highly corrosive reagents at controlled temperatures.[7][8]
-
Reactor Setup: A suitable pressure reactor (e.g., made of Hastelloy or stainless steel) is charged with isoflurane and the antimony pentahalide catalyst (e.g., 0.7-1.2 mol % SbCl₅).[4][7]
-
Reagent Addition: The reactor is cooled to a temperature range of -10 °C to 30 °C (a preferred range being 9-18 °C).[7][8] Anhydrous hydrogen fluoride (typically 1.3-2.2 molar equivalents) is then slowly added to the mixture.[7]
-
Reaction: The reaction is maintained at the specified temperature for several hours (e.g., 6-7 hours) to ensure completion.[7]
-
Quenching: Upon completion, the reaction is carefully quenched, often by pouring the mixture into water or a basic solution to neutralize the acidic components.
-
Workup: The organic phase containing crude desflurane, unreacted isoflurane, and by-products is separated for purification.
A significant challenge in this process is the formation of by-products, such as bis-1,2,2,2-tetrafluoroethyl ether, which arises from the reaction of newly formed desflurane with the carbocation intermediate. The formation of this by-product reduces the overall yield and complicates purification due to its boiling point being similar to that of desflurane and isoflurane.[7]
Caption: Liquid-phase fluorination of Isoflurane.
To overcome some limitations of the batch liquid-phase process, such as catalyst recycling, a continuous vapor-phase method has been developed.[6] This approach offers benefits like extended catalyst life and high selectivity.
Methodology and Advantages: In this process, a gaseous mixture of isoflurane and hydrogen fluoride is passed through a heated reaction tube packed with a supported catalyst. A notable catalyst system is antimony pentafluoride supported on activated carbon.[6] This heterogeneous catalysis approach avoids the difficult separation and recycling of the catalyst associated with the liquid-phase method. The process can be operated continuously, leading to higher throughput and potentially lower operational costs.
Experimental Setup (Representative):
-
Reactor: A cylindrical reaction tube (e.g., SUS 316L-made) is packed with the supported catalyst.[4]
-
Activation: The catalyst is often pre-treated by heating it in a stream of nitrogen, followed by exposure to hydrogen fluoride gas to ensure it is active and anhydrous.[4]
-
Reaction: Gaseous isoflurane and hydrogen fluoride are introduced into the heated reactor at a controlled flow rate. The reaction temperature is typically maintained around 180 °C.[4]
-
Product Collection: The gaseous effluent from the reactor, containing desflurane, HCl, excess HF, and unreacted isoflurane, is passed through a series of condensers and scrubbers to separate the product.
Alternative Synthetic Route: From Hexafluoropropene Epoxide
An alternative, multi-step synthesis avoids the use of isoflurane as a starting material, beginning instead with hexafluoropropene epoxide.[9]
Step-by-Step Protocol:
-
Ether Formation: Gaseous hexafluoropropene epoxide (CF₃CFOCF₂) is passed through methanol to form methyl 2-methoxytetrafluoropropionate (CF₃CF(OCH₃)COOCH₃).[4][9]
-
Hydrolysis: The resulting ester is hydrolyzed using an inorganic base like aqueous potassium hydroxide to yield the corresponding acid, CF₃CF(OCH₃)COOH.[4]
-
Decarboxylation: The acid is heated with a high-boiling-point glycol to induce decarboxylation, forming 1,2,2,2-tetrafluoroethyl methyl ether (CF₃CFHOCH₃).[4][9]
-
Chlorination: The methyl ether is then exhaustively chlorinated using chlorine gas to produce 1,2,2,2-tetrafluoroethyl dichloromethyl ether (CF₃CHFOCHCl₂).[9]
-
Final Fluorination: In the final step, a fluorine-chlorine exchange is carried out on the dichloromethyl ether using HF and a catalyst (like SbCl₅) or a stronger fluorinating agent such as bromine trifluoride (BrF₃) to yield the final product, desflurane.[4][9]
Caption: Synthesis of Desflurane from Hexafluoropropene Epoxide.
Comparison of Synthetic Routes
| Parameter | Liquid-Phase Fluorination of Isoflurane | Vapor-Phase Fluorination of Isoflurane | Synthesis from Hexafluoropropene Epoxide |
| Starting Material | Isoflurane | Isoflurane | Hexafluoropropene Epoxide |
| Key Reagents | HF, SbCl₅/SbF₅[7][8] | HF, SbF₅ on Carbon[6] | CH₃OH, KOH, Cl₂, HF/SbCl₅[4][9] |
| Number of Steps | 1 | 1 | 5 |
| Process Type | Batch[6] | Continuous[6] | Batch |
| Key Advantages | High yield, established commercial route.[6] | Catalyst reusability, continuous operation.[6] | Avoids reliance on isoflurane supply. |
| Key Challenges | Catalyst separation, by-product formation.[6][7] | Catalyst stability over time. | Long synthesis, multiple intermediates. |
Part 2: Purification of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether
Regardless of the synthetic route, the crude product is a mixture containing desflurane, unreacted starting materials, catalysts, solvents, and by-products. High-purity desflurane, suitable for medical use, is obtained through a rigorous multi-stage purification process, with fractional distillation being the cornerstone technique.[4]
Purification Challenges
The primary difficulty in purifying desflurane lies in the close boiling points of key components in the crude mixture.[7]
| Compound | Boiling Point (°C) |
| Desflurane | 22.8[3] |
| Isoflurane (Starting Material) | 48.5[7] |
| Bis-1,2,2,2-tetrafluoroethyl ether (By-product) | 37-49 (Stereoisomers)[7] |
The proximity of these boiling points necessitates highly efficient fractional distillation columns to achieve the required separation and purity for pharmaceutical applications.
General Purification Workflow
A typical purification sequence involves neutralization, washing, drying, and distillation.
-
Neutralization and Quenching: The acidic reaction mixture from synthesis is first neutralized. This is often achieved by carefully adding the crude product to an aqueous base, such as sodium bicarbonate or potassium hydroxide solution, to quench residual acids like HF and HCl and the Lewis acid catalyst.[10]
-
Washing and Drying: The organic layer is separated and washed with water to remove any remaining salts and water-soluble impurities. It is then dried using a suitable drying agent (e.g., MgSO₄, P₂O₅) to remove dissolved water, which could interfere with distillation.[10]
-
Fractional Distillation: This is the most critical step. The dried crude product is subjected to fractional distillation.
-
Initial Distillation: A first pass may be used to remove low-boiling impurities and separate the bulk of the product from high-boiling residues.
-
High-Efficiency Fractional Distillation: The collected distillate is then passed through a high-efficiency packed column to carefully separate desflurane from the close-boiling isoflurane and by-products.[4] The high volatility of desflurane requires a distillation setup with efficient cooling to condense the product.
-
Caption: General workflow for the purification of Desflurane.
Conclusion
The synthesis of 1,2,2,2-tetrafluoroethyl trifluoromethyl ether (desflurane) is a well-established process in medicinal chemistry, with the catalytic fluorination of isoflurane serving as the primary commercial route. Both liquid-phase and vapor-phase methodologies have been refined to optimize yield and process efficiency, with the latter offering advantages for continuous manufacturing. Alternative multi-step syntheses provide flexibility but are generally more complex. The purification of desflurane is a critical and challenging aspect of its production, relying on high-efficiency fractional distillation to separate the final product from structurally similar impurities with close boiling points. A thorough understanding of these synthetic and purification principles is essential for the consistent and cost-effective production of this vital anesthetic agent.
References
- Halpern, D. F., & Partis, R. A. (1993). U.S. Patent No. 5,205,914. Washington, DC: U.S. Patent and Trademark Office.
- Zhang, Y., & Wang, J. (2012). CN Patent No. 102617298A.
- Cicco, J. A. (2004). U.S. Patent No. 6,800,786B1. Washington, DC: U.S. Patent and Trademark Office.
- Chambers, R. D., & Greenhall, M. P. (2009). European Patent No. EP1812367B1.
-
Chambers, R. D., et al. (2011). The Preparation of Desflurane by the Vapor-Phase Fluorination of Isoflurane. Organic Process Research & Development, 15(3), 653-657. Retrieved from [Link]
-
Wood Library-Museum of Anesthesiology. (n.d.). Desflurane (Suprane). Retrieved from [Link]
- Siegemund, G., & Schwertfeger, W. (1976). U.S. Patent No. 3,981,927A. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (2024). Desflurane. Retrieved from [Link]
-
Lee, H. J., et al. (2018). Adsorption of desflurane by the silica gel filters in breathing circuits: an in vitro study. Korean Journal of Anesthesiology, 71(4), 319-323. Retrieved from [Link]
-
Khan, J., Patel, P., & Liu, M. (2024). Desflurane. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 3. Desflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Desflurane synthesis - chemicalbook [chemicalbook.com]
- 5. Desflurane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6800786B1 - Preparation of desflurane - Google Patents [patents.google.com]
- 8. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]
- 9. US5205914A - Synthesis of desflurane - Google Patents [patents.google.com]
- 10. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]
molecular structure and spectral data of HFE-347
An In-Depth Technical Guide to the Molecular and Spectroscopic Characterization of HFE-347
Abstract
This technical guide provides a comprehensive analysis of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, commonly known as HFE-347. As a hydrofluoroether (HFE), this compound has garnered significant attention across various industries for its favorable environmental profile, including zero ozone depletion potential (ODP) and low global warming potential (GWP).[1][2][3][4] It serves as a high-performance solvent for precision cleaning, a carrier medium, and a heat transfer fluid, replacing less environmentally friendly predecessors like HCFCs and PFCs.[1][2][3] This document, intended for researchers and drug development professionals, delves into the core molecular structure of HFE-347 and outlines its characteristic spectral data. Furthermore, it provides detailed, field-proven experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal reasoning behind methodological choices to ensure robust and reproducible characterization.
Molecular Identity and Physicochemical Properties
HFE-347 is a segregated hydrofluoroether, meaning the molecule contains both a highly fluorinated portion and a hydrogen-containing portion, but no fluorine atoms are attached to the same carbon as a hydrogen atom. This structure imparts a unique combination of properties, including non-flammability, low toxicity, and excellent thermal and chemical stability.[1][2][5] Its physical properties make it an effective solvent for a range of applications, from cleaning sensitive electronic components to serving as a diluent for fluorinated lubricants.[1][6][7][8]
A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | [1][2][5][9][10] |
| Common Synonym | HFE-347 | [1][2][5][6][7][9] |
| CAS Number | 406-78-0 | [2][4][6][7][8][9][11][12] |
| Molecular Formula | C₄H₃F₇O | [4][7][8][11] |
| Molecular Weight | 200.05 g/mol | [7][11][13] |
| Appearance | Colorless, transparent liquid | [7] |
| Boiling Point | 56.2 °C | [1][10][11] |
| Melting Point | -91 °C | [10][13] |
| Density | 1.47 - 1.487 g/cm³ at 25 °C | [1][10][11] |
| Surface Tension | 16.4 dyne/cm at 25 °C | [1] |
| Ozone Depletion Potential (ODP) | 0 | [1][3][4] |
| Global Warming Potential (GWP) | 540 (100-year) | [4][11] |
Molecular Structure Analysis
The molecular formula of HFE-347 is CF₃CH₂OCF₂CF₂H. The structure consists of a 2,2,2-trifluoroethyl group and a 1,1,2,2-tetrafluoroethyl group linked by an ether oxygen. The presence of distinct fluorinated and hydrogen-containing ethyl groups dictates its spectroscopic characteristics and chemical behavior.
Spectroscopic Profile
The elucidation of HFE-347's structure is confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on its known molecular structure and general principles of spectroscopy for fluorinated ethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for characterizing fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[14][15] The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it ideal for analyzing complex fluorinated molecules.[14][16]
Expected ¹H NMR Data (Referenced to TMS): The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two different proton environments.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |
| 1 | ~5.9 - 6.4 | Triplet of Triplets (tt) | ³JHF, ²JHF | -CF₂H |
| 2 | ~4.2 - 4.6 | Quartet (q) | ³JHF | -CH₂- |
-
Rationale: The proton on the tetrafluoroethyl group (-CF₂H) is expected to be significantly downfield due to the strong deshielding effect of the adjacent difluoro group and is coupled to both the CF₂ group on the same carbon (large ²JHF) and the CF₂ group on the adjacent carbon (smaller ³JHF). The methylene protons (-CH₂-) are deshielded by the adjacent ether oxygen and coupled to the three fluorine atoms of the CF₃ group, resulting in a quartet.[17][18]
Expected ¹⁹F NMR Data (Referenced to CFCl₃): The ¹⁹F NMR spectrum should display three signals corresponding to the three unique fluorine environments.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |
| 1 | ~ -74 | Triplet (t) | ³JHF | CF₃ -CH₂- |
| 2 | ~ -92 | Doublet of Triplets (dt) | ³JHF, ³JFF | -O-CF₂ -CF₂H |
| 3 | ~ -137 | Doublet of Triplets (dt) | ²JHF, ³JFF | -CF₂-CF₂ H |
-
Rationale: The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[14] The CF₃ group is coupled to the two protons of the adjacent methylene group, appearing as a triplet. The two CF₂ groups are diastereotopic and couple to each other, as well as to the terminal proton, leading to more complex splitting patterns (doublet of triplets).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For ethers, the most characteristic absorption is the C-O single-bond stretching vibration.[17]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~2950 - 3050 | Weak-Medium | C-H Stretch |
| ~1050 - 1250 | Strong | C-O-C Asymmetric Stretch |
| ~1100 - 1350 | Very Strong | C-F Stretch |
-
Rationale: Ethers typically show a strong C–O stretching absorption in the 1050 to 1150 cm⁻¹ range.[17][18] Given the extensive fluorination of HFE-347, this peak may be part of a complex pattern and will be accompanied by very strong C-F stretching bands, which are characteristic of fluorinated compounds and typically appear in the 1100-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural components. The spectra of fluorocarbons are often characterized by the prominent CF₃⁺ ion.[19]
Expected Fragmentation Pattern (Electron Ionization - EI):
| m/z | Ion Fragment | Description |
| 200 | [C₄H₃F₇O]⁺ | Molecular Ion (M⁺) |
| 131 | [C₂HF₄O]⁺ or [C₃H₂F₅]⁺ | Cleavage of C-C or C-O bond |
| 101 | [C₂HF₄]⁺ | Loss of trifluoroethoxy group |
| 83 | [C₂H₂F₃O]⁺ | Cleavage of C-O bond |
| 69 | [CF₃]⁺ | Trifluoromethyl cation (often a base peak) |
-
Rationale: In mass spectrometry, the molecular ion peak confirms the molecular weight.[7][11] The ether linkage is a common site for fragmentation. Cleavage on either side of the oxygen atom will result in characteristic charged fragments. The stability of the trifluoromethyl cation ([CF₃]⁺) often makes it a highly abundant or base peak in the spectra of compounds containing this group.[19]
Experimental Methodologies
To ensure the accurate and reliable characterization of HFE-347, standardized and validated protocols must be employed. The following sections provide step-by-step methodologies for the key spectroscopic analyses.
Protocol for ¹⁹F NMR Analysis
This protocol outlines the acquisition of a high-quality, proton-decoupled ¹⁹F NMR spectrum. The high sensitivity of the ¹⁹F nucleus means that spectra can be acquired rapidly.[15]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-15 mg of HFE-347 and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean glass vial.
-
Causality: The deuterated solvent provides a field-frequency lock for the NMR spectrometer, ensuring field stability during acquisition. The concentration is chosen to provide a good signal-to-noise ratio without causing line broadening.
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[16]
-
-
Instrument Setup (e.g., 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Tune and match the fluorine probe to the correct frequency.
-
Causality: Proper tuning and matching maximize the efficiency of radiofrequency pulse transmission and signal detection, which is critical for sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.
-
Causality: Shimming corrects for minor inhomogeneities in the magnetic field across the sample volume, resulting in sharper spectral lines and better resolution.
-
-
Spectrum Acquisition:
-
Use a standard proton-decoupled ¹⁹F pulse sequence.
-
Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., 250 ppm).
-
Set the transmitter offset to the center of the expected spectral region.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 5 seconds.
-
Causality: A sufficient relaxation delay ensures that all nuclei have returned to thermal equilibrium before the next pulse, which is essential for accurate signal integration and quantitative analysis.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction.
-
Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Protocol for High-Resolution Mass Spectrometry (HRMS)
This protocol describes the analysis of HFE-347 using an HPLC system coupled to a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, which provides highly accurate mass measurements.[20][21]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of HFE-347 at 1 mg/mL in methanol.
-
Perform a serial dilution to create a working solution of ~1 µg/mL in methanol with 0.1% formic acid.
-
Causality: Dilution prevents detector saturation. Formic acid is added to promote protonation and the formation of [M+H]⁺ ions in positive electrospray ionization mode, although for some compounds direct analysis may be used.
-
-
Instrumentation and Method Setup:
-
HPLC: Use a C18 column. The mobile phase can be a gradient of water and methanol (both with 0.1% formic acid). Due to the volatility of HFE-347, direct injection may be preferred over chromatographic separation.
-
Mass Spectrometer (Positive ESI Mode):
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy (< 2 ppm).[21]
-
Set the mass range to m/z 50-500.
-
Optimize source parameters: spray voltage, capillary temperature, and gas flows (sheath, aux, sweep).
-
Causality: Source parameter optimization is crucial for achieving stable and efficient ionization, directly impacting sensitivity and data quality.
-
-
-
Data Acquisition:
-
Inject the sample.
-
Acquire data in full scan mode at high resolution (e.g., >70,000).
-
Perform data-dependent MS/MS on the most intense ions to obtain fragmentation data for structural confirmation.
-
-
Data Analysis:
-
Extract the accurate mass of the parent ion from the full scan data.
-
Use the measured mass to calculate the elemental formula.
-
Analyze the MS/MS fragmentation pattern to confirm the connectivity of the molecule.
-
Causality: High mass accuracy allows for the unambiguous determination of the elemental composition, a key step in identifying an unknown or confirming a known structure.[20]
-
Integrated Analytical Workflow
No single analytical technique provides a complete picture of a molecule. A robust characterization of HFE-347 relies on the integration of complementary spectroscopic data. IR spectroscopy confirms the presence of ether and C-F functional groups. Mass spectrometry provides the exact molecular weight and fragmentation data that reveals the core structural components. Finally, NMR spectroscopy offers the definitive map of the atomic connectivity, detailing the precise H-F and F-F coupling networks and confirming the isomeric structure.
Conclusion
HFE-347 (1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether) is a chemically stable and environmentally favorable hydrofluoroether with significant industrial applications. Its molecular structure gives rise to a distinct spectroscopic fingerprint that can be reliably characterized through a combination of NMR, IR, and mass spectrometry. The methodologies and expected data presented in this guide provide a robust framework for researchers to identify and verify the purity and structure of HFE-347, ensuring its effective and safe use in scientific and developmental applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of HFE-347: Applications Beyond Traditional Solvents.
- Unistar Chemical. (n.d.). HFE-347 | Solvent used for Drying, Cleaning, and Carrying.
- Sinograce Chemical. (n.d.). Hydrofluoroether (HFE-347), CAS NO: 406-78-0 PF-010.
- Haihang Industry Co., Ltd. (n.d.). hydrofluoroether (hfe-347) cas no 406-78-0.
- Fluoryx Labs. (n.d.). CAS# 406-78-0 | HFE-347 | FC13-3400.
- Yuji America Corp. (2023). HFE-347 | Novec Replacement Solvent.
- Xiamen Juda Chemical & Equipment Co., Ltd. (2025). HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing.
- Yuji America Corp. (n.d.). InnoFluo 347 | HFE-347 | Low GWP Solvent for Electronic Cleaning.
- Starget Refrigerant. (n.d.). HFE-347.
- LINGLU INDUSTRIES (CHINA) LIMITED. (n.d.). CAS NO 406-78-0 HFE-347 Hydrofluoroether Manufacturer.
- Xiamen Juda Chemical & Equipment Co., Ltd. (n.d.). Hydrofluoroether HFE 347 Used as Rinsing and Drying Agent and Solvents.
- BenchChem. (2025). Application Notes and Protocols for Fluorine-19 NMR Experiments.
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
- Bermel, W., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH.
- ChemicalBook. (2025). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.
- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.
- Fuxin Ruifeng Fluorochemical Co., Ltd. (n.d.). HFE-347.
- Berkeley Learning Hub. (2024). IR Spectra of Ethers.
- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
- Montemayor, M., et al. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC.
- Mohler, F. L., Dibeler, V. H., & Reese, R. (1952). MASS SPECTRA OF FLUOROCARBONS. Semantic Scholar.
- Thermo Fisher Scientific. (2020). PFAS Testing in Environmental Waters Using Thermo Scientific Orbitrap Exploris 240 Mass Spectrometer. YouTube.
Sources
- 1. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 2. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 3. fluorined-chemicals.com [fluorined-chemicals.com]
- 4. yujiamerica.com [yujiamerica.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy Hydrofluoroether (HFE-347),CAS NO: 406-78-0 PF-010,suppliers,manufacturers,factories-Anhui Sinograce Chemical Co.,Ltd. [sinogracechem.com]
- 7. haihangindustry.com [haihangindustry.com]
- 8. fluorined-chemicals.com [fluorined-chemicals.com]
- 9. fluoryx.com [fluoryx.com]
- 10. HFE-347-Fuxin Ruifeng Fluorochemical Co., Ltd [en.fxrf.com.cn]
- 11. stargetgas.com [stargetgas.com]
- 12. CAS NO 406-78-0 HFE-347 Hydrofluoroether Manufacturer [lingluindustrygroup.com]
- 13. 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | 406-78-0 [chemicalbook.com]
- 14. biophysics.org [biophysics.org]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. [PDF] MASS SPECTRA OF FLUOROCARBONS | Semantic Scholar [semanticscholar.org]
- 20. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Safe Handling and Disposal of HFE-347
Preamble: A Paradigm of Prudence in Modern Solvent Use
In the landscape of contemporary research and drug development, the selection of solvents is a critical decision, balancing efficacy with safety and environmental stewardship. Hydrofluoroethers (HFEs), such as 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether (HFE-347), have emerged as valuable tools, offering a favorable profile of low toxicity, non-flammability, and zero ozone depletion potential.[1][2][3][4] However, their utility in the laboratory is predicated on a thorough understanding of their properties and the implementation of rigorous safety protocols. This guide provides an in-depth technical framework for the safe handling, use, and disposal of HFE-347, grounded in scientific principles and regulatory compliance, to empower researchers in maintaining a secure and responsible laboratory environment.
Section 1: Understanding HFE-347 - A Profile of a Modern Solvent
HFE-347 is a colorless and odorless liquid with a unique combination of properties that make it a suitable replacement for more hazardous solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[3][4] Its primary applications in a research setting include precision cleaning of sensitive equipment, use as a carrier solvent for lubricants and other substances, and as a heat transfer fluid.[1][3]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of HFE-347 is fundamental to its safe handling. These properties dictate its behavior in various laboratory conditions and inform the necessary safety precautions.
| Property | Value | Source(s) |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether | [1] |
| CAS Number | 406-78-0 | [5] |
| Molecular Formula | C₄H₃F₇O | [6] |
| Molecular Weight | 200.06 g/mol | [7] |
| Boiling Point | 56.2 °C (133.2 °F) | [1][7] |
| Melting Point | -91 °C (-131.8 °F) | [7] |
| Density | 1.487 g/cm³ at 25 °C | [7][8] |
| Vapor Pressure | 30.99 kPa at 25 °C | [9] |
| Flash Point | None | [1] |
| Solubility in Water | 100 ppm | [9] |
| Ozone Depletion Potential (ODP) | 0 | [1][3][4] |
| Global Warming Potential (GWP, 100-yr) | 540 | [1][7] |
Toxicological Profile and Occupational Exposure Limits
While HFE-347 has low acute toxicity, it is crucial to adhere to established exposure limits to ensure personnel safety during handling. Inhalation is the primary route of exposure. Symptoms of overexposure can include dizziness, drowsiness, headache, and in high concentrations, central nervous system depression and cardiac irregularities.[5][8]
| Exposure Limit | Value | Recommending Body |
| Acceptable Exposure Limit (AEL) (8-hr TWA) | 50 ppm | Manufacturer |
| Ceiling Exposure Limit (CEC) | 150 ppm | US EPA |
| Emergency Ceiling Exposure Concentration | 500 ppm | Manufacturer |
Section 2: Laboratory Handling and Safety Protocols
The cornerstone of working safely with HFE-347 lies in a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent work practices. The causality behind these recommendations is to minimize inhalation exposure and prevent direct contact with the skin and eyes.
Engineering Controls: The First Line of Defense
The primary engineering control for handling HFE-347 is to work in a well-ventilated area.[8] For procedures with a higher potential for vapor generation, such as heating or sonication, a chemical fume hood is mandatory.[8] Local exhaust ventilation should also be considered for smaller-scale, repetitive tasks. The rationale for this is to capture vapors at the source, preventing them from entering the breathing zone of the researcher.
Personal Protective Equipment (PPE): Essential Barriers
The selection of appropriate PPE is critical for preventing direct exposure. The following PPE is required when handling HFE-347:
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[8] When there is a risk of splashing, chemical splash goggles should be worn.[8]
-
Hand Protection: Chemical-resistant gloves are mandatory.[8] While specific breakthrough times can vary, gloves made of nitrile rubber or neoprene are generally suitable for incidental contact. For prolonged or immersive contact, it is essential to consult the glove manufacturer's compatibility data.
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against accidental splashes.[8] In situations with a higher risk of significant skin contact, a chemical-resistant apron should be used.
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required. However, in the event of a large spill or in situations where ventilation is inadequate, a properly fitted air-purifying respirator with organic vapor cartridges may be necessary.[8] Respirator use must be in accordance with a comprehensive respiratory protection program.
Safe Work Practices: A Culture of Caution
-
Avoid Inhalation: Always handle HFE-347 in a well-ventilated area or a chemical fume hood to minimize the inhalation of vapors.[8]
-
Prevent Contact: Avoid direct contact with skin and eyes by consistently wearing the appropriate PPE.[8]
-
Hygiene: Wash hands thoroughly with soap and water after handling HFE-347, and before eating, drinking, or smoking.[8]
-
Storage: Store HFE-347 in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.[8] Keep containers tightly closed when not in use.[8]
-
Material Compatibility: HFE-347 is compatible with most metals and plastics.[1] However, it may affect some elastomers, so it is important to verify compatibility with o-rings, seals, and other components.
Section 3: Spill Management and Emergency Procedures
Prompt and appropriate action is crucial in the event of an HFE-347 spill to mitigate potential hazards. The response will depend on the size and location of the spill.
Small Spills (Incidental Release)
For small spills that can be safely managed by laboratory personnel:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Ensure Ventilation: Increase ventilation in the area, if possible.
-
Don PPE: Put on the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain and absorb the spill.[8]
-
Collect Absorbent: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to the laboratory supervisor.
Large Spills (Emergency Release)
For large spills, or spills in poorly ventilated areas:
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Activate the nearest fire alarm and notify emergency personnel (e.g., by calling 911 from a campus phone).
-
Isolate the Area: If it is safe to do so, close doors to the affected area to contain the vapors.
-
Provide Information: Be prepared to provide emergency responders with the Safety Data Sheet (SDS) for HFE-347.
Section 4: Disposal of HFE-347 Waste
Proper disposal of HFE-347 waste is a critical aspect of responsible laboratory management and is governed by local, state, and federal regulations. HFE-347 is a halogenated organic solvent and, when designated as waste, must be managed as hazardous waste.
Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), waste solvents are often categorized as "listed" hazardous wastes. Halogenated solvents, including chlorinated fluorocarbons, are typically classified under the "F-listed" wastes from non-specific sources.[10] While a specific waste code for HFE-347 is not explicitly listed, it is the responsibility of the waste generator (the laboratory) to determine if a waste is hazardous. Given its composition as a halogenated ether, it is prudent to manage all HFE-347 waste as hazardous.
In-Lab Practices for Waste Management
-
Waste Collection: Collect all HFE-347 waste, including contaminated absorbent materials from spills, in a designated, leak-proof, and chemically compatible container.[8] The container must be kept closed except when adding waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Waste HFE-347").
-
Segregation: Do not mix HFE-347 waste with other incompatible waste streams.
-
In-Lab Treatment: In-laboratory neutralization or treatment of HFE-347 is not recommended. The chemical stability of hydrofluoroethers makes them resistant to simple degradation methods.[8][11] Any attempt at in-lab treatment would require a validated protocol and may be subject to additional regulatory requirements.
Final Disposal
The only acceptable method for the disposal of HFE-347 waste is through a licensed hazardous waste disposal contractor.[5][8] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of hazardous waste. It is imperative to follow these institutional guidelines to ensure compliance with all applicable regulations.
Section 5: Conclusion - A Commitment to Safety and Sustainability
HFE-347 represents a valuable tool for the modern research laboratory, offering a safer alternative to many traditional solvents. However, its responsible use is contingent upon a comprehensive understanding of its properties and a steadfast commitment to rigorous safety and disposal protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can harness the benefits of HFE-347 while upholding the highest standards of safety, health, and environmental stewardship.
References
-
Atmospheric Chemistry of Hydrofluoroethers: Reaction of a Series of Hydrofluoroethers with OH Radicals and Cl Atoms, Atmospheric Lifetimes, and Global Warming Potentials. ResearchGate. Available at: [Link]
-
HFE-347 Safety Data Sheet. Unistar Chemical. Available at: [Link]
-
HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Unistar Chemical. Available at: [Link]
-
HFE-347. Starget Refrigerant. Available at: [Link]
-
What Is HFE-347(1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl Ether)?. Samreal Chemical. Available at: [Link]
-
The Versatility of HFE-347: Applications Beyond Traditional Solvents. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. Xiamen Juda Chemical & Equipment Co., Ltd. Available at: [Link]
-
Substitutes in Precision Cleaning. US EPA. Available at: [Link]
-
HFE-347pcf2 Direct Final rule. EPA. Available at: [Link]
-
HFE-347 | Novec Replacement Solvent. Yuji America Corp - Yujichem. Available at: [Link]
-
Electronic Solvents. Yuji America Corp - Yujichem. Available at: [Link]
-
InnoFluo 347 |Yuji America| HFE-347 | Low GWP Solvent for Electronic Cleaning. Yuji America Corp - Yujichem. Available at: [Link]
-
HFE-347 Manufacturer_Supplier_Price. SHANDONG HUAFU FLUOROCHEMICAL. Available at: [Link]
-
5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety. Available at: [Link]
-
Guide to Small-Scale Hazardous Spill Cleanup. Available at: [Link]
-
R.R.O. 1990, Reg. 347: GENERAL - WASTE MANAGEMENT". Ontario.ca. Available at: [Link]
-
What is the last step of any spill cleanup procedure?. Lone Star Hazmat. Available at: [Link]
-
Chemical Spill Response. USDA ARS. Available at: [Link]
-
Compliance Guideline For Hazardous Wastes and Materials. LA County Fire Department. Available at: [Link]
-
Hazardous Waste. NH Department of Environmental Services. Available at: [Link]
-
R.R.O. 1990, Reg. 347: GENERAL - WASTE MANAGEMENT". Ontario.ca. Available at: [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. nbinno.com [nbinno.com]
- 3. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 4. fluorined-chemicals.com [fluorined-chemicals.com]
- 5. unistarchemical.com [unistarchemical.com]
- 6. A Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. Kinetics And Mechanisms Of The Oh Radical Initiated Degradation Of A Series Of Hydrofluoroethers [witpress.com]
- 9. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 10. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic and Transport Properties of HFE-347
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding HFE-347
1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether, commercially known as HFE-347, is a hydrofluoroether engineered as a high-performance fluid for specialized industrial applications.[1][2] It has emerged as a critical alternative to legacy solvents such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which are being phased out due to their detrimental environmental impact.[3][4] The defining characteristics of HFE-347 are its favorable environmental and safety profile: it is non-flammable, has a zero Ozone Depletion Potential (ODP), and a relatively low Global Warming Potential (GWP).[1][5][6]
These attributes, combined with its unique thermophysical properties, make HFE-347 exceptionally well-suited for applications demanding high precision and material compatibility. Its primary uses include precision cleaning of electronic and medical components, serving as a carrier solvent for lubricants, a drying agent, and a heat transfer fluid in two-phase immersion cooling systems.[1][5][7] This guide provides a comprehensive analysis of the core thermodynamic and transport properties that underpin the functionality and effectiveness of HFE-347, offering researchers and drug development professionals the foundational data and procedural insights required for its successful application.
Section 1: Core Thermophysical Properties at a Glance
The utility of HFE-347 in diverse applications is a direct result of its unique combination of physical, thermodynamic, and transport properties. The following table provides a consolidated summary of its key characteristics, compiled from various technical data sheets. These values serve as a reliable baseline for modeling and experimental design.
| Property | Value | Units | Conditions | Source(s) |
| Chemical Formula | C₄H₃F₇O | - | - | [4][8] |
| Molecular Weight | 200.06 | g/mol | - | [5][9] |
| Boiling Point | 56 - 56.2 | °C | at 1 atm | [1][3][9] |
| Melting/Freezing Point | -91 to -94 | °C | - | [5][6][9] |
| Liquid Density | 1.47 - 1.487 | g/cm³ | at 25°C | [1][6][9] |
| Dynamic Viscosity | 0.65 - 0.68 | mPa·s | at 25°C | [3][5][10] |
| Kinematic Viscosity | 0.44 | cSt | at 25°C | [1][5] |
| Surface Tension | 16.4 | mN/m (dyne/cm) | at 25°C | [1][3][5] |
| Vapor Pressure | 31 - 31.4 | kPa (0.32 kg/cm ²) | at 25°C | [1][10] |
| Specific Heat Capacity | 1.26 | kJ/kg·K | at 25°C | [5][6] |
| Latent Heat of Vaporization | 163 | kJ/kg | at Boiling Point | [1][6][10] |
| Thermal Conductivity | 0.089 | W/m·K | Liquid, 25°C | [5] |
| Global Warming Potential (GWP) | 540 | 100-yr ITH, CO₂=1 | - | [1][4][8] |
| Ozone Depletion Potential (ODP) | 0 | CFC-11=1 | - | [1][5] |
| Flash Point | None | - | - | [1][4][9] |
Section 2: Detailed Analysis of Thermodynamic Properties
Thermodynamic properties govern the energy relationships and state changes of HFE-347, which are fundamental to its performance in heat transfer and vapor degreasing applications.
Density
The density of a fluid is its mass per unit volume. HFE-347 possesses a high liquid density (approximately 1.47 g/cm³ at 25°C), which is advantageous in applications like vapor degreasing, where the dense vapor displaces air and forms a stable working zone.[1][9] This high density also contributes to efficient momentum transfer for particle removal in cleaning processes.
-
Causality in Application: In immersion cooling, a high fluid density enhances natural convection, a key mechanism for heat dissipation from electronic components. The density gradient created by temperature differences drives the fluid flow, allowing for passive and reliable cooling.
Vapor Pressure and Latent Heat of Vaporization
HFE-347 has a boiling point of 56°C and a relatively high vapor pressure at room temperature, indicating its volatility.[1][3] Its latent heat of vaporization is 163 kJ/kg.[1][10]
-
Causality in Application: This combination of properties is deliberately engineered for precision drying and vapor degreasing. The moderate boiling point allows the solvent to transition easily into a vapor phase for cleaning and then be condensed back to a liquid for recovery and reuse.[1] The high latent heat of vaporization means that a significant amount of thermal energy is absorbed during boiling, which is the primary mechanism for cooling components in two-phase immersion cooling systems. This efficient heat removal at a constant temperature prevents thermal runaway in high-power electronics.
Specific Heat Capacity
The specific heat capacity of HFE-347 liquid is 1.26 kJ/kg·K.[5][6] This value represents the amount of energy required to raise the temperature of a unit mass of the substance by one degree.
-
Causality in Application: In single-phase liquid cooling, a higher specific heat capacity is desirable as it allows the fluid to absorb more thermal energy with a smaller rise in its own temperature. While HFE-347's value is moderate, its excellent thermal stability and dielectric properties often make it a superior choice over fluids with higher heat capacities, like water, where electrical conductivity is a concern.[11]
Section 3: Detailed Analysis of Transport Properties
Transport properties describe a fluid's ability to transfer momentum, heat, and mass. These are critical for cleaning, coating, and thermal management applications.
Viscosity
HFE-347 is characterized by a very low viscosity (0.44 cSt at 25°C).[1][5] Viscosity is a measure of a fluid's resistance to flow.
-
Causality in Application: This low viscosity is a key performance attribute. It enables the fluid to flow readily into and out of extremely tight and complex geometries, such as the spaces under low-standoff surface-mount components on a printed circuit board. This ensures that contaminants are effectively reached and removed, and that the cleaning fluid can be drained completely without leaving residues.
Surface Tension
With a low surface tension of 16.4 mN/m, HFE-347 exhibits excellent wetting characteristics.[1][3][5] Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.
-
Causality in Application: Low surface tension allows the fluid to spread across surfaces and penetrate microscopic crevices that higher surface tension fluids cannot. This "wetting" ability is paramount in precision cleaning for displacing soils and in carrier solvent applications for depositing a thin, uniform film of lubricant or coating.
Thermal Conductivity
The thermal conductivity of liquid HFE-347 is approximately 0.089 W/m·K.[5] This property quantifies the ability of the material to conduct heat.
-
Causality in Application: While not exceptionally high, its thermal conductivity is sufficient for many heat transfer applications, especially when combined with the benefits of two-phase cooling. In these systems, the dominant mode of heat transfer is the latent heat of vaporization, but thermal conductivity still plays a role in the sensible heat transfer within the liquid phase. For advanced thermal management, this property is a critical input for computational fluid dynamics (CFD) simulations used to optimize system design.
Section 4: Experimental Methodologies and Protocols
The accurate measurement of thermophysical properties is essential for validating fluid performance. The protocols described below represent self-validating systems when calibrated against standard reference fluids and executed with precision.
Measurement of Density
The density of liquids like HFE-347 is often determined using Archimedes' principle, which relates the buoyant force on a submerged object to the density of the fluid.[12]
-
Experimental Protocol: Density Measurement via Archimedes' Principle
-
Calibration: Calibrate the precision balance using certified weights. Measure the density of a reference fluid (e.g., deionized water) at a known temperature to validate the setup.
-
Sample Preparation: Place a known volume of HFE-347 into a temperature-controlled sample chamber. Allow the sample to reach thermal equilibrium.
-
Measurement: Suspend a sinker of a known volume and mass from the balance and submerge it in the HFE-347.
-
Data Acquisition: Record the apparent mass of the submerged sinker.
-
Calculation: The fluid density (ρ) is calculated using the formula: ρ = (m_air - m_fluid) / V_sinker where m_air is the mass of the sinker in air, m_fluid is the apparent mass of the submerged sinker, and V_sinker is the volume of the sinker.
-
Validation: Repeat the measurement at various temperatures to establish the density-temperature relationship.
-
Measurement of Viscosity
For low-viscosity fluids, a vibrating-wire or oscillating-cup viscometer is a highly accurate method.[12][13] These techniques measure the damping of a mechanical oscillation, which is directly related to the fluid's viscosity.
-
Causality in Method Selection: This dynamic method is preferred over capillary viscometers for volatile, low-viscosity fluids because it minimizes measurement artifacts from evaporation and can be easily sealed in a temperature-controlled environment.
Measurement of Thermal Conductivity
The transient hot-wire (THW) method is a primary technique for accurately measuring the thermal conductivity of fluids, as it effectively minimizes errors from natural convection.[14][15][16]
-
Experimental Protocol: Thermal Conductivity Measurement via Transient Hot-Wire
-
System Assembly: A thin platinum wire is submerged in the HFE-347 sample within a high-pressure, temperature-controlled cell. The wire serves as both a line heat source and a resistance thermometer.
-
Calibration: The system is validated using fluids with well-established thermal conductivity, such as toluene, at various temperatures and pressures. This step is crucial for establishing the instrument's accuracy, which is typically within 1-2%.[14][16]
-
Thermal Equilibration: The sample cell is brought to the desired temperature and pressure and allowed to stabilize until thermal equilibrium is reached.
-
Measurement Initiation: A constant voltage is applied to the wire for a short duration (typically 1-2 seconds), generating a heat pulse.
-
Data Acquisition: The change in the wire's resistance over time is measured with high precision. This resistance change is converted to a temperature rise using the wire's known temperature coefficient of resistance.
-
Calculation: The thermal conductivity (λ) is derived from the slope of the line plotting the temperature rise versus the logarithm of time, based on the analytical solution to the heat conduction equation. The transient nature of the measurement ensures that it is completed before the onset of significant convective heat transfer.[17]
-
-
Visualization of the Transient Hot-Wire Workflow
Caption: Workflow for Thermal Conductivity Measurement using the Transient Hot-Wire Method.
References
-
Unistar Chemical. (n.d.). HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Retrieved from [Link]
-
Unistar Chemical. (2025, April 18). HFE-347 Safety Data Sheet. Retrieved from [Link]
-
He, B., et al. (2023). Experimental Method for Measurement of Density and Viscosity of High Temperature Heat Transfer Fluid. In Proceedings of the 20th International Topical Meeting on Nuclear Reactor Thermal Hydraulics, NURETH 2023. American Nuclear Society. Retrieved from [Link]
-
Perkins, R., Huber, M., & Assael, M. (2021). Measurement and Correlation of the Thermal Conductivity of 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane (RE-347mcc). International Journal of Thermophysics, 43. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Thermophysical Properties of Fluids Group. Retrieved from [Link]
-
Noah. (n.d.). Hydrofluoroether (HFE-347). Retrieved from [Link]
-
eThermo. (n.d.). RE347mcc (HFE-7000) Thermodynamic & Transport Properties Calculation. Retrieved from [Link]
-
Diversified CPC. (n.d.). HFE-347. Retrieved from [Link]
-
Lugo, L., et al. (2021). Experimental Methodology to Determine Thermal Conductivity of Nanofluids by Using a Commercial Transient Hot-Wire Device. MDPI. Retrieved from [Link]
-
Fuxin Ruifeng Fluorochemical Co., Ltd. (n.d.). HFE-347. Retrieved from [Link]
-
Perkins, R. A., Huber, M. L., & Assael, M. J. (2021). Measurement and Correlation of the Thermal Conductivity of 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane (RE-347mcc). ResearchGate. Retrieved from [Link]
-
Researching. (2025, February 26). Course Experiment of Measurement of Thermophysical Properties of the Fluids for the Thermal Fluid International Class. Retrieved from [Link]
-
METER Group. (2023, September 18). Webinar—Best practices for measuring thermal properties of fluids. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Density, surface tension, and kinematic viscosity of hydrofluoroethers HFE-7000, HFE-7100, HFE-7200, HFE-7300, and HFE-7500. Retrieved from [Link]
-
TMC Industries, Inc. (n.d.). TMC HFE-347E TDS Rev4. Scribd. Retrieved from [Link]
-
Starget Refrigerant. (n.d.). HFE-347. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Compressed liquid viscosity measurements of HFE-7000, HFE-7100, HFE-7200, and HFE-7500 at temperatures from (253 to 373) K and pressures up to 30 MPa. Retrieved from [Link]
Sources
- 1. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 2. fluoryx.com [fluoryx.com]
- 3. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 4. diversifiedcpc.com [diversifiedcpc.com]
- 5. tmcindustries.com [tmcindustries.com]
- 6. scribd.com [scribd.com]
- 7. Buy Hydrofluoroether (HFE-347),CAS NO: 406-78-0 PF-010,suppliers,manufacturers,factories-Anhui Sinograce Chemical Co.,Ltd. [sinogracechem.com]
- 8. stargetgas.com [stargetgas.com]
- 9. HFE-347-Fuxin Ruifeng Fluorochemical Co., Ltd [en.fxrf.com.cn]
- 10. yujiamerica.com [yujiamerica.com]
- 11. noah1230.com [noah1230.com]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. Measurement and Correlation of the Thermal Conductivity of 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane (RE-347mcc) | NIST [nist.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
The Environmental Profile of HFE-347: A Technical Guide to Atmospheric Fate and Impact
Introduction: A New Generation of Fluorinated Solvents
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, commercially known as HFE-347, has emerged as a significant player in the landscape of industrial solvents and fluids.[1][2] As a hydrofluoroether (HFE), it was developed to replace older generation compounds such as hydrochlorofluorocarbons (HCFCs) and perfluorocarbons (PFCs), which are known for their detrimental effects on the stratospheric ozone layer and their high global warming potentials.[3][4] HFE-347 is utilized in a variety of applications, including precision cleaning of electronic and medical components, heat transfer, and as a carrier solvent, owing to its favorable physicochemical properties such as non-flammability, chemical stability, and low surface tension.[1][3][4][5] This guide provides an in-depth technical analysis of the environmental impact and atmospheric fate of HFE-347, offering researchers, scientists, and drug development professionals a comprehensive understanding of its environmental profile.
Core Environmental Attributes of HFE-347
The environmental advantages of HFE-347 stem from its molecular structure, which is designed for reduced atmospheric longevity and impact compared to its predecessors. A summary of its key environmental and physical properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | [3][5] |
| CAS Number | 406-78-0 | [6] |
| Molecular Formula | C₄H₃F₇O | [2] |
| Boiling Point | 56.2°C | [2][7] |
| Ozone Depletion Potential (ODP) | 0 (Zero) | [2][3][4][5] |
| Global Warming Potential (GWP), 100-year ITH | 540 | [2][5][7][8] |
| VOC Exemption Status | Exempt | [3][8][9] |
The negligible Ozone Depletion Potential (ODP) of HFE-347 is a direct result of the absence of chlorine or bromine atoms in its structure, which are the primary catalysts for stratospheric ozone destruction.[9] Furthermore, its relatively low Global Warming Potential (GWP) compared to many PFCs and HFCs positions it as a more environmentally acceptable alternative.[4][10] The U.S. Environmental Protection Agency (EPA) has recognized its negligible contribution to tropospheric ozone formation by exempting it from the regulatory definition of a Volatile Organic Compound (VOC).[8][9]
Atmospheric Fate and Degradation Pathway
The atmospheric lifetime of a compound is a critical determinant of its environmental impact. For hydrofluoroethers like HFE-347, the primary atmospheric removal mechanism is reaction with the hydroxyl radical (OH), the troposphere's primary cleaning agent.[9][11]
Initiation: Reaction with Hydroxyl Radical
The atmospheric degradation of HFE-347 is initiated by the abstraction of a hydrogen atom by the OH radical. The reaction rate of HFE-347 with the OH radical (kOH) has been measured to be 9.16 x 10⁻¹⁵ cm³/molecule-sec.[9] This reaction is the rate-limiting step for its removal from the atmosphere.
Caption: Generalized atmospheric propagation pathway for HFE-347.
The decomposition of the alkoxy radical is a critical step that determines the final degradation products. For HFE-347, this is expected to lead to the formation of compounds such as carbonyl fluoride, which are ultimately removed from the atmosphere through hydrolysis. [12]
Experimental Determination of Environmental Parameters
The assessment of the environmental impact of HFE-347 relies on experimentally determined parameters. The following outlines the methodologies for key experiments.
Protocol 1: Determination of the OH Radical Reaction Rate Constant
Objective: To measure the rate constant for the reaction of HFE-347 with the hydroxyl radical, which is essential for calculating its atmospheric lifetime.
Methodology: Flash Photolysis Resonance Fluorescence
-
Reaction Chamber Preparation: A temperature-controlled reaction chamber is filled with a known concentration of HFE-347 and a precursor for OH radicals (e.g., H₂O₂ or HNO₃) in a buffer gas (e.g., He or N₂).
-
OH Radical Generation: A high-intensity flash of UV light from a photolysis laser is used to dissociate the precursor, generating a pulse of OH radicals.
-
OH Radical Detection: The concentration of OH radicals is monitored over time using resonance fluorescence. A light source (e.g., a microwave-discharge lamp) excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.
-
Kinetic Analysis: The decay of the OH radical concentration is measured in the presence and absence of HFE-347. The difference in the decay rates allows for the calculation of the bimolecular rate constant for the reaction between HFE-347 and OH radicals. [13][14][15]
Protocol 2: Determination of the Global Warming Potential (GWP)
Objective: To quantify the potential of HFE-347 to contribute to global warming relative to carbon dioxide.
Methodology: Infrared Absorption Spectroscopy and Atmospheric Modeling
-
Infrared Spectrum Measurement: The infrared absorption spectrum of HFE-347 is measured using a Fourier Transform Infrared (FTIR) spectrometer. [13][16]This provides the absorption cross-sections at different wavelengths.
-
Radiative Forcing Calculation: The radiative forcing of HFE-347 is calculated based on its infrared absorption spectrum and its atmospheric lifetime. This represents the change in the Earth's energy balance caused by the presence of the gas in the atmosphere.
-
Atmospheric Modeling: A global atmospheric model is used to simulate the distribution and persistence of HFE-347 in the atmosphere over a specified time horizon (typically 20, 100, or 500 years). [16][17]4. GWP Calculation: The GWP is calculated by comparing the time-integrated radiative forcing of a pulse emission of HFE-347 to that of an equal mass of CO₂ over the same time horizon. [16][18]
Caption: Workflow for the determination of Global Warming Potential (GWP).
Conclusion
HFE-347 represents a significant advancement in the development of environmentally acceptable fluorinated compounds. Its zero Ozone Depletion Potential and relatively low Global Warming Potential make it a viable alternative to many legacy chemicals. [4][5]The atmospheric fate of HFE-347 is governed by its reaction with hydroxyl radicals, leading to a moderate atmospheric lifetime and subsequent degradation into smaller compounds. The experimental methodologies outlined in this guide provide a framework for the continued evaluation of HFE-347 and other next-generation chemicals, ensuring that their environmental impact is well-understood and managed. As industries continue to seek sustainable solutions, the comprehensive environmental profiling of materials like HFE-347 will be paramount.
References
- HFE-347pcf2 Direct Final rule - EPA. (2016, July 20).
- HFE-347 | Solvent used for Drying, Cleaning, and Carrying - Unistar Chemical.
- HFE-347 | Novec Replacement Solvent - Yuji America Corp - Yujichem. (2023, August 23).
- The Versatility of HFE-347: Applications Beyond Traditional Solvents.
- HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing - Xiamen Juda Chemical & Equipment Co., Ltd. (2025, April 18).
- TMC HFE-347E Engineered Fluid - TMC Industries.
- What Is HFE-347(1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl Ether)? | Samreal Chemical. (2025, September 16).
- Heptafluoroisopropyl Methyl Ether as a Low Global Warming Potential Alternative for Plasma Etching of SiC - AURORA.
- HFE-347 | Diversified CPC.
- Heptafluoroisopropyl Methyl Ether as a Low Global Warming Potential Alternative for Plasma Etching of SiC - ResearchGate.
- Low-global warming potential fluoroether compounds for plasma etching of SiO2 and Si3N4 layers | Journal of Vacuum Science & Technology A | AIP Publishing. (2019, July 30).
- HFE-347 Safety Data Sheet Date - Unistar Chemical. (2025, April 18).
- CAS# 406-78-0 | HFE-347 | FC13-3400 - Fluoryx Labs.
- Atmospheric Fate and Emissions of Hydrofluoroether-356pcf3 in Indian Scenario | Request PDF - ResearchGate.
- Hydrofluoroether (HFE) Chemical - Yuji America Corp - Yujichem. (2023, November 9).
- Evaluation of the atmospheric lifetime and radiative forcing on climate for 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether (CF3OCHFCF3).
- Atmospheric Lifetimes and Global Warming Potentials of Hydrofluoroethers: Reactivity Towards OH, UV Spectra, and IR Absorption Cross-Sections - National Institute of Standards and Technology. (1999, December 1).
- HFE-347 - Starget Refrigerant.
- Hydrofluoroether TPD-347 | CAS 406-78-0.
- Hydrofluoroether (HFE).
- Atmospheric Lifetimes and Global Warming Potentials of Hydrofluoroethers: Reactivity toward OH, UV Spectra, and IR Absorption Cross Sections | The Journal of Physical Chemistry A - ACS Publications.
- Atmospheric Fate and Emissions of Hydrofluoroether-356pcf3 in Indian Scenario.
- Atmospheric lifetimes and global warming potentials of hydrofluoroethers: Reactivity toward OH, UV spectra, and IR absorption cross sections (Journal Article) | OSTI.GOV. (1999, December 1).
- Atmospheric lifetime and global warming potential of a perfluoropolyether - PubMed.
- Hydrofluoroether (HFE-347), CAS NO: 406-78-0 PF-010 - Sinograce Chemical.
- Atmospheric lifetimes and global warming potential (GWP relative to carbon dioxide) of DM-FPEs, CFC and HFE. - ResearchGate.
- InnoFluo 347 |Yuji America| HFE-347 | Low GWP Solvent for Electronic Cleaning.
- Evaluation of the atmospheric lifetime and radiative forcing on climate for 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether (CF 3 OCHFCF 3 ) - ResearchGate. (2025, August 10).
- Atmospheric oxidation of HFE-7300 [n-C2F5CF(OCH3)CF(CF3)2] initiated by •OH/Cl oxidants and subsequent degradation of its product radical: a DFT approach - PubMed.
- Atmospheric Lifetimes - Fluorocarbons.org.
Sources
- 1. nbinno.com [nbinno.com]
- 2. stargetgas.com [stargetgas.com]
- 3. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 4. fluorined-chemicals.com [fluorined-chemicals.com]
- 5. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 6. tmcindustries.com [tmcindustries.com]
- 7. samreal.com [samreal.com]
- 8. diversifiedcpc.com [diversifiedcpc.com]
- 9. epa.gov [epa.gov]
- 10. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 11. fluorocarbons.org [fluorocarbons.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Atmospheric Lifetimes and Global Warming Potentials of Hydrofluoroethers: Reactivity Towards OH, UV Spectra, and IR Absorption Cross-Sections | NIST [nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Atmospheric lifetimes and global warming potentials of hydrofluoroethers: Reactivity toward OH, UV spectra, and IR absorption cross sections (Journal Article) | OSTI.GOV [osti.gov]
- 16. gfdl.noaa.gov [gfdl.noaa.gov]
- 17. researchgate.net [researchgate.net]
- 18. Atmospheric oxidation of HFE-7300 [n-C2F5CF(OCH3)CF(CF3)2] initiated by •OH/Cl oxidants and subsequent degradation of its product radical: a DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Material Compatibility of 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Material Selection for a Niche Fluorinated Ether
As a Senior Application Scientist, I've witnessed firsthand the critical role that material compatibility plays in the success of research, development, and manufacturing processes. The introduction of novel solvents and reagents, such as the fluorinated ether 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether, presents both opportunities and challenges. Its unique properties may be advantageous for specific applications, but a thorough understanding of its interaction with common laboratory and production materials is paramount to ensure safety, prevent costly equipment failure, and maintain product purity.
This technical guide is designed to provide you, the researcher, scientist, and drug development professional, with a comprehensive understanding of the material compatibility considerations for 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether. It is important to note that while this specific ether, also known by designations such as HFE-227, has a defined chemical structure, extensive, publicly available material compatibility data is limited. Therefore, this guide synthesizes established testing protocols, data from analogous hydrofluoroethers (HFEs), and fundamental principles of chemical interactions to provide a robust framework for your material selection process. The information herein is intended to empower you to make informed decisions and to design and execute your own validation studies with confidence.
Section 1: Understanding 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether
1.1 Chemical and Physical Properties
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is a hydrofluoroether with the chemical formula C₃HF₇O.[1][2] Its molecular structure, characterized by a high degree of fluorination and an ether linkage, bestows upon it a unique set of properties.
| Property | Value |
| Molecular Weight | 186.03 g/mol [3] |
| Boiling Point | -9 °C[3][4] |
| Density | 1.512 g/cm³[3][4] |
| Vapor Pressure | High (gas at room temperature) |
| Ozone Depletion Potential (ODP) | 0 |
| Global Warming Potential (GWP) | Low to moderate |
Note: Due to its low boiling point, 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is a gas at standard ambient temperature and pressure. It is typically handled as a liquefied gas under pressure.
1.2 Applications and Relevance
Hydrofluoroethers are valued for their unique combination of properties, including low surface tension, non-flammability, and good material compatibility with many plastics and elastomers. They are often used as cleaning solvents, heat transfer fluids, and in specialized medical and electronic applications. While specific applications for 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether are not extensively documented in public literature, its properties suggest potential utility in areas where a volatile, non-flammable, and relatively inert medium is required.
Section 2: The Imperative of Material Compatibility
The success of any process involving a chemical agent hinges on the compatibility of that agent with the materials of construction of the containment and processing equipment. Incompatibility can manifest in several ways, each with potentially severe consequences:
-
Material Degradation: The chemical may cause the material to swell, soften, harden, or become brittle, leading to a loss of mechanical integrity.
-
Chemical Leaching: Components of the material, such as plasticizers or fillers, may be extracted by the chemical, contaminating the process fluid and compromising the material's properties.
-
Corrosion: In the case of metals, the chemical may induce or accelerate corrosion, leading to equipment failure and product contamination.
-
Permeation: The chemical may permeate through the material, leading to loss of containment and potential safety hazards.
A thorough understanding and validation of material compatibility is not merely a matter of best practice; it is a fundamental pillar of process safety, quality control, and economic viability.
Section 3: Compatibility with Polymeric Materials
Polymers are ubiquitous in laboratory and manufacturing settings, from tubing and seals to reaction vessels and analytical components. Their compatibility with 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is a primary consideration.
3.1 General Principles of Polymer-Solvent Interaction
The interaction between a polymer and a solvent is governed by the principle of "like dissolves like." The degree of swelling or degradation is influenced by the similarity of the solubility parameters of the polymer and the solvent. Fluorinated ethers, being relatively non-polar, tend to have better compatibility with non-polar polymers. However, their ability to interact with certain plastics can lead to swelling and extraction of plasticizers.
3.2 Experimental Protocol: Polymer Immersion Testing (Adapted from ASTM D543)
This protocol provides a standardized method for evaluating the resistance of plastics to chemical reagents.[3][5][6][7][8]
3.2.1 Materials and Equipment
-
Test specimens of the polymer(s) of interest (standard tensile bars or other agreed-upon shapes).
-
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether (liquefied gas).
-
Pressurized immersion vessel capable of safely containing the liquefied gas at the test temperature.
-
Analytical balance (±0.1 mg accuracy).
-
Calipers or other dimensional measurement tools.
-
Tensile testing machine.
-
Temperature-controlled chamber or bath.
3.2.2 Step-by-Step Methodology
-
Specimen Preparation and Initial Measurement:
-
Clean and dry a set of at least three test specimens for each polymer.
-
Measure and record the initial weight, dimensions (length, width, thickness), and appearance of each specimen.
-
For mechanical property evaluation, a separate set of control specimens should be retained.
-
-
Immersion:
-
Place the test specimens in the pressurized immersion vessel.
-
Carefully introduce the liquefied 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether into the vessel, ensuring the specimens are fully submerged.
-
Seal the vessel and place it in the temperature-controlled environment for a specified duration (e.g., 168 hours at ambient temperature).
-
-
Post-Immersion Analysis:
-
Safely vent the pressure and remove the specimens from the vessel.
-
Gently blot the specimens dry with a lint-free cloth.
-
Immediately re-weigh and re-measure the dimensions of each specimen.
-
Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.
-
-
Mechanical Property Testing:
-
Conduct tensile tests on both the immersed specimens and the control specimens according to standard procedures (e.g., ASTM D638).
-
Record the tensile strength, elongation at break, and modulus of elasticity for each specimen.
-
3.2.3 Data Interpretation
Calculate the following for each specimen:
-
Percent Weight Change: [(Final Weight - Initial Weight) / Initial Weight] x 100
-
Percent Dimensional Change: [(Final Dimension - Initial Dimension) / Initial Dimension] x 100
-
Percent Change in Mechanical Properties: [(Final Value - Initial Value) / Initial Value] x 100
A significant change in any of these parameters indicates a potential compatibility issue.
3.3 Expected Compatibility of Common Polymers (Based on Analogous HFEs)
The following table provides a qualitative assessment of the compatibility of common polymers with hydrofluoroethers, based on data from manufacturers of similar products like 3M™ Novec™ fluids and DuPont™ Vertrel™ fluids. It is crucial to validate these general guidelines with specific testing using 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether.
| Polymer | Common Acronyms | Expected Compatibility | Potential Issues |
| Polytetrafluoroethylene | PTFE | Excellent | May experience minor swelling with prolonged exposure.[5] |
| Perfluoroalkoxy Alkane | PFA | Excellent | Generally inert. |
| Fluorinated Ethylene Propylene | FEP | Excellent | Generally inert. |
| Polyether Ether Ketone | PEEK | Good | Generally resistant. |
| Polypropylene | PP | Good | Generally resistant.[9] |
| Polyethylene (High-Density) | HDPE | Good | Generally resistant.[9] |
| Polyvinyl Chloride | PVC | Fair to Good | May be compatible, but plasticizer extraction is a concern.[9] |
| Acrylonitrile Butadiene Styrene | ABS | Fair | May show signs of attack or stress cracking. |
| Polycarbonate | PC | Poor to Fair | Prone to stress cracking and chemical attack. |
| Polymethyl Methacrylate | PMMA (Acrylic) | Poor | Likely to be attacked. |
| Polystyrene | PS | Poor | Likely to be attacked.[10] |
Section 4: Compatibility with Elastomeric Materials
Elastomers are essential for sealing applications (O-rings, gaskets, etc.). Their flexibility makes them susceptible to swelling and degradation when in contact with incompatible chemicals.
4.1 General Principles of Elastomer-Solvent Interaction
Similar to polymers, the compatibility of elastomers with a solvent is influenced by their chemical similarity. Fluorinated ethers can cause swelling in many common elastomers. The extent of this swelling is a critical factor in determining the suitability of an elastomer for a sealing application. Excessive swelling can lead to seal failure due to extrusion or loss of sealing force.
4.2 Experimental Protocol: Elastomer Swelling and Property Change (Adapted from ASTM D471)
This protocol outlines a standardized method to measure the effect of liquids on rubber properties.[11][12]
4.2.1 Materials and Equipment
-
Test specimens of the elastomer(s) of interest (standard O-rings or rectangular pieces).
-
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether (liquefied gas).
-
Pressurized immersion vessel.
-
Analytical balance (±0.1 mg accuracy).
-
Durometer for hardness measurement.
-
Temperature-controlled chamber or bath.
4.2.2 Step-by-Step Methodology
-
Specimen Preparation and Initial Measurement:
-
Clean, dry, and weigh at least three specimens for each elastomer.
-
Measure and record the initial durometer hardness of each specimen.
-
-
Immersion:
-
Place the specimens in the pressurized immersion vessel.
-
Introduce the liquefied 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether, ensuring full immersion.
-
Seal the vessel and maintain it at the specified test temperature for a set duration (e.g., 168 hours).
-
-
Post-Immersion Analysis:
-
After depressurization and removal, quickly blot the specimens dry.
-
Immediately re-weigh the specimens to determine the change in mass (indicative of volume swell).
-
Measure the durometer hardness of the swollen specimens.
-
4.2.3 Data Interpretation
-
Percent Volume Swell: For many elastomers, the percent weight change is a good approximation of the percent volume swell.
-
Change in Hardness: Report the change in durometer points.
A volume swell of more than a few percent or a significant change in hardness can indicate a compatibility issue.
4.3 Expected Compatibility of Common Elastomers (Based on Analogous HFEs)
The following table summarizes the expected compatibility of common elastomers with hydrofluoroethers. Specific testing is highly recommended.
| Elastomer | Common Acronyms | Expected Compatibility | Potential Issues |
| Fluoroelastomer | FKM (e.g., Viton™) | Good to Excellent | Generally resistant, but some swelling may occur.[13][14][15][16][17] |
| Perfluoroelastomer | FFKM (e.g., Kalrez®) | Excellent | Highly resistant to a wide range of chemicals. |
| Ethylene Propylene Diene Monomer | EPDM | Good | Generally good resistance, but some swelling is possible.[18][19][20][21][22] |
| Nitrile Rubber (Buna-N) | NBR | Fair to Good | May exhibit moderate swelling.[9] |
| Silicone | VMQ | Fair to Poor | Likely to experience significant swelling.[5] |
| Butyl Rubber | IIR | Good | Generally good resistance. |
| Natural Rubber | NR | Poor | Not recommended due to probable significant swelling.[9] |
Section 5: Compatibility with Metallic Materials
Metals are generally more resistant to organic solvents than polymers and elastomers. However, corrosion can still be a concern, particularly in the presence of impurities or at elevated temperatures.
5.1 General Principles of Metal-Solvent Interaction
Fluorinated ethers are generally compatible with a wide range of metals. Corrosion is typically not a major concern with pure, anhydrous fluorinated ethers. However, the presence of water or other impurities can lead to the formation of acidic byproducts (e.g., hydrofluoric acid) that can be corrosive to certain metals.
5.2 Experimental Protocol: Metal Corrosion Testing (Adapted from ASTM D2251)
This method is designed to evaluate the corrosiveness of halogenated organic solvents to metals.[23][24]
5.2.1 Materials and Equipment
-
Metal coupons of interest (e.g., stainless steel 316, aluminum 6061, copper).
-
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether.
-
Reflux flask and condenser.
-
Heating mantle.
-
Polishing materials for metal coupons.
-
Analytical balance.
5.2.2 Step-by-Step Methodology
-
Coupon Preparation:
-
Polish the metal coupons to a uniform finish, clean with a non-corrosive solvent, and dry.
-
Weigh each coupon to the nearest 0.1 mg.
-
-
Exposure:
-
Place a coupon in a reflux flask and add a sufficient amount of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether to cover it.
-
Heat the flask to reflux and maintain for a specified period (e.g., 60 minutes).
-
-
Post-Exposure Analysis:
-
Allow the solvent to cool and remove the coupon.
-
Clean the coupon to remove any corrosion products, dry it, and re-weigh it.
-
Visually inspect the coupon for any signs of corrosion, such as pitting or discoloration.
-
5.2.3 Data Interpretation
-
Corrosion Rate: Calculate the mass loss and, if desired, convert it to a corrosion rate (e.g., in mils per year).
-
Visual Assessment: Document any visible changes to the metal surface.
5.3 Expected Compatibility of Common Metals (Based on Analogous HFEs)
Hydrofluoroethers are generally compatible with most common metals.
| Metal | Expected Compatibility |
| Stainless Steel (304, 316) | Excellent [9] |
| Aluminum (e.g., 6061) | Excellent |
| Copper | Good to Excellent |
| Carbon Steel | Good to Excellent |
| Brass | Good to Excellent |
| Bronze | Good to Excellent |
Caution: The presence of water can lead to the formation of hydrofluoric acid, which is corrosive to many metals, especially at elevated temperatures. It is crucial to maintain a dry system.
Section 6: Experimental Workflows and Decision Logic
The selection of appropriate materials for use with 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether should follow a systematic and evidence-based approach. The following diagrams illustrate the recommended workflows for material compatibility assessment.
Section 7: Conclusion and Recommendations
The selection of materials for use with 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether requires a careful and systematic approach. While specific compatibility data for this compound is not widely available, a conservative approach based on data from analogous hydrofluoroethers provides a solid foundation for initial material screening.
Key Recommendations:
-
Prioritize Testing: Always conduct specific compatibility tests with 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether under conditions that simulate your intended application.
-
Favor Fluoropolymers: For critical applications requiring high chemical resistance, fluoropolymers such as PTFE, PFA, and FEP are the most reliable choices.
-
Exercise Caution with Elastomers: Pay close attention to the potential for swelling in elastomers. Fluoroelastomers (FKM, FFKM) and EPDM are generally the most suitable choices for sealing applications.
-
Maintain Dry Conditions: For metallic components, ensure that the system is free of moisture to prevent the formation of corrosive byproducts.
-
Consult with Suppliers: Material suppliers can often provide valuable data and recommendations for specific applications.
By following the principles and protocols outlined in this guide, you can confidently navigate the material selection process and ensure the safe and successful implementation of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether in your research and development activities.
References
-
3M™ Novec™ 7100 Engineered Fluid. 3M.
-
3M™ Novec™ 7100DL Engineered Fluid. 3M.
-
ASTM D2251-10, Standard Test Method for Metal Corrosion by Halogenated Organic Solvents and Their Admixtures, ASTM International.
-
Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. Juhua.
-
3M™ Novec™ Engineered Fluids - Tube Swelling. Acota.
-
ASTM D543-21, Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents, ASTM International.
-
Chemical Compatibility ASTM D543. Intertek.
-
ASTM D543-20 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. EUROLAB.
-
ASTM D2251-96(2004), Standard Test Method for Metal Corrosion by Halogenated Organic Solvents and Their Admixtures, ASTM International.
-
Viton Chemical Compatibility Chart. Mykin Inc.
-
Viton - Chemical Compatibility Reference Chart. ISM.
-
Viton Chemical Compatibility Chart. U.S. Plastic Corp.
-
HFC 227ea FE. Climalife.
-
What's The Chemical Compatibility of Viton®?. I.B. Moore Company, LLC.
-
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether. Synquest Labs.
-
Tribology in Industry Investigations into the Degradation of PTFE Surface Properties by Accelerated Aging Tests.
-
Swelling of EPDM rubbers for oil-well applications as influenced by medium composition and temperature.
-
Viton Fluid Resistance Guide. Plast-O-Matic Valves, Inc.
-
Swelling of EPDM Rubbers for Oil-Well Applications as Influenced by Medium Composition and Temperature II: experimental part.
-
DuPont(tm) FE-227(tm) Fire Extinguishing Agent (HFC-227ea) Properties, Uses, Storage, and Handling. DuPont.
-
STANDARD TEST PROCEDURES. Blair Rubber Company.
-
D 471 – 98 - Standard Test Method for - Rubber Property—Effect of Liquids1.
-
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. Sigma-Aldrich.
-
Chemical Resistance of Fluoropolymers. Holscot Advanced Polymers Ltd.
-
The effect of immersion period at room and elevated temperature on hardness, heat resistance, and chemical resistance of polytet. Jurnal Tribologi.
-
Effect of Liquids ASTM D471. Intertek.
-
1,2,2,2-Tetrafluoroethyl (trifluoromethyl) ether. Chemical-Suppliers.com.
-
The link between swelling ratios and physical properties of EPDM rubber compound having different oil amounts. Research Explorer The University of Manchester.
-
Study of a Novel Fluorine-Containing Polyether Waterborne Polyurethane with POSS as a Cross-Linking Agent. MDPI.
-
(PDF) SWELLING OF ELASTOMERIC SEALS. ResearchGate.
-
Mechanical Properties and Equilibrium Swelling Characteristics of Some Polymer Composites Based on Ethylene Propylene Diene Terpolymer (EPDM) Reinforced with Hemp Fibers. PMC - NIH.
-
The link between swelling ratios and physical properties of EPDM rubber compound having different oil amounts. Research Explorer The University of Manchester.
-
CAS#:2356-62-9 | 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER. Chemsrc.
-
CORROSION EVALUATION AND MONITORING PRACTICES. CORE.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 1,2,2,2-Tetrafluoroethyl (trifluoromethyl) ether | CAS 2356-62-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. CAS#:2356-62-9 | 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER | Chemsrc [chemsrc.com]
- 5. yeint.fi [yeint.fi]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. brclarus.com [brclarus.com]
- 8. salesandserviceinc.com [salesandserviceinc.com]
- 9. climalife.co.uk [climalife.co.uk]
- 10. inelar.com.ar [inelar.com.ar]
- 11. 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER - Safety Data Sheet [chemicalbook.com]
- 12. gulfrubber.com [gulfrubber.com]
- 13. krytoxdistributor.in [krytoxdistributor.in]
- 14. static.eleshop.nl [static.eleshop.nl]
- 15. miller-stephenson.com [miller-stephenson.com]
- 16. scribd.com [scribd.com]
- 17. solvay.com [solvay.com]
- 18. lesker.com [lesker.com]
- 19. behlke.com [behlke.com]
- 20. brgroup.eu [brgroup.eu]
- 21. curbellplastics.com [curbellplastics.com]
- 22. calpaclab.com [calpaclab.com]
- 23. besttechnologyinc.com [besttechnologyinc.com]
- 24. chemours.com [chemours.com]
Methodological & Application
The Emerging Role of HFE-347 in Modern Organic Synthesis and Catalysis: Application Notes and Protocols
Introduction: Beyond a Cleaning Agent - Reimagining HFE-347 in Synthetic Chemistry
1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether, commonly known as HFE-347, is a hydrofluoroether that has garnered significant attention for its favorable environmental and safety profile.[1][2][3] With a zero ozone depletion potential (ODP) and a low global warming potential (GWP), it has emerged as a sustainable alternative to traditional solvents in various industrial applications, primarily in precision cleaning, heat transfer, and as a carrier solvent.[1][3][4][5] However, the unique physicochemical properties of HFE-347 suggest a largely untapped potential in the realm of organic synthesis and catalysis.
This guide provides a comprehensive overview of the application of HFE-347 as a solvent in key organic transformations. We will explore the causality behind its use, moving beyond its established applications to its prospective role in facilitating complex chemical reactions. The protocols detailed herein are designed to serve as a foundational framework for researchers and drug development professionals, offering a starting point for the exploration of HFE-347 in novel synthetic methodologies.
Physicochemical and Environmental Properties of HFE-347
A thorough understanding of a solvent's properties is paramount to its effective application in synthesis. HFE-347 possesses a unique combination of characteristics that distinguish it from conventional organic solvents.
| Property | Value | Significance in Organic Synthesis |
| Chemical Formula | C₄H₃F₇O | High degree of fluorination imparts inertness and unique solubility characteristics. |
| Molecular Weight | 200.05 g/mol | |
| Boiling Point | 56.2 °C | Allows for reactions at moderately elevated temperatures and facilitates easy removal post-reaction.[6] |
| Density (25 °C) | 1.487 g/mL | High density can facilitate phase separation in biphasic reactions.[6] |
| Viscosity (25 °C) | 0.44 cSt | Low viscosity ensures efficient mass transfer.[3] |
| Surface Tension (25 °C) | 16.4 dyn/cm | Low surface tension can enhance wetting of solid-supported catalysts.[3] |
| Flash Point | None | Non-flammable, enhancing laboratory safety.[3] |
| Ozone Depletion Potential | 0 | Environmentally benign.[1] |
| Global Warming Potential | 540 (CO₂ = 1) | Significantly lower than many legacy fluorinated compounds.[1] |
| Water Solubility | Low | Suitable for biphasic reactions and simplifies aqueous work-ups. |
Causality of HFE-347 Application in Catalysis: A Paradigm Shift in Solvent-Reactivity Profiles
The choice of solvent in a catalytic reaction is not merely a matter of dissolution but a critical parameter that can profoundly influence reaction kinetics, catalyst stability, and product selectivity. The highly fluorinated nature of HFE-347 offers several potential advantages in organic synthesis:
-
Chemical Inertness: The fluorine atoms in HFE-347 render it chemically stable and non-corrosive, minimizing side reactions with highly reactive organometallic intermediates and catalysts.[3][4]
-
Orthogonal Solubility: Hydrofluoroethers can exhibit "orthogonal" solubility compared to traditional organic solvents, potentially enabling novel reaction pathways and simplifying purification.[5] This can be particularly advantageous in reactions involving fluorinated substrates.
-
Biphasic Catalysis: The low miscibility of HFE-347 with many polar organic solvents and water opens avenues for biphasic catalysis. This can facilitate catalyst recovery and reuse, a cornerstone of green chemistry.
-
Gas Solubility: Perfluorinated solvents are known for their high gas solubility, which could be beneficial in reactions involving gaseous reagents, such as hydrogenation.[7]
-
Unique Solvation Effects: The fluorous environment provided by HFE-347 can influence the solvation of reactants, transition states, and products, potentially leading to altered reactivity and selectivity compared to conventional solvents.
Application Notes and Model Protocols
The following sections provide detailed, step-by-step model protocols for three cornerstone reactions in organic synthesis: the Suzuki-Miyaura coupling, the Heck reaction, and catalytic hydrogenation. It is crucial to note that these are representative protocols and may require optimization for specific substrates and catalysts.
Palladium-Catalyzed Suzuki-Miyaura Coupling in HFE-347
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[8] The use of HFE-347 as a solvent may offer advantages in terms of catalyst stability and product isolation, particularly for fluorinated building blocks.
Rationale for HFE-347 in Suzuki-Miyaura Coupling: The chemical inertness of HFE-347 is expected to be compatible with the sensitive palladium catalysts and organoboron reagents used in this reaction.[9] Its low water solubility allows for a biphasic reaction system, where the inorganic base can be dissolved in an aqueous phase, potentially simplifying work-up and catalyst recovery.
Model Protocol: Synthesis of 4-Phenylbiphenyl
This protocol describes the coupling of 4-bromobiphenyl with phenylboronic acid.
Materials:
-
4-Bromobiphenyl
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
HFE-347
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Experimental Workflow:
Caption: Suzuki-Miyaura Coupling Workflow in HFE-347
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobiphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes.
-
Solvent Addition: Add 5 mL of degassed HFE-347 and 2 mL of deionized water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 60°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The HFE-347 phase should separate cleanly from the aqueous phase. Separate the layers and extract the aqueous layer with HFE-347 (2 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-phenylbiphenyl.
Self-Validation: The success of this protocol is validated by the clean separation of the organic and aqueous phases, the stability of the catalyst (indicated by the absence of significant palladium black formation), and the formation of the desired product with minimal side reactions.
Palladium-Catalyzed Heck Reaction in HFE-347
The Heck reaction is a versatile method for the arylation or vinylation of alkenes.[10][11] The non-polar, aprotic nature of HFE-347 makes it an interesting candidate for this transformation.
Rationale for HFE-347 in Heck Reaction: HFE-347's inertness is beneficial in preventing side reactions with the palladium catalyst and substrates.[12] Its boiling point of 56.2°C allows for gentle heating, which can be advantageous for sensitive substrates. The use of a homogeneous system in HFE-347 may offer different selectivity compared to more polar solvents.
Model Protocol: Synthesis of (E)-Stilbene
This protocol describes the coupling of iodobenzene with styrene.
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
HFE-347
-
Standard glassware for inert atmosphere reactions
Experimental Workflow:
Caption: Heck Reaction Workflow in HFE-347
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add iodobenzene (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes.
-
Solvent and Reagent Addition: Add 5 mL of degassed HFE-347, styrene (1.2 mmol), and triethylamine (1.5 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 55°C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. The triethylammonium iodide salt will precipitate. Filter the reaction mixture through a pad of celite, washing with HFE-347.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield (E)-stilbene.
Self-Validation: The formation of a precipitate (triethylammonium iodide) provides a visual cue for reaction progress. The clean isolation of the product after filtration and solvent removal validates the efficiency of the work-up procedure.
Catalytic Hydrogenation in HFE-347
Catalytic hydrogenation is a fundamental reaction for the reduction of unsaturated functional groups. The high gas solubility in fluorinated solvents could potentially enhance reaction rates.[7]
Rationale for HFE-347 in Hydrogenation: The high solubility of gases in perfluorinated solvents suggests that HFE-347 could maintain a higher concentration of dissolved hydrogen at the catalyst surface, potentially leading to increased reaction efficiency.[7] Its inertness prevents solvent-catalyst interactions that could lead to deactivation.
Model Protocol: Hydrogenation of Styrene to Ethylbenzene
This protocol describes the reduction of the double bond in styrene.
Materials:
-
Styrene
-
Palladium on carbon (10% Pd/C)
-
HFE-347
-
Hydrogen gas
-
High-pressure reactor (e.g., Parr hydrogenator)
Experimental Workflow:
Caption: Catalytic Hydrogenation Workflow in HFE-347
Step-by-Step Procedure:
-
Reaction Setup: In the vessel of a high-pressure reactor, place a magnetic stir bar, styrene (1.0 mmol), and 10% palladium on carbon (10 mol% Pd).
-
Solvent Addition: Add 10 mL of HFE-347 to the reactor vessel.
-
Purging and Pressurizing: Seal the reactor and purge the system with hydrogen gas three times. Pressurize the reactor to 50 psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Carefully vent the reactor. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with HFE-347.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield ethylbenzene. The purity of the product can be assessed by NMR or GC-MS.
Self-Validation: The progress of the reaction can be quantitatively monitored by the uptake of hydrogen. A successful reaction will show a complete consumption of the starting material as confirmed by spectroscopic analysis of the crude product after catalyst filtration.
Safety, Handling, and Environmental Considerations
HFE-347 is a non-flammable and low-toxicity solvent.[3][4] However, standard laboratory safety practices should always be followed. It is recommended to handle HFE-347 in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
One of the significant advantages of HFE-347 is its potential for recovery and reuse. Due to its relatively low boiling point and chemical inertness, it can be recovered by simple distillation.[3] This not only reduces the environmental impact but also improves the economic viability of its use in large-scale synthesis.
Conclusion and Future Outlook
HFE-347 presents a compelling case for its exploration as a versatile solvent in organic synthesis and catalysis. Its unique combination of properties, including chemical inertness, non-flammability, and favorable environmental profile, positions it as a promising medium for a wide range of chemical transformations. The model protocols provided in this guide serve as a starting point for the scientific community to unlock the full potential of HFE-347. Further research into its application in other catalytic systems, understanding its unique solvation effects, and developing efficient recycling protocols will be crucial in establishing HFE-347 as a staple solvent in the modern synthetic chemist's toolkit.
References
-
HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. Xiamen Juda Chemical & Equipment Co., Ltd. [Link]
-
Homogeneous catalytic hydrogenation of perfluoro methyl esters. RSC Publishing. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Scheme 2 Hydrogenation of perfluorinated methyl esters with Ru-MACHO. ResearchGate. [Link]
-
Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Organic Chemistry Portal. [Link]
-
Homogeneous catalytic hydrogenation of perfluoro methyl esters. ResearchGate. [Link]
-
High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. PMC - NIH. [Link]
-
Environmentally sustainable fluorochemistry: homogeneous catalytic hydrogenation of perfluoro methyl esters. The Royal Society of Chemistry. [Link]
-
HFE-347. Starget Refrigerant. [Link]
-
Hydrofluoroether (HFE) Chemical. Yuji America Corp - Yujichem. [Link]
-
HFE-347 | Novec Replacement Solvent. Yuji America Corp - Yujichem. [Link]
-
HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Unistar Chemical. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. [Link]
-
HFE-347 | Novec Replacement Solvent. Yuji America Corp - Yujichem. [Link]
-
How do Hydrofluoroethers work?. Sustainable Chemicals Strategy - Ecolink, Inc. [Link]
-
Hydrofluoroethers. Flammable Chemicals - Organic Solvent. [Link]
-
Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. [Link]
-
Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions. [Link]
-
The Versatility of HFE-347: Applications Beyond Traditional Solvents. [Link]
-
HFE-347. Starget Refrigerant. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]
-
Effect of solvent on the Suzuki reaction a .. Download Table. ResearchGate. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Unraveling the role of solvents in catalytic transfer hydrogenation of muconic acid. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. [Link]
-
Solubility and activity of a phosphinosulfonate palladium catalyst in water with different surfactants. Polymer Chemistry (RSC Publishing). [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. fluorined-chemicals.com [fluorined-chemicals.com]
- 2. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 3. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 4. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 5. ecolink.com [ecolink.com]
- 6. stargetgas.com [stargetgas.com]
- 7. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Fluorinated Ethers in Advanced Battery Electrolytes
Topic: Applications of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) in Battery Electrolytes
Introduction: Overcoming the Electrolyte Bottleneck in High-Energy Batteries
The advancement of next-generation energy storage, particularly for electric vehicles and grid storage, is intrinsically linked to the development of high-energy-density lithium batteries. However, pushing the boundaries of energy density with high-voltage cathodes (e.g., >4.5V) and lithium metal anodes exposes the significant limitations of conventional carbonate-based electrolytes. These electrolytes are plagued by two primary issues: a narrow electrochemical stability window, leading to rapid degradation at high voltages, and inherent flammability, which poses a significant safety risk.
Hydrofluoroethers (HFEs) have emerged as a critical class of co-solvents and additives designed to address these challenges. Among them, 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE), also referred to as TFE or HFE in some literature, has garnered substantial interest. Its unique molecular structure, characterized by a high degree of fluorination, imparts a combination of desirable properties: non-flammability, exceptional oxidative stability, and the ability to favorably modify electrode-electrolyte interphases. This guide provides a comprehensive overview of TFTFE's mechanism of action, performance benefits, and detailed protocols for its application in advanced battery systems.
Physicochemical Properties of TFTFE
TFTFE's utility as an electrolyte component stems from its distinct physical and chemical properties, which differ significantly from traditional carbonate solvents. Its low viscosity and freezing point are beneficial for low-temperature performance, while its high boiling point contributes to thermal stability.[1] Although its dielectric constant is lower than that of carbonates, it functions effectively as a co-solvent or as a diluent in localized high-concentration electrolytes (LHCEs) to modulate the lithium-ion solvation environment.[1]
| Property | 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) | Ethylene Carbonate (EC) | Diethyl Carbonate (DEC) |
| Molecular Formula | C4H3F7O | C3H4O3 | C5H10O3 |
| Boiling Point (°C) | 56 °C[1] | 248 °C | 127 °C |
| Melting Point (°C) | -91 °C[1] | 36 °C | -74 °C |
| Density (g/mL) | 1.49[1] | 1.32 | 0.98 |
| Dielectric Constant | ~6.7[1] | ~89.6 | ~2.8 |
| Flammability | Non-flammable[2][3] | Flammable | Highly Flammable |
Mechanism of Action: Engineering Stable Interphases
TFTFE's primary contribution to battery performance lies in its ability to participate in the formation of robust and highly fluorinated interphases on both the anode and cathode surfaces.
Anode Side: Formation of a LiF-Rich Solid Electrolyte Interphase (SEI)
On the lithium metal or graphite anode, TFTFE is electrochemically reduced during the initial formation cycles. This decomposition process preferentially forms a dense and uniform solid electrolyte interphase (SEI) rich in lithium fluoride (LiF).[4] A LiF-rich SEI is mechanically robust and an excellent electronic insulator while still allowing for Li-ion transport. This has two profound effects:
-
Suppression of Dendrites: The stable SEI provides a physical barrier that promotes uniform lithium plating and stripping, effectively mitigating the growth of lithium dendrites that can cause short circuits and catastrophic cell failure.[1]
-
Reduced Electrolyte Consumption: By passivating the highly reactive anode surface, the stable SEI prevents continuous side reactions with the electrolyte, improving long-term cycling stability and Coulombic efficiency.[5]
Caption: Mechanism of LiF-rich SEI formation from TFTFE on the anode surface.
Cathode Side: Enhancing High-Voltage Stability
Conventional carbonate electrolytes undergo severe oxidative decomposition on the surface of high-voltage cathodes (e.g., NMC811, LiCoPO4) when charged above 4.3 V.[6] TFTFE exhibits significantly higher anodic stability, remaining stable at potentials up to 5.5 V and even 6.5 V in some formulations.[2][7] By participating in the formation of a fluorinated cathode-electrolyte interphase (CEI), it passivates the cathode surface, preventing transition metal dissolution and suppressing parasitic oxidative side reactions.[1] This leads to dramatically improved capacity retention and cycling stability in high-voltage cell configurations.[7]
Performance Applications and Data
The use of TFTFE as a co-solvent enables significant performance improvements across various battery chemistries.
| Application Area | Key Performance Metric | Electrolyte System Example | Result | Reference(s) |
| High-Voltage Li-ion | Oxidative Stability | 1M LiPF6 in FEC/DMC/EMC/TTE | Stable up to 5.5 V vs. Li/Li⁺ | [7][8] |
| High-Voltage Li-ion | Capacity Retention (Li/LiNi₀.₅Mn₁.₅O₄) | 1M LiPF6 in FEC/DMC/EMC/TTE | 93% retention after 35 cycles at high voltage | [9] |
| Lithium Metal Anode | Coulombic Efficiency (Li Plating/Stripping) | 1M LiPF6 in FEC/FEMC/HFE (TFTFE) | >99.2% within 50 cycles | [2] |
| Safety | Flammability | Electrolytes containing TTE or TFTFE | Non-flammable | [2][3][10] |
| Lithium-Sulfur | Polysulfide Shuttle | TFTFE as co-solvent | Reduces polysulfide solubility, improving stability | [1][11] |
Experimental Protocols
Disclaimer: All work should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) with moisture levels below 0.5 ppm. All solvents and salts must be battery-grade with low water and acid content.
Protocol 1: Formulation of a Non-Flammable, High-Voltage Electrolyte
This protocol describes the preparation of an all-fluorinated electrolyte based on published literature for high-voltage applications.[2]
Materials:
-
Lithium hexafluorophosphate (LiPF₆), battery grade
-
Fluoroethylene carbonate (FEC), battery grade
-
3,3,3-fluoroethylmethyl carbonate (FEMC), battery grade
-
1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE), battery grade[1]
-
Precision balance, magnetic stirrer, and sterile containers
Procedure:
-
Solvent Mixture Preparation: In the glovebox, weigh the solvents FEC, FEMC, and TFTFE in a weight ratio of 2:6:2. For example, for 10g of total solvent, use 2g FEC, 6g FEMC, and 2g TFTFE.
-
Mixing: Combine the weighed solvents in a clean, dry glass vial. Add a small magnetic stir bar and seal the vial.
-
Homogenization: Place the vial on a magnetic stirrer and mix at a moderate speed (e.g., 300 RPM) for at least 1 hour to ensure a homogenous solution.
-
Salt Dissolution: Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring to achieve a final concentration of 1 M. Calculation Note: The total volume of the solvent mixture must be calculated from the weights and densities to accurately determine the required mass of LiPF₆.
-
Final Stirring: Continue stirring the electrolyte for several hours (e.g., 4-6 hours) until all the LiPF₆ has completely dissolved and the solution is clear.
-
Storage: Store the prepared electrolyte in a sealed container in the glovebox, protected from light.
Caption: Workflow for preparing a TFTFE-based battery electrolyte.
Protocol 2: Electrochemical Evaluation in a 2032-Type Coin Cell
This protocol outlines the assembly and testing of a Li-metal half-cell with a high-voltage cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NCM811) to evaluate the performance of the TFTFE-based electrolyte.
Materials:
-
Prepared TFTFE electrolyte
-
NCM811 cathode laminate on aluminum foil
-
Lithium metal foil, battery grade
-
Celgard 2325 separator (or similar)
-
2032-type coin cell components (casings, spacers, springs)
-
Crimping machine
-
Battery cycler, Potentiostat with EIS capability
Procedure:
-
Electrode Punching: Punch circular electrodes from the NCM811 cathode sheet (e.g., 12 mm diameter) and a slightly larger lithium metal anode (e.g., 15 mm diameter). Punch a separator of 18-20 mm diameter.
-
Cell Assembly (in Glovebox): a. Place the NCM811 cathode in the center of the bottom coin cell casing. b. Add 2-3 drops (~40-60 µL) of the TFTFE electrolyte onto the cathode surface, ensuring it is fully wetted. c. Place the separator on top of the wetted cathode. d. Add another 1-2 drops of electrolyte onto the separator. e. Carefully place the lithium metal anode on top of the separator. f. Add a spacer and the spring. g. Place the top casing and transfer the assembly to the crimper.
-
Crimping: Crimp the cell with the appropriate pressure to ensure a hermetic seal. Let the cell rest for at least 12 hours to ensure complete electrolyte wetting.
-
Electrochemical Testing: a. Cyclic Voltammetry (CV): Perform a CV scan (e.g., from 3.0 V to 4.6 V at 0.1 mV/s) for 3 cycles to observe the oxidation and reduction peaks and confirm the electrolyte's stability window. b. Galvanostatic Cycling: i. Formation: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles within the desired voltage window (e.g., 3.0 - 4.5 V) to properly form the SEI/CEI. ii. Rate Capability: Cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) for 10 cycles each to evaluate performance under different loads. iii. Long-Term Cycling: Cycle the cell at a moderate rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100-500+) to determine capacity retention and long-term stability. c. Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before cycling, after formation, and at various cycle intervals (e.g., every 50 cycles) to monitor the evolution of interfacial and charge-transfer resistances.
Conclusion and Future Outlook
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) and similar hydrofluoroethers represent a significant step forward in designing safe, high-performance electrolytes for next-generation lithium batteries.[12] Their ability to form stable, fluorinated interphases on both electrodes simultaneously enhances safety by being non-flammable and boosts performance by enabling high-voltage operation and stable cycling of lithium metal anodes.[1][2] Future research will likely focus on optimizing electrolyte formulations by blending TFTFE with other functional additives and solvents to further improve ionic conductivity and low-temperature performance, paving the way for their widespread adoption in commercial high-energy-density batteries.
References
- 1. 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether 406-78-0 [sigmaaldrich.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes [frontiersin.org]
- 7. Physicochemical and Electrochemical Properties of 1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropyl Ether as a Co-Solvent for High-Voltage Lithium-Ion Electrolytes - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. A nonflammable low-concentration electrolyte for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Solvate ionic liquid electrolyte with 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether as a support solvent for advanced lithium–sulfur batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for HFE-347 as a Heat Transfer Fluid in Laboratory Equipment
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Management in Modern Laboratories
Precise and stable temperature control is a cornerstone of reproducible and reliable scientific research. In drug development and various laboratory applications, maintaining optimal temperature for sensitive reagents, reactions, and equipment is paramount. The choice of a heat transfer fluid is a critical decision that directly impacts the efficiency, safety, and longevity of laboratory instrumentation. This document provides a comprehensive guide to the application of HFE-347, a hydrofluoroether, as a high-performance heat transfer fluid in common laboratory equipment.
HFE-347 (1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether) is a non-flammable, colorless, and odorless fluid with a unique combination of properties that make it an excellent choice for demanding thermal management applications.[1][2][3] Its low environmental impact, including zero ozone depletion potential (ODP) and a low global warming potential (GWP), positions it as a sustainable alternative to older heat transfer fluids.[1][3][4] This guide will delve into the technical specifications, material compatibility, and detailed protocols for the effective use of HFE-347, empowering researchers to optimize their experimental conditions.
Key Advantages of HFE-347 in a Laboratory Setting
The selection of HFE-347 as a heat transfer fluid offers several distinct advantages for laboratory professionals:
-
Wide Operating Temperature Range: With a boiling point of 56°C (132.8°F) and a melting point of -94°C (-137.2°F), HFE-347 is suitable for a broad spectrum of heating and cooling applications.[1]
-
Excellent Thermal Stability: HFE-347 exhibits high thermal and chemical stability, ensuring consistent performance over extended periods without significant degradation.[1]
-
Material Compatibility: It is compatible with a wide range of materials commonly found in laboratory equipment, including various metals, plastics, and elastomers.[1]
-
Safety Profile: HFE-347 is non-flammable and has a low toxicity profile, enhancing the safety of the laboratory environment.[1][3] However, it is crucial to handle it in a well-ventilated area and consult the Safety Data Sheet (SDS) for complete safety information.[5]
-
Environmental Responsibility: With a zero ODP and a GWP of 540, HFE-347 is an environmentally preferable choice compared to many traditional heat transfer fluids.[1] The U.S. Environmental Protection Agency (EPA) has excluded HFE-347 from the regulatory definition of a volatile organic compound (VOC), recognizing its negligible contribution to ground-level ozone formation.[6][7][8]
Physicochemical Properties of HFE-347
A thorough understanding of the physical and chemical properties of HFE-347 is essential for its effective application. The following table summarizes its key characteristics.
| Property | Value |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether |
| CAS Number | 406-78-0 |
| Molecular Weight | 200.06 g/mol [2] |
| Boiling Point | 56°C (132.8°F)[1][9] |
| Melting Point | -91°C to -94°C (-131.8°F to -137.2°F)[1][2][9] |
| Density @ 25°C | 1.47 - 1.49 g/mL[1][2][9] |
| Viscosity @ 25°C | 0.44 cSt[1] |
| Surface Tension @ 25°C | 16.4 dynes/cm[1] |
| Flash Point | None[1][9] |
| Ozone Depletion Potential (ODP) | 0[1][3] |
| Global Warming Potential (GWP, 100-yr ITH) | 540[1] |
Material Compatibility
HFE-347 demonstrates excellent compatibility with a wide array of materials. However, it is always recommended to perform compatibility testing with specific components before prolonged use.
| Material Class | Compatibility | Notes |
| Metals | Excellent | Compatible with aluminum, stainless steel, copper, and other common metals.[3] |
| Plastics | Good to Excellent | Compatible with Polypropylene, Polystyrene, ABS, and PTFE. May affect Polymethyl methacrylate.[1] |
| Elastomers | Variable | Shows some swelling with Fluoroelastomers and Silicone Rubber. EPDM compatibility is good.[1] |
Application Protocols for Laboratory Equipment
The following protocols provide detailed, step-by-step guidance for using HFE-347 in common laboratory equipment.
Protocol 1: Use in Recirculating Chillers for Rotary Evaporators
Recirculating chillers are essential for providing the low temperatures required for efficient solvent condensation in rotary evaporators.
Objective: To effectively and safely fill and operate a recirculating chiller with HFE-347 for use with a rotary evaporator.
Materials:
-
Recirculating chiller
-
HFE-347 fluid
-
Appropriate tubing for connecting the chiller to the rotary evaporator's condenser
-
Personal Protective Equipment (PPE): safety glasses, gloves
Procedure:
-
System Preparation:
-
Ensure the recirculating chiller is clean, dry, and free of any residual fluid from previous use. If necessary, flush the system with a compatible solvent and dry it completely.
-
Place the chiller in a well-ventilated area.[5]
-
Connect the chiller's outlet and inlet ports to the rotary evaporator's condenser using the appropriate tubing. Ensure all connections are secure to prevent leaks.
-
-
Filling the Reservoir:
-
Carefully pour HFE-347 into the chiller's reservoir. Avoid overfilling; fill to the manufacturer's recommended level.
-
The low viscosity of HFE-347 allows for easy pouring and filling.
-
-
System Operation:
-
Turn on the recirculating chiller and set the desired temperature. HFE-347's low freezing point allows for operation at very low temperatures.
-
Start the circulation and check for any leaks in the system.
-
Begin the rotary evaporation process as you normally would. The high thermal efficiency of HFE-347 will ensure rapid and effective cooling of the condenser.
-
-
Shutdown and Maintenance:
-
Once the evaporation is complete, turn off the chiller.
-
If the chiller is not in regular use, it is good practice to drain the HFE-347 and store it in a tightly sealed, designated container.[5] HFE-347 can be reused.
-
Diagram: Closed-Loop Cooling System for a Rotary Evaporator
Caption: A typical closed-loop cooling system using HFE-347.
Protocol 2: Use in Heated and Cooled Reaction Blocks
Reaction blocks provide a controlled temperature environment for multiple reactions simultaneously.
Objective: To utilize HFE-347 as a heat transfer medium in a reaction block for precise temperature control of chemical reactions.
Materials:
-
Heated/cooled reaction block
-
HFE-347 fluid
-
Reaction vessels (e.g., vials, tubes)
-
Personal Protective Equipment (PPE): safety glasses, gloves
Procedure:
-
Preparation:
-
Ensure the wells of the reaction block are clean and dry.
-
Place the reaction block on a stable, level surface in a fume hood or well-ventilated area.
-
-
Filling the Reaction Block:
-
Carefully dispense HFE-347 into the wells of the reaction block, ensuring that the level is sufficient to immerse the reaction zone of the vessels.
-
The low surface tension of HFE-347 allows it to fill small gaps and provide excellent thermal contact.[1]
-
-
Performing the Reaction:
-
Place the reaction vessels into the HFE-347-filled wells.
-
Set the desired temperature on the reaction block controller. HFE-347's excellent thermal conductivity will ensure uniform and rapid heat transfer to the reaction vessels.
-
Monitor the reactions as required.
-
-
Post-Reaction and Cleanup:
-
Once the reactions are complete, carefully remove the reaction vessels from the block.
-
Allow the HFE-347 to cool to room temperature before draining.
-
The fluid can be collected and reused. Store in a labeled, sealed container.
-
Safety and Handling Precautions
While HFE-347 has a favorable safety profile, it is essential to adhere to standard laboratory safety practices.
-
Ventilation: Always use HFE-347 in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses and chemical-resistant gloves when handling the fluid.[5]
-
Spills: In case of a spill, absorb the fluid with an inert material and dispose of it according to local regulations. Avoid dispersal of spilled material into waterways, drains, and soil.[5]
-
Storage: Store HFE-347 in a cool, dry, well-ventilated area in a tightly closed container.[5]
-
First Aid: In case of eye or skin contact, rinse thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5]
Conclusion
HFE-347 offers a compelling combination of performance, safety, and environmental responsibility, making it an ideal heat transfer fluid for a wide range of laboratory applications. Its broad operating temperature range, excellent thermal stability, and compatibility with common laboratory materials provide researchers with a reliable tool for precise thermal management. By following the protocols and safety guidelines outlined in this document, scientists and drug development professionals can effectively leverage the benefits of HFE-347 to enhance the accuracy, reproducibility, and safety of their research.
References
-
HFE-347 Safety Data Sheet. Unistar Chemical. [Link]
-
HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Unistar Chemical. [Link]
-
HFE-347. Fuxin Ruifeng Fluorochemical Co., Ltd. [Link]
-
TMC HFE-347E Engineered Fluid US en 8. Scribd. [Link]
-
HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. Xiamen Juda Chemical & Equipment Co., Ltd. [Link]
-
HFE-347pcf2 Direct Final rule. U.S. Environmental Protection Agency. [Link]
-
Revision to Regulatory Definition of Volatile Organic Compounds - Exclusion of of 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy) ethane (HFE-347pcf2). U.S. Environmental Protection Agency. [Link]
-
HFE-347 | Novec Replacement Solvent. Yuji America Corp. [Link]
-
VOC Exclusion. U.S. Environmental Protection Agency. [Link]
Sources
- 1. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 2. HFE-347-Fuxin Ruifeng Fluorochemical Co., Ltd [en.fxrf.com.cn]
- 3. fluorined-chemicals.com [fluorined-chemicals.com]
- 4. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 5. unistarchemical.com [unistarchemical.com]
- 6. epa.gov [epa.gov]
- 7. Revision to Regulatory Definition of Volatile Organic Compounds - Exclusion of of 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy) ethane (HFE-347pcf2) | Ground-level Ozone Pollution | US EPA [19january2021snapshot.epa.gov]
- 8. epa.gov [epa.gov]
- 9. fluoryx.com [fluoryx.com]
Application Notes & Protocols: The Use of HFE-347 in High-Purity Precision Cleaning
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HFE-347 (1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether) for precision cleaning. Hydrofluoroethers (HFEs) have emerged as high-performance solvents designed to replace ozone-depleting substances and other legacy solvents with unfavorable environmental or safety profiles.[1][2] HFE-347, in particular, offers a unique combination of properties—including non-flammability, low toxicity, zero ozone depletion potential (ODP), and excellent material compatibility—making it an ideal candidate for critical cleaning applications where performance and safety are paramount.[3][4][5] This guide details the fundamental properties of HFE-347, outlines core cleaning methodologies, provides step-by-step experimental protocols, and establishes a framework for process validation.
Introduction to HFE-347: A Modern Cleaning Solvent
Precision cleaning is a critical step in the manufacturing of high-value components across industries like medical devices, pharmaceuticals, electronics, and aerospace.[3][6] The goal is to remove deleterious contaminants such as oils, greases, particulates, and fingerprints without damaging the substrate. HFE-347 is a segregated hydrofluoroether engineered for this purpose. Its chemical structure (C₄H₃F₇O) provides a balance of solvency, low surface tension, and high liquid density, allowing it to penetrate complex geometries and effectively remove a range of contaminants.[1][5][7]
Key Advantages of HFE-347:
-
Environmental Profile: HFE-347 has a zero Ozone Depletion Potential (ODP) and a relatively low Global Warming Potential (GWP) compared to legacy fluorinated solvents like PFCs.[3][4][5]
-
Safety: It is non-flammable, chemically stable, and possesses low toxicity, enhancing worker safety and reducing the need for explosion-proof equipment.[3][8]
-
Performance: It evaporates quickly without leaving residue, a critical requirement for cleaning sensitive components like medical implants and optical lenses.[3][7]
-
Material Compatibility: HFE-347 exhibits broad compatibility with metals, plastics, and elastomers, minimizing the risk of substrate damage during cleaning.[3][4]
Physicochemical & Environmental Properties
Understanding the properties of HFE-347 is fundamental to designing effective cleaning protocols. The data below has been consolidated from various technical data sheets.
| Property | Value | Unit | Significance in Cleaning |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether | - | - |
| CAS Number | 406-78-0 | - | - |
| Molecular Weight | 200.06 | g/mol | Influences vapor pressure and evaporation rate. |
| Boiling Point | 56.2 | °C | Ideal for vapor degreasing; allows for effective distillation and recovery.[5][9][10] |
| Liquid Density (@ 25°C) | 1.47 | g/cm³ | High density aids in displacing and removing particulate matter.[4][5] |
| Surface Tension (@ 25°C) | 16.4 | dynes/cm | Low surface tension allows the solvent to penetrate tight crevices and complex geometries.[4][11] |
| Viscosity (@ 25°C) | 0.44 | cSt | Low viscosity ensures excellent wetting and draining from parts, minimizing drag-out.[4] |
| Heat of Vaporization | 163 | kJ/kg | Affects energy consumption in vapor degreasing and solvent recovery systems.[4] |
| Flash Point | None | - | Non-flammable, significantly improving operational safety.[4][5][9] |
| Ozone Depletion Potential (ODP) | 0 | - | Environmentally safe with no impact on the ozone layer.[4][5] |
| Global Warming Potential (GWP) | 540 | (100-yr ITH) | A significant reduction compared to older PFC and HFC technologies.[4][5] |
Core Cleaning Methodologies
The choice of cleaning methodology depends on the nature of the contaminants, the substrate material, and the required level of cleanliness. HFE-347 is versatile and can be used in several configurations.
Neat (Pure) Solvent Cleaning
This is the simplest method, suitable for light-duty cleaning of particulates, fluorinated lubricants, and light oils.[11] The process typically involves immersion, spraying, or wiping with pure HFE-347.
Vapor Degreasing
Vapor degreasing is a highly effective and efficient method that uses HFE-347 vapor to clean and dry parts.[1] The process involves suspending the part in a zone of pure solvent vapor; the vapor condenses on the cooler part, dissolving contaminants. As the part heats to the vapor temperature, condensation ceases, and the part is removed, clean and dry.[1] This method is ideal for achieving high levels of cleanliness with minimal solvent consumption.[4]
Co-Solvent & Bi-Solvent Cleaning
While HFE-347 is effective for many soils, its solvency for heavy, non-fluorinated oils, greases, and waxes can be limited.[12] In these cases, a co-solvent or bi-solvent approach is used.
-
Co-Solvent System: A high-boiling, powerful solvating agent is mixed with HFE-347 in the boil sump of a vapor degreaser. This mixture removes heavy soils, and the parts are then rinsed in a second sump containing pure HFE-347.[12][13]
-
Bi-Solvent System: This involves a pre-cleaning step where parts are immersed in a separate tank containing a strong solvating agent to remove the bulk of the contamination. The parts are then transferred to a vapor degreaser with HFE-347 for a final precision rinse and drying.[12]
The diagram below illustrates the decision-making process for selecting an appropriate cleaning methodology.
Experimental Protocols
The following protocols are designed as templates. Users must adapt parameters based on specific substrates, contaminants, and equipment, and perform validation studies. Always consult the Safety Data Sheet (SDS) before use.[8][9]
Protocol 4.1: Vapor Degreasing of Stainless Steel Medical Components
-
Objective: To remove light machining oils and particulates from 316L stainless steel components to a visually clean, residue-free standard.
-
Materials & Equipment:
-
Two-sump vapor degreaser
-
HFE-347 solvent
-
Stainless steel parts basket
-
Personal Protective Equipment (PPE): Safety glasses, gloves (Viton™ or butyl rubber recommended)
-
-
Methodology:
-
System Startup: Ensure the vapor degreaser has reached operating temperature and a stable vapor blanket has formed above the boil and rinse sumps.
-
Part Loading: Place components securely in the parts basket. Avoid overloading or nesting to ensure all surfaces are exposed to the vapor.
-
Primary Cleaning (Boil Sump Immersion): Slowly lower the basket into the boiling HFE-347 sump. Immerse for 2-5 minutes. The boiling action provides mechanical agitation to help dislodge soils.
-
Rinsing (Rinse Sump Immersion): Transfer the basket to the cooler rinse sump, which contains continuously distilled, pure HFE-347. Immerse for 1-2 minutes to rinse away any remaining contaminants.
-
Vapor Rinse & Drying: Slowly raise the basket into the vapor zone above the sumps. Hold in this zone until condensation on the parts ceases. This indicates the parts have reached the vapor temperature.
-
Final Withdrawal: Withdraw the basket from the degreaser at a slow, controlled rate (e.g., < 3 meters/min) to minimize vapor disturbance and prevent solvent drag-out.
-
Quality Control: Visually inspect parts under a strong light for any visible residue. A water-break test can be performed on a sample part to verify the removal of hydrophobic films.
-
The workflow for this protocol is visualized below.
Protocol 4.2: Material Compatibility Screening
-
Objective: To evaluate the compatibility of HFE-347 with a new polymer or elastomer prior to its introduction into a cleaning process.
-
Rationale: While HFE-347 has broad compatibility, certain plastics and elastomers can absorb the solvent, leading to swelling, cracking, or extraction of plasticizers. This test provides a quantitative measure of material change.[4]
-
Materials & Equipment:
-
Test coupons of the material (e.g., 25mm x 50mm x 2mm)
-
Analytical balance (readable to 0.1 mg)
-
Calipers
-
Glass beakers with covers
-
Oven or heating mantle
-
HFE-347 solvent
-
-
Methodology:
-
Initial Measurement: For each of three test coupons, measure and record the weight (to 0.1 mg) and dimensions (length, width, thickness).
-
Immersion: Place each coupon in a separate, covered beaker filled with HFE-347.
-
Exposure: Heat the beakers to the boiling point of HFE-347 (56.2°C) and maintain this temperature for a specified duration (e.g., 72 hours). Ensure the solvent level is maintained.
-
Post-Exposure Measurement: Remove the coupons, allow them to air dry completely, and then re-measure and record their weight and dimensions.
-
Analysis: Calculate the percentage change in weight and the percentage of linear swell for each dimension.
-
Interpretation: Compare the results to established acceptance criteria. Generally, weight changes <2% and linear swell <1% are considered acceptable for most applications. Visually inspect for cracking, crazing, or discoloration.
-
| Material Example | Typical % Weight Change | Typical % Linear Swell | Compatibility |
| Polypropylene | < 2.5 | < 1.0 | Good [4] |
| Polystyrene | < 0.1 | < 0.1 | Excellent [4] |
| PTFE | < 2.5 | < 0.1 | Excellent [4] |
| Silicone Rubber | < 12.5 | < 2.5 | Fair (Application Dependent)[4] |
| Fluoroelastomer (Viton™) | > 80 | > 20 | Poor / Incompatible [4] |
Process Validation & Quality Control
For scientific and drug development applications, cleaning processes must be validated to ensure they are consistent, reliable, and effective. Cleaning validation provides documented evidence that the process consistently removes residues to pre-determined acceptance limits.
Key Validation Steps:
-
Establish Acceptance Criteria: Define the maximum allowable level of residual contaminants. This can be based on visual inspection, non-volatile residue (NVR) limits, or specific chemical analysis.
-
Develop Analytical Methods: Use validated analytical methods (e.g., gravimetric analysis for NVR, HPLC for specific APIs) to quantify residues.
-
Sampling: Use appropriate sampling methods, such as direct surface swabbing or rinse sampling, to collect samples from critical equipment locations.
-
Execute Protocol: Perform the cleaning process a minimum of three consecutive times successfully to demonstrate reproducibility.
-
Documentation: Thoroughly document all procedures, results, and deviations in a formal validation report.
Several ASTM standards provide a framework for developing a robust cleaning validation program, including ASTM E3106 (Standard Guide for Science-Based and Risk-Based Cleaning Process Development and Validation) and ASTM F3127 (Standard Guide for Validating Cleaning Processes Used During the Manufacture of Medical Devices).[14][15][16][17]
Safety, Handling, and Environmental Notes
-
Ventilation: Always use HFE-347 in a well-ventilated area. Inhalation of high concentrations of vapor may cause dizziness or drowsiness.[8]
-
Personal Protective Equipment (PPE): Wear safety glasses and solvent-resistant gloves.[8][18]
-
Storage: Store in a cool, dry place in a tightly sealed container.[8]
-
Disposal: Dispose of used solvent and residues as hazardous waste in accordance with local, state, and federal regulations.[8] HFE-347 can often be recovered and recycled via distillation.[4]
References
- HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. Xiamen Juda Chemical & Equipment Co., Ltd.
- HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Unistar Chemical.
- HFE-347. Starget Refrigerant.
- HFE-347 Safety D
- CAS# 406-78-0 | HFE-347 | FC13-3400. Fluoryx Labs.
- TMC HFE-347E Engineered Fluid. TMC Industries.
- HFE-347. Fuxin Ruifeng Fluorochemical Co., Ltd.
- HFE-347 Manufacturer_Supplier_Price. SHANDONG HUAFU FLUOROCHEMICAL.
- TMC HFE-347E Engineered Fluid US en 8 | PDF | Dangerous Goods. Scribd.
- Electronic Solvents. Yuji America Corp - Yujichem.
- Bi-Solvent and Co-Solvent Vapor Degreasing. Best Technology.
- Applications of Hydrofluoroether (HFE) Cleaning Agent. Ecovia Chemical.
- Is Co-Solvent Cleaning in a Vapor Degreaser a Good Option?. MicroCare.
- How do Hydrofluoroethers work?
- Hydrofluoroether ASAHIKLIN AE-3000. Geocon Products.
- Cleaning Validation In The Pharmaceutical Industry | GMP Insiders.
- Enhancing Pharmaceutical Cleaning Processes with ASTM Standards. Speak Pharma.
- F3127 Standard Guide for Validating Cleaning Processes Used During the Manufacture of Medical Devices.
- (PDF) Introduction To The ASTM E3106 "Standard Guide To Science-Based And Risk-Based Cleaning Process Development and Validation".
Sources
- 1. Electronic Solvents - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 2. ecolink.com [ecolink.com]
- 3. fluorined-chemicals.com [fluorined-chemicals.com]
- 4. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 5. stargetgas.com [stargetgas.com]
- 6. Hydrofluoroether [geoconproducts.com]
- 7. HFE-347 Manufacturer_Supplier_Price - SHANDONG HUAFU FLUOROCHEMICAL [sdhflon.com]
- 8. unistarchemical.com [unistarchemical.com]
- 9. fluoryx.com [fluoryx.com]
- 10. HFE-347-Fuxin Ruifeng Fluorochemical Co., Ltd [en.fxrf.com.cn]
- 11. tmcindustries.com [tmcindustries.com]
- 12. besttechnologyinc.com [besttechnologyinc.com]
- 13. Co-Solvent Cleaning in a Vapor Degreaser | MicroCare [microcare.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Enhancing Pharmaceutical Cleaning Processes with ASTM Standards - Speak Pharma [speak-pharma.com]
- 16. store.astm.org [store.astm.org]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
Application Notes & Protocols: The Role of 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether in Pharmaceutical Manufacturing
Abstract
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] Fluorinated ethers, in particular, represent a privileged class of compounds, with prominent examples including the anesthetics Sevoflurane and Desflurane.[1] This document provides a comprehensive technical guide to 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether (C₃HF₇O), a highly fluorinated ether with potential, yet underexplored, applications in pharmaceutical research and manufacturing. We will delve into its fundamental properties, synthesis, safe handling protocols, and prospective utility as a specialized building block and reagent in drug discovery workflows. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage novel fluorinated motifs.
Compound Profile and Strategic Context
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether, also known by its hydrofluoroether (HFE) designation HFE-227, is a fluorinated ether with the chemical structure CF₃-CHF-O-CF₃. It is crucial to distinguish this compound from its isomers and related anesthetic agents to ensure precise application in research and synthesis.
The significance of fluorinated ethers in medicinal chemistry cannot be overstated. The trifluoromethoxy group (-OCF₃) is a well-established bioisostere for other functional groups and is known to improve the pharmacokinetic profile of drug candidates by blocking metabolic pathways and increasing membrane permeability.[1][2] While 1,2,2,2-tetrafluoroethyl trifluoromethyl ether is not currently a widely documented intermediate in large-scale pharmaceutical manufacturing, its structure presents it as a valuable tool for introducing unique fluorinated moieties in the drug discovery phase.
Physicochemical and Safety Data
Proper handling and experimental design begin with a thorough understanding of the compound's properties and hazards. As a liquefied gas, it requires specialized handling procedures.
| Property | Value | Source |
| CAS Number | 2356-62-9 | [4][5] |
| Molecular Formula | C₃HF₇O | [4] |
| Molecular Weight | 186.0283 g/mol | [4] |
| Boiling Point | -9 °C | [4] |
| Density | 1.512 g/cm³ | [4] |
| Synonyms | HFE-227, Trifluoromethyl 1,2,2,2-tetrafluoroethyl ether, 1-(Trifluoromethoxy)-1,2,2,2-tetrafluoroethane | [4][5] |
| GHS Hazard Statements | H280: Contains gas under pressure; may explode if heatedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH336: May cause drowsiness or dizzinessH380: May displace oxygen and cause rapid suffocation | [5][6] |
| Safety Codes | S23: Do not breathe gas/fumes/vapour/sprayS38: In case of insufficient ventilation wear suitable respiratory equipment | [4] |
Protocols for Safe Handling and Use
Given its status as a liquefied, asphyxiant gas, all manipulations involving 1,2,2,2-tetrafluoroethyl trifluoromethyl ether must be conducted with stringent safety measures. The following protocol outlines the essential steps for its safe use in a laboratory setting.
Protocol: Safe Handling of a Liquefied Gas
Objective: To safely dispense and use 1,2,2,2-tetrafluoroethyl trifluoromethyl ether for a chemical reaction.
Materials:
-
Lecture bottle of 1,2,2,2-tetrafluoroethyl trifluoromethyl ether
-
Appropriate gas regulator for the cylinder connection
-
Inert, pressure-rated tubing (e.g., stainless steel, PTFE)
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature probe, situated in a cryo-bath (e.g., dry ice/acetone)
-
Calibrated mass flow controller or a condensation trap for measuring dispensed gas
-
Personal Protective Equipment (PPE): Safety goggles, face shield, cryogenic gloves, lab coat
-
Functioning chemical fume hood
-
Oxygen level detector
Procedure:
-
Preparation:
-
Ensure the chemical fume hood has a certified face velocity.
-
Place an oxygen detector in the workspace to monitor for potential leaks, as this gas can displace oxygen and cause rapid suffocation.[5][6]
-
Securely clamp the lecture bottle to a rack or stand inside the fume hood. Do not allow the cylinder to be free-standing.
-
-
System Assembly:
-
Attach the appropriate gas regulator to the cylinder. Do not over-tighten the connection.
-
Connect the regulator outlet to the reaction vessel's gas inlet using pressure-rated tubing.
-
Ensure the reaction vessel is properly cooled to a temperature well below the ether's boiling point of -9 °C (e.g., -20 °C to -78 °C) to allow for its condensation and controlled addition.
-
-
Gas Dispensing:
-
Don cryogenic gloves and a face shield.
-
Open the main valve on the lecture bottle slowly.
-
Slowly open the regulator valve to the desired pressure. The gas will flow into the cooled reaction vessel and condense.
-
The amount of gas added can be determined by mass difference of the cylinder before and after addition, or by condensing a known volume in a calibrated cold trap before introducing it to the reaction.
-
-
Shutdown and Storage:
-
Once the desired amount is dispensed, close the main cylinder valve first, then close the regulator valve.
-
Allow the gas remaining in the line to be consumed by the reaction or vent it safely through a scrubber system.
-
Store the cylinder in a cool, dry, well-ventilated area, away from heat and ignition sources.[5]
-
Visualization: Gas Handling Workflow
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 4. 1,2,2,2-Tetrafluoroethyl (trifluoromethyl) ether | CAS 2356-62-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. synquestlabs.com [synquestlabs.com]
Application Note: Quantitative Analysis of HFE-347 Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and validated analytical method for the detection and quantification of HFE-347 (1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether) in relevant matrices. HFE-347 is a hydrofluoroether utilized as a precision cleaning solvent, drying agent, and carrier fluid in various high-tech industries, including electronics and semiconductors.[1][2][3] Its low toxicity and favorable environmental profile necessitate accurate monitoring for quality control, occupational exposure assessment, and environmental surveillance.[4] This protocol employs Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for the analysis of volatile organic compounds (VOCs), providing high selectivity and sensitivity.[5][6][7] The method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure reliability, accuracy, and precision.[8][9][10][11]
Introduction and Principle
HFE-347 is a colorless, non-flammable liquid with a boiling point of 56.2°C, making it highly volatile.[1][2][3] These characteristics make Gas Chromatography (GC) the ideal separation technique.[12] The method described herein utilizes a GC system coupled with a Mass Spectrometer (MS) for detection. The GC separates HFE-347 from other volatile components in a sample matrix based on its partitioning between a stationary phase in a capillary column and a mobile gas phase. Following separation, the MS detector ionizes the eluted HFE-347, separates the resulting ions based on their mass-to-charge ratio, and provides a unique mass spectrum for unambiguous identification and sensitive quantification. This approach aligns with established protocols for VOC analysis, such as those specified by the U.S. Environmental Protection Agency (EPA).[5][6][7][13][14]
Materials and Instrumentation
Reagents and Standards
-
HFE-347 Analytical Standard: (CAS No. 406-78-0), >99.5% purity.[2][15]
-
Methanol: HPLC or GC-grade, suitable for trace analysis.
-
Internal Standard (IS): Fluorobenzene or other suitable non-interfering volatile fluorinated compound.
-
Helium: Ultra-high purity (99.999%), for GC carrier gas.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: Agilent J&W DB-624 or similar mid-polarity column (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Expert Rationale: A mid-polarity DB-624 column is selected for its excellent inertness and selectivity towards volatile polar compounds like ethers, ensuring symmetric peak shapes and good resolution from potential contaminants.
-
-
Autosampler: Agilent 7693A (or equivalent).
-
Analytical Balance: 4-place minimum.
-
Volumetric Glassware: Class A.
Experimental Protocols
Preparation of Standards and Calibration Curve
-
Primary Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of HFE-347 analytical standard into a 10 mL volumetric flask. Dilute to volume with methanol and mix thoroughly.
-
Internal Standard (IS) Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Working Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the primary stock standard with methanol. A typical concentration range would be 1.0 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a constant final concentration (e.g., 10 µg/mL).
-
Trustworthiness Check: The calibration curve is the cornerstone of quantification. Using a minimum of five non-zero points establishes linearity, and the inclusion of an internal standard corrects for variations in injection volume and instrument response, ensuring the robustness of each measurement.
-
Sample Preparation
The sample preparation will vary by matrix. For residual solvent analysis in a non-volatile product:
-
Accurately weigh approximately 100 mg of the sample into a 10 mL headspace vial.
-
Add a suitable dissolution solvent (e.g., Dimethyl sulfoxide - DMSO) that is free of interfering peaks.
-
Spike with the internal standard.
-
Seal the vial immediately with a PTFE-lined septum and crimp cap.
-
Vortex for 30 seconds to ensure homogeneity.
GC-MS Instrumental Method
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Setting |
| GC Inlet | Split/Splitless, Split ratio 20:1, Temperature: 200°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min |
| Oven Program | Initial: 40°C, hold for 2 min |
| Ramp: 15°C/min to 150°C | |
| Ramp: 30°C/min to 240°C, hold for 2 min | |
| MS Transfer Line | 250°C |
| MS Ion Source | Electron Ionization (EI), 70 eV, Temperature: 230°C |
| MS Quadrupole | Temperature: 150°C |
| Acquisition Mode | Scan (m/z 45-250) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions (HFE-347) | Quantifier: m/z 131. Qualifiers: m/z 69, 101. (Note: Ions to be confirmed with standard). |
| SIM Ion (IS) | m/z 96 (for Fluorobenzene). |
Expert Rationale: A split injection is used to handle the neat solvent standards and prevent column overloading. The oven temperature program is designed to quickly elute the volatile HFE-347 while allowing for the separation of less volatile contaminants. Using SIM mode for quantification dramatically increases sensitivity and selectivity compared to full scan mode by monitoring only the characteristic ions of the target analyte.[6]
Analytical Workflow Diagram
Caption: High-level workflow for the quantification of HFE-347.
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[10][11][16]
Validation Parameters Summary
| Parameter | Acceptance Criteria | Typical Result |
| Specificity/Selectivity | No interference at the retention time of HFE-347 & IS. | Pass (Peak purity > 990) |
| Linearity & Range | Correlation Coefficient (r²) ≥ 0.995 | r² = 0.9992 (1.0 - 100 µg/mL) |
| Accuracy (% Recovery) | 80.0% - 120.0% at three concentration levels. | 98.5% - 103.2% |
| Precision (%RSD) | Repeatability: ≤ 5.0%Intermediate: ≤ 10.0% | Repeatability: 2.1%Intermediate: 4.5% |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.5 µg/mL |
| Robustness | %RSD ≤ 15% after minor parameter variations. | Pass |
Validation Protocol Logic
Sources
- 1. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 2. stargetgas.com [stargetgas.com]
- 3. samreal.com [samreal.com]
- 4. nbinno.com [nbinno.com]
- 5. epa.gov [epa.gov]
- 6. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 7. Analysing VOCs and SVOCs | LGC Standards [lgcstandards.com]
- 8. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. halocarbon.com [halocarbon.com]
- 13. epa.gov [epa.gov]
- 14. testinglab.com [testinglab.com]
- 15. fluoryx.com [fluoryx.com]
- 16. ema.europa.eu [ema.europa.eu]
Application of HFE-347 in the Electronics and Semiconductor Industry: A Technical Guide
Introduction: HFE-347 - A Precision Fluid for Advanced Electronics
In the rapidly evolving landscape of the electronics and semiconductor industry, the demand for high-performance, safe, and environmentally responsible materials is paramount. Hydrofluoroether (HFE) fluids have emerged as a critical class of materials that address these needs, and among them, HFE-347 (1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether) has garnered significant attention.[1][2] This engineered fluid offers a unique combination of properties, including a favorable environmental profile with zero ozone depletion potential (ODP) and a low global warming potential (GWP), making it a sustainable alternative to older solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][3][4]
HFE-347 is a non-flammable, colorless, and odorless fluid with low toxicity, enhancing workplace safety.[2][5] Its chemical and thermal stability, coupled with low surface tension and viscosity, allows for excellent penetration into the tight spaces characteristic of modern microelectronics, ensuring thorough cleaning and effective heat transfer.[3][6][7] This guide provides detailed application notes and protocols for the use of HFE-347 in the electronics and semiconductor industry, focusing on its roles as a precision cleaning solvent, a heat transfer fluid, and a carrier solvent.
Physicochemical Properties of HFE-347
A comprehensive understanding of HFE-347's physical and chemical properties is essential for its effective application. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | [4][6] |
| CAS Number | 406-78-0 | [4] |
| Molecular Weight | 200.06 g/mol | |
| Boiling Point | 56 °C (133 °F) | [6][8] |
| Freezing Point | -94 °C (-137 °F) | [6][8] |
| Density (@ 25°C) | 1.48 g/cm³ | [8] |
| Viscosity (@ 25°C) | 0.44 cSt | [6] |
| Surface Tension (@ 25°C) | 16.4 mN/m | [4][6] |
| Vapor Pressure (@ 25°C) | 0.32 kg/cm ² | [6] |
| Specific Heat (@ 25°C) | 1.18 kJ/kg·K | |
| Thermal Conductivity (liquid, @ 25°C) | 0.068 W/m·K | |
| Dielectric Strength | >35 kV (2.54 mm gap) | |
| Ozone Depletion Potential (ODP) | 0 | [1][4][6] |
| Global Warming Potential (GWP, 100-yr) | 580 | |
| Flash Point | None | [6] |
Application I: Precision Cleaning
HFE-347 is an exceptional solvent for precision cleaning in the electronics and semiconductor industry due to its ability to effectively remove a wide range of contaminants without damaging sensitive components.[1][2][7] Its low surface tension and viscosity allow it to penetrate and clean under low-standoff components on printed circuit boards (PCBs) and within the intricate topographies of semiconductor wafers.[3]
Contaminants Targeted:
-
Light Oils and Greases: HFE-347 is effective at dissolving and removing light hydrocarbon and silicone oils.
-
Flux Residues: It can be used to remove no-clean and rosin-based solder flux residues from PCBs.[1]
-
Particulates: Its low viscosity and high density aid in the physical removal of microscopic particles.
-
Fluorinated Lubricants: HFE-347 is an excellent solvent for removing fluorinated oils and greases.
Cleaning Methodologies:
Vapor degreasing is a highly effective and efficient method for cleaning electronic components with HFE-347, leaving parts clean, dry, and spot-free.[3] The process leverages the condensation of pure HFE-347 vapor to dissolve contaminants.
Protocol for Vapor Degreasing of PCBs:
-
Equipment: Utilize a two-sump vapor degreaser, with one sump for boiling the HFE-347 and the other for rinsing.
-
Boiling Sump: Heat the HFE-347 to its boiling point (56°C) in the boiling sump to generate a vapor zone.
-
Immersion: Place the PCBs in a basket and slowly lower them into the vapor zone. The cooler temperature of the PCBs will cause the HFE-347 vapor to condense on their surfaces, dissolving contaminants.
-
Rinsing: For heavily soiled components, immerse the basket in the rinse sump containing cool, clean HFE-347. This provides a flushing action to remove loosened contaminants.
-
Final Vapor Rinse: Slowly raise the basket back into the vapor zone for a final rinse with pure, condensing solvent.
-
Drying: Gradually lift the basket out of the vapor zone, allowing the PCBs to dry as the residual HFE-347 evaporates.
Logical Flow of Vapor Degreasing:
Caption: Workflow for Vapor Degreasing of PCBs with HFE-347.
For more challenging contaminants, such as heavy greases, waxes, and some lead-free flux residues, HFE-347 can be used in a co-solvent system. In this approach, a low-volatility, high-solvency organic solvent is mixed with HFE-347 to enhance cleaning performance. The HFE-347 acts as the rinsing agent to remove the co-solvent and dissolved contaminants, ensuring a residue-free finish.
Example Co-solvent Formulations (Theoretical):
| Formulation Type | Kauri-Butanol (KB) Value | Potential Co-solvents | Application |
| High Solvency | 65-94 | Trans-dichloroethylene, Esters | Heavy oils, greases, waxes |
| Medium Solvency | ~34 | Alcohols, Ketones | Medium oils, some fluxes |
| Precision Cleaner | <23 | Neat HFE-347 | Light oils, particulates |
Note: The Kauri-Butanol (KB) value is a measure of a solvent's cleaning power.
Protocol for Co-solvent Cleaning:
-
Cleaning: Immerse the components in the co-solvent/HFE-347 blend at a specified temperature and for a duration sufficient to dissolve the contaminants. Ultrasonic agitation can be used to enhance the cleaning process.
-
Rinsing: Transfer the components to a rinse sump containing pure, cool HFE-347 to remove the co-solvent mixture.
-
Vapor Rinse and Drying: Perform a final vapor rinse and drying step as described in the vapor degreasing protocol.
Application II: Heat Transfer
HFE-347 is an excellent heat transfer fluid for the thermal management of sensitive electronic components, including semiconductor test equipment, data centers, and avionics.[3][4][8] Its dielectric properties prevent short circuits, and its wide operating temperature range makes it suitable for both single-phase and two-phase cooling applications.
Single-Phase Liquid Cooling
In single-phase cooling, HFE-347 remains in its liquid state throughout the cooling loop. It is circulated over hot components to absorb heat and then transported to a heat exchanger to dissipate the heat.
Key Considerations for Single-Phase Cooling:
-
Flow Rate: The flow rate of HFE-347 must be optimized to ensure sufficient heat removal without excessive pressure drop.
-
Material Compatibility: Ensure all wetted components in the cooling loop are compatible with HFE-347.
-
Pump Selection: Use a pump that is compatible with fluorinated fluids and can provide the required flow rate and pressure head.
Two-Phase Immersion Cooling
Two-phase immersion cooling is a highly efficient method where electronic components are directly immersed in a bath of HFE-347. As the components heat up, the HFE-347 boils at the component surfaces, absorbing a significant amount of latent heat. The vapor then rises, condenses on a cooled surface (condenser), and returns to the liquid bath as a continuous cycle.
Two-Phase Immersion Cooling Cycle:
Caption: The thermodynamic cycle of two-phase immersion cooling with HFE-347.
Protocol for Implementing Two-Phase Immersion Cooling:
-
System Design: Design a sealed enclosure to house the electronic components and the HFE-347. The enclosure should include a condenser at the top.
-
Fluid Fill: Fill the enclosure with a sufficient amount of HFE-347 to fully submerge the heat-generating components.
-
Condenser Cooling: Circulate a coolant (e.g., water) through the condenser to maintain a surface temperature below the boiling point of HFE-347.
-
Operation: As the electronics operate, the HFE-347 will boil, and the vapor will condense on the condenser, releasing heat. The condensed liquid will drip back into the bath, creating a passive, closed-loop cooling system.
Application III: Carrier Solvent
HFE-347's properties make it an effective carrier solvent for the deposition of lubricants and coatings onto electronic components.
Applications as a Carrier Solvent:
-
Lubricant Deposition: HFE-347 can be used to dissolve and deposit a thin, uniform layer of fluorinated or silicone lubricants onto connectors, switches, and other moving parts in electronic devices.
-
Coating Deposition: It can serve as a carrier for conformal coatings, helping to protect PCBs and other components from moisture and environmental contaminants.
Protocol for Lubricant Deposition:
-
Solution Preparation: Dissolve the desired lubricant (e.g., a perfluoropolyether) in HFE-347 to the target concentration.
-
Application: Apply the solution to the component surface via dipping, spraying, or brushing.
-
Evaporation: Allow the HFE-347 to evaporate, leaving behind a thin, uniform film of the lubricant. The evaporation can be done at room temperature or accelerated with gentle heating.
Material Compatibility
HFE-347 exhibits excellent compatibility with a wide range of materials commonly used in the electronics and semiconductor industry. However, compatibility testing is always recommended for specific applications and operating conditions.
General Material Compatibility:
| Material Class | Compatibility | Notes |
| Metals | Excellent | Compatible with aluminum, copper, stainless steel, etc. |
| Plastics | Good to Excellent | Compatible with most common plastics, but testing is recommended for some elastomers and soft plastics under prolonged exposure at elevated temperatures.[6] |
| Elastomers | Variable | Some elastomers may swell with prolonged exposure. Testing is recommended.[6] |
Safety, Handling, and Environmental Considerations
While HFE-347 is considered to have a favorable safety and environmental profile, proper handling procedures should always be followed.
-
Ventilation: Use HFE-347 in a well-ventilated area to avoid the accumulation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and safety glasses, when handling the fluid.
-
Storage: Store HFE-347 in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of used HFE-347 in accordance with local, state, and federal regulations. The fluid is recyclable and can be recovered through simple distillation.[6]
Conclusion
HFE-347 is a versatile and high-performance fluid that offers significant advantages for a range of applications in the electronics and semiconductor industry. Its excellent cleaning power, efficient heat transfer capabilities, and favorable environmental and safety profile make it an ideal choice for manufacturers seeking to improve process performance, enhance product reliability, and meet sustainability goals. By following the protocols and guidelines outlined in this technical guide, researchers and engineers can effectively leverage the unique properties of HFE-347 to address the challenges of modern electronics manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. tmcindustries.com [tmcindustries.com]
- 3. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. solvents.net.au [solvents.net.au]
- 5. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 6. The use of Segregated Hydrofluoroethers as Cleaning Agents in Electronics Packaging Applications | Semantic Scholar [semanticscholar.org]
- 7. Measurement and Correlation of the Thermal Conductivity of 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane (RE-347mcc) | NIST [nist.gov]
- 8. labinsights.nl [labinsights.nl]
Application Notes and Protocols for the Recycling and Recovery of HFE-347 from Solvent Waste
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the methodologies for the recycling and recovery of 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethylether (HFE-347) from solvent waste streams. As a valuable, yet environmentally sensitive hydrofluoroether, efficient recovery of HFE-347 is paramount for both economic viability and sustainable laboratory and industrial practices. This guide delves into the core principles and provides detailed, field-tested protocols for fractional distillation and activated carbon adsorption with thermal regeneration. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Introduction: The Imperative for HFE-347 Recovery
HFE-347 is a non-flammable, hydrofluoroether solvent with a favorable environmental profile, including zero ozone depletion potential (ODP) and a low global warming potential (GWP).[1] Its unique properties, such as high density, low surface tension, and excellent material compatibility, have led to its widespread use in precision cleaning of electronics and medical devices, as a carrier solvent for lubricants, and as a heat transfer fluid.[2][3][4][5][6][7]
The economic and environmental benefits of recycling HFE-347 are substantial. Recovering and reusing this specialty solvent reduces the need for virgin material, thereby lowering operational costs.[4] Environmentally, recycling minimizes the release of fluorinated compounds into the atmosphere, aligning with global efforts to reduce greenhouse gas emissions. This guide provides detailed methodologies to establish robust and efficient HFE-347 recovery programs within research and manufacturing settings.
Physicochemical Properties of HFE-347
A thorough understanding of the physical and chemical properties of HFE-347 is fundamental to designing effective recovery protocols.
| Property | Value | Reference |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethylether | [1][8] |
| CAS Number | 406-78-0 | [5][8] |
| Boiling Point | 56 °C (133 °F) | [1][9] |
| Density (at 25°C) | 1.48 g/cm³ | [9] |
| Flash Point | None | [1] |
| Ozone Depletion Potential (ODP) | 0 | [1][4][6][9] |
| Global Warming Potential (GWP) | 540 | [1][9] |
Recovery Method 1: Fractional Distillation
Fractional distillation is a highly effective method for separating HFE-347 from less volatile contaminants such as oils, greases, and other high-boiling-point solvents.[1] This technique is particularly suitable when the boiling points of the components in the waste stream differ significantly.[10][11]
Principle of Separation
Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[10][11] When the waste solvent is heated, the component with the lower boiling point (in this case, HFE-347) will vaporize first. This vapor then travels up a fractionating column, where it undergoes multiple condensation and re-vaporization cycles on the column's packing material. These cycles enrich the vapor with the more volatile component (HFE-347). The purified vapor then reaches the condenser, where it is cooled and collected as a liquid distillate.
Experimental Workflow: Fractional Distillation
Sources
- 1. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 2. tmcindustries.com [tmcindustries.com]
- 3. adelinechemicals.com [adelinechemicals.com]
- 4. fluorined-chemicals.com [fluorined-chemicals.com]
- 5. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 6. diversifiedcpc.com [diversifiedcpc.com]
- 7. Buy Hydrofluoroether (HFE-347),CAS NO: 406-78-0 PF-010,suppliers,manufacturers,factories-Anhui Sinograce Chemical Co.,Ltd. [sinogracechem.com]
- 8. fluoryx.com [fluoryx.com]
- 9. diversifiedcpc.com [diversifiedcpc.com]
- 10. maratek.com [maratek.com]
- 11. maratek.com [maratek.com]
HFE-347: A High-Performance Medium for Low-Temperature Chemical Synthesis
Application Note & Protocols
Introduction: The Imperative for Advanced Low-Temperature Solvents
Modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, increasingly relies on reactions conducted at sub-ambient temperatures. Low-temperature conditions are critical for controlling highly exothermic reactions, enhancing stereoselectivity, and stabilizing reactive intermediates.[1] The choice of solvent for such processes is paramount, as it must remain liquid and inert at cryogenic temperatures, possess suitable solubility characteristics, and ensure safety and environmental sustainability.
Hydrofluoroethers (HFEs) have emerged as a compelling class of solvents to meet these demanding criteria.[2][3] HFE-347 (1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethylether) is a prime example, offering a unique combination of properties that make it an exceptional medium for low-temperature chemical reactions.[4][5] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of HFE-347 in low-temperature synthesis, providing both the theoretical basis and practical protocols for its effective use.
Physicochemical Properties of HFE-347: A Foundation for Low-Temperature Applications
HFE-347's suitability for cryogenic reactions is rooted in its distinct physical and chemical properties. Its low melting point and viscosity at sub-zero temperatures ensure it remains a mobile liquid, facilitating efficient mixing and heat transfer. Furthermore, its chemical inertness and non-flammability provide a safe and stable reaction environment.
| Property | Value | Significance in Low-Temperature Synthesis |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethylether | |
| CAS Number | 406-78-0 | |
| Molecular Weight | 200.06 g/mol | |
| Boiling Point | 56.2 °C | [5][6] |
| Melting Point | -94 °C | [4][7] |
| Density (at 25 °C) | 1.47 g/cm³ | [4] |
| Viscosity (at 25 °C) | 0.44 cSt | [4] |
| Surface Tension (at 25 °C) | 16.4 dynes/cm | [4] |
| Flash Point | None | [4][6] |
| Ozone Depletion Potential (ODP) | 0 | [4][5] |
| Global Warming Potential (GWP) | 540 | [5] |
Core Advantages of HFE-347 in Cryogenic Synthesis
The judicious selection of HFE-347 as a low-temperature reaction solvent offers several key advantages over traditional solvents like diethyl ether or tetrahydrofuran (THF):
-
Expanded Temperature Range: With a freezing point of -94°C, HFE-347 provides access to a wider range of cryogenic temperatures than many standard ethereal solvents.
-
Enhanced Safety Profile: Its non-flammable nature eliminates the fire hazards associated with commonly used low-temperature solvents.[4][6]
-
Chemical Inertness: HFE-347 is highly stable and does not react with strong bases, organometallics, or other reactive reagents typically employed in low-temperature synthesis.[8]
-
Environmental Responsibility: With a zero Ozone Depletion Potential and a relatively low Global Warming Potential, HFE-347 is a more sustainable choice.[4][5]
-
Orthogonal Solubility: HFE-347 exhibits unique solubility characteristics, often being immiscible with many organic solvents, which can be leveraged for biphasic reactions or simplified workups.
Experimental Protocols: Harnessing HFE-347 in Your Laboratory
The following protocols are designed to serve as a starting point for utilizing HFE-347 in common low-temperature reaction classes. Researchers should always perform a small-scale test reaction to optimize conditions for their specific substrates.
Protocol 1: General Setup for Low-Temperature Reactions in HFE-347
This protocol outlines the fundamental steps for establishing a cryogenic reaction environment using HFE-347.
Materials:
-
Dry, three-necked, round-bottom flask equipped with a magnetic stir bar
-
Septa
-
Nitrogen or Argon inlet
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone, cryocooler)
-
Syringes for reagent addition
-
HFE-347 (anhydrous grade recommended)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C overnight and allow to cool in a desiccator.
-
Inert Atmosphere: Assemble the glassware while hot and purge with a stream of dry nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add the required volume of anhydrous HFE-347 to the reaction flask via a cannula or syringe.
-
Cooling: Place the reaction flask in the cooling bath and allow the solvent to equilibrate to the desired temperature.
-
Reagent Addition: Add reagents neat or as solutions in HFE-347 dropwise via syringe, maintaining the internal temperature within the desired range.
-
Reaction Monitoring: Monitor the reaction progress by standard techniques (TLC, GC-MS, etc.) by carefully quenching an aliquot of the reaction mixture.
-
Quenching: Upon completion, slowly add a suitable quenching agent (e.g., saturated aqueous ammonium chloride, methanol) at low temperature.
-
Workup: Allow the reaction mixture to warm to room temperature. The subsequent workup procedure will depend on the specific reaction and the solubility of the product.
Diagram: General Low-Temperature Reaction Workflow
Caption: General workflow for conducting a low-temperature reaction in HFE-347.
Protocol 2: Organometallic Reactions - A Case Study with n-Butyllithium
The high stability of HFE-347 makes it a suitable medium for reactions involving highly reactive organometallic reagents.
Reaction: Deprotonation of a generic substrate (Ar-H) with n-butyllithium.
Materials:
-
General setup as described in Protocol 1
-
Substrate (Ar-H)
-
n-Butyllithium in hexanes
-
Electrophile (e.g., benzaldehyde)
Procedure:
-
Follow steps 1-3 of Protocol 1 to prepare a solution of the substrate in HFE-347 under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium solution dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the electrophile (e.g., benzaldehyde) as a solution in HFE-347 dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Separate the organic layer. The aqueous layer may be extracted with an appropriate organic solvent (e.g., ethyl acetate) to recover any product. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram: Rationale for HFE-347 in Organometallic Chemistry
Sources
- 1. arxiv.org [arxiv.org]
- 2. Hydrofluoroether - Wikipedia [en.wikipedia.org]
- 3. ecolink.com [ecolink.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 6. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 7. gov.uk [gov.uk]
- 8. besttechnologyinc.com [besttechnologyinc.com]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Reactions in HFE-347 Solvent
Welcome to the technical support center for utilizing HFE-347 (1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether) in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical landscape of this fluorinated solvent. Here, we will address common challenges and provide actionable solutions to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
1. What is HFE-347 and why should I consider it for my reaction?
HFE-347 is a hydrofluoroether, a class of solvents known for their unique properties.[1][2][3] It is a colorless, non-flammable liquid with low toxicity and a favorable environmental profile, including zero ozone depletion potential (ODP).[1][2][4][5] Its key advantages include high density, low viscosity, low surface tension, and excellent thermal and chemical stability.[4][6] These characteristics make it a suitable replacement for less environmentally friendly solvents like CFCs, HCFCs, and PFCs.[3][7] HFE-347 is particularly useful in reactions involving fluorinated compounds, acting as an excellent medium that can lead to higher yields and purity.[2][8]
2. What are the key physical properties of HFE-347?
Understanding the physical properties of HFE-347 is crucial for experimental design. Below is a summary of its key characteristics:
| Property | Value |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether |
| CAS Number | 406-78-0 |
| Molecular Formula | C₄H₃F₇O |
| Molecular Weight | 200.05 g/mol [1] |
| Boiling Point | 56.2°C[1][9] |
| Melting Point | -91°C[9][10] |
| Density (at 25°C) | 1.47 g/mL[4] |
| Viscosity (at 25°C) | 0.44 cSt[4] |
| Surface Tension (at 25°C) | 16.4 dynes/cm[4] |
| Flash Point | None[4][9][10] |
| Water Solubility | Almost insoluble[11] |
| Global Warming Potential (GWP) | 540[1][11][12] |
| Ozone Depletion Potential (ODP) | 0[1][5] |
3. Is HFE-347 compatible with common laboratory materials?
HFE-347 exhibits excellent compatibility with a wide range of materials, including most metals, plastics, and elastomers.[4][5] However, it is always recommended to verify compatibility with specific materials under your experimental conditions, especially at elevated temperatures. Some elastomers may experience swelling with prolonged exposure.[4]
II. Troubleshooting Guide: Navigating Challenges in HFE-347
This section provides a structured approach to troubleshooting common issues encountered when using HFE-347 as a reaction solvent.
Problem 1: Poor Reagent Solubility
Symptom: Your starting materials or reagents do not fully dissolve in HFE-347, leading to a heterogeneous mixture and potentially incomplete reaction.
Causality: HFE-347 is a highly fluorinated, non-polar solvent. While it is an excellent solvent for other fluorinated molecules, it has limited solvating power for many non-fluorinated, polar, or ionic compounds. The general principle of "like dissolves like" is paramount here.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor reagent solubility in HFE-347.
Detailed Protocols & Explanations:
-
Step 1: Co-solvent Screening: If your reagent is polar, introducing a co-solvent can significantly improve solubility. The choice of co-solvent is critical and should be miscible with HFE-347 while being a good solvent for your reagent. Common choices might include more polar, aprotic solvents. It is essential to start with small amounts of the co-solvent and gradually increase the concentration to find the optimal ratio that ensures a homogeneous reaction mixture without negatively impacting the reaction.
-
Step 2: Physical Dissolution Aids: For non-polar organic compounds that are not highly fluorinated, increasing the surface area for dissolution can be effective. This can be achieved through vigorous stirring or sonication.[7] Gently warming the mixture can also increase solubility, but care must be taken not to exceed the thermal stability limits of your reagents or the boiling point of HFE-347 (56.2°C).
Problem 2: Slow or Incomplete Reaction
Symptom: The reaction proceeds at a much slower rate than anticipated, or the starting materials are not fully consumed even after extended reaction times.
Causality: Several factors can contribute to slow reaction kinetics in HFE-347. The low boiling point of HFE-347 may limit the accessible temperature range for reactions that require significant thermal energy. Additionally, if reagents have poor solubility, the effective concentration in solution is reduced, slowing down the reaction rate.
Troubleshooting Workflow:
Caption: Logical workflow for addressing slow or incomplete reactions in HFE-347.
Detailed Protocols & Explanations:
-
Step 1: Temperature Optimization: Carefully monitor and control the reaction temperature. Even a few degrees below the optimal temperature can significantly impact reaction rates. Given the low boiling point of HFE-347, a well-controlled heating mantle and condenser are essential to maintain a consistent temperature without significant solvent loss.
-
Step 2: Catalyst Evaluation: If your reaction is catalyzed, ensure the catalyst is active and present in a sufficient amount. In some cases, the unique solvent environment of HFE-347 may influence catalyst activity. It may be necessary to screen different catalysts or increase the catalyst loading.
Problem 3: Difficulties with Work-up and Product Isolation
Symptom: Challenges arise during the post-reaction work-up, such as forming stable emulsions during aqueous extraction or difficulty in removing the solvent.
Causality: HFE-347 has a high density (1.47 g/mL) and is immiscible with water. This density difference can sometimes lead to phase inversion during aqueous extractions if not handled carefully. Its relatively low boiling point makes it volatile, which can be an advantage for removal but also requires careful handling to avoid product loss if the product is also volatile.
Troubleshooting Workflow:
Caption: Step-by-step guide for troubleshooting work-up and product isolation from HFE-347.
Detailed Protocols & Explanations:
-
Step 1: Aqueous Extraction Technique: When performing an aqueous wash, add the aqueous solution slowly to the HFE-347 phase with gentle swirling rather than vigorous shaking. If an emulsion does form, adding a saturated sodium chloride solution (brine) can help to break it by increasing the ionic strength of the aqueous phase.
-
Step 2: Solvent Removal: HFE-347 can be efficiently removed using a rotary evaporator. Due to its volatility, it is advisable to use a well-chilled condenser and a vacuum trap to ensure efficient solvent recovery and prevent its release into the atmosphere. For volatile products, careful control of the vacuum and bath temperature is necessary to avoid co-evaporation of the product with the solvent.
III. Safety Considerations
While HFE-347 has a low toxicity profile, it is essential to handle it with appropriate safety precautions.[2] Always work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[13] Although it is non-flammable, standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should always be followed.[13] In case of skin or eye contact, rinse thoroughly with water.[13]
IV. References
-
Unistar Chemical. HFE-347 | Solvent used for Drying, Cleaning, and Carrying. [Link]
-
Starget Refrigerant. HFE-347. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of HFE-347: Applications Beyond Traditional Solvents. [Link]
-
Unistar Chemical. HFE-347 Safety Data Sheet. [Link]
-
Xiamen Juda Chemical & Equipment Co., Ltd. HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of HFE-347 in Modern Pharmaceutical Research and Development. [Link]
-
SHANDONG HUAFU FLUOROCHEMICAL. HFE-347 Manufacturer_Supplier_Price. [Link]
-
Scribd. TMC HFE-347E Engineered Fluid US en 8. [Link]
-
Samreal Chemical. What Is HFE-347(1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl Ether)? [Link]
-
Diversified CPC. HFE-347. [Link]
-
Yuji America Corp - Yujichem. HFE-347 | Novec Replacement Solvent. [Link]
-
Yuji America Corp - Yujichem. Hydrofluoroether (HFE) Chemical. [Link]
-
New Environmentally Friendly Hydrofluoroether Cleaning Agent HFE347. [Link]
-
Yuji America Corp - Yujichem. HFE-347 | Novec Replacement Solvent. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
LibreTexts. Solubility of Organic Compounds. [Link]
Sources
- 1. stargetgas.com [stargetgas.com]
- 2. nbinno.com [nbinno.com]
- 3. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 4. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 5. fluorined-chemicals.com [fluorined-chemicals.com]
- 6. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 7. tmcindustries.com [tmcindustries.com]
- 8. nbinno.com [nbinno.com]
- 9. HFE-347 Manufacturer_Supplier_Price - SHANDONG HUAFU FLUOROCHEMICAL [sdhflon.com]
- 10. fluoryx.com [fluoryx.com]
- 11. samreal.com [samreal.com]
- 12. diversifiedcpc.com [diversifiedcpc.com]
- 13. unistarchemical.com [unistarchemical.com]
Technical Support Center: 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether (HFE-227me)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether (CAS No. 2356-62-9), also known as HFE-227me. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this unique fluorinated ether. Given its low boiling point and specific properties, HFE-227me presents unique challenges and opportunities in synthesis. This guide moves beyond simple protocols to explain the fundamental principles governing its behavior in chemical reactions.
Section 1: Critical Safety & Handling FAQs
Safety is the paramount consideration when working with HFE-227me due to its physical properties as a liquefied gas.[1] Failure to adhere to proper procedures can result in serious injury or equipment damage.
Q1: What are the primary hazards associated with 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether and what immediate precautions are necessary?
A1: The primary hazards stem from its high volatility and gaseous state at room temperature.
-
Asphyxiation Risk: HFE-227me is a simple asphyxiant that can displace oxygen in poorly ventilated areas, leading to dizziness, unconsciousness, and suffocation.[1] All work must be conducted in a well-ventilated chemical fume hood or a glovebox with an inert atmosphere. Oxygen detectors are recommended for areas where large quantities are used.[1]
-
High Pressure: It is supplied as a liquefied gas under pressure in cylinders, which may explode if heated.[1] Cylinders must be secured and protected from sunlight and heat sources, and temperatures should not exceed 50 °C.[1]
-
Cryogenic Burns (Frostbite): Contact with the liquid form, which has a boiling point of -9 °C, can cause severe frostbite on skin and eye tissue due to rapid evaporation.[1][2] Always wear cryogenic gloves, a face shield, and a lab coat when handling the liquid.
-
Irritation: The gas can cause respiratory irritation, while the liquid can cause skin and serious eye irritation.[1]
Q2: How should I properly store and connect a cylinder of HFE-227me to my reaction apparatus?
A2: Proper handling is crucial for safety and experimental accuracy.
-
Storage: Store cylinders in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3] Ensure cylinders are securely chained to a wall or a stable benchtop.[1]
-
Regulator and Tubing: Use a two-stage pressure regulator designed for corrosive gases (if applicable, though HFE-227me is generally not corrosive to standard materials). Ensure all tubing and fittings (e.g., Swagelok®, PFA) are rated for the pressure and temperature range of your experiment.
-
Leak Testing: Before every use, perform a leak test on all connections using a Snoop® solution or an appropriate electronic leak detector. Do not proceed if any leaks are detected.
Q3: What is the best practice for transferring a precise amount of HFE-227me into a reaction vessel?
A3: Due to its low boiling point, direct liquid transfer at atmospheric pressure is not feasible. The recommended method is cryogenic condensation .
-
Assemble the Apparatus: Your reaction vessel should be equipped with a cold finger or be placed in a cooling bath (e.g., dry ice/acetone, cryocooler). Ensure the vessel is under an inert atmosphere (e.g., Argon or Nitrogen).
-
Tare the Vessel: Place the sealed, empty reaction vessel on a balance and tare it.
-
Cool the Vessel: Cool the reaction vessel to a temperature significantly below HFE-227me's boiling point (e.g., -40 °C to -78 °C).
-
Transfer: Connect the cylinder to the reaction vessel via a transfer line. Slowly open the cylinder valve and the inlet to your reactor. The gaseous HFE-227me will condense into a liquid inside the cold reactor.
-
Measure: Monitor the mass of the condensed liquid by placing the entire apparatus on a tared balance. Once the desired mass is added, close the cylinder valve first, followed by the reactor inlet valve.
Section 2: Troubleshooting Reactions Using HFE-227me as a Solvent
HFE-227me's utility as a solvent is growing, particularly in applications requiring high thermal stability, low polarity, and compatibility with fluorinated compounds.[4][5] However, its unique properties can lead to common issues.
Q1: My reagents have poor solubility in HFE-227me. How can I improve this?
A1: This is the most common issue. HFE-227me is a non-polar, weakly coordinating solvent.
-
Causality: Highly polar, ionic, or protic reagents (e.g., inorganic salts, alcohols, amines) will have very limited solubility. It is best suited for dissolving other fluorinated molecules, gases, or non-polar organic compounds.
-
Troubleshooting Steps:
-
Select Appropriate Reagents: If possible, use fluorinated or more lipophilic versions of your reagents.
-
Introduce a Co-Solvent: Adding a small amount of a co-solvent with intermediate polarity, such as tetrahydrofuran (THF) or diethyl ether, can significantly improve solubility. However, you must first verify the co-solvent's miscibility and inertness under your reaction conditions.
-
Consider Phase-Transfer Catalysis (PTC): For reactions involving an ionic species, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can shuttle the anion from a solid or separate liquid phase into the HFE-227me phase for reaction.
-
Q2: My reaction is very slow or fails to initiate, even with soluble reagents. What factors should I investigate?
A2: Sluggish reaction rates in HFE-227me are often linked to temperature, activation energy, or poor reagent interaction.
-
Causality: The high electronegativity of the fluorine atoms in HFE-227me makes it a very poor Lewis base.[6] It does not effectively solvate and stabilize cationic intermediates or polar transition states, which can slow down many ionic reaction mechanisms.
-
Troubleshooting Steps:
-
Temperature Control: The most intuitive step is to increase the temperature. However, since HFE-227me has a boiling point of -9 °C, this must be done in a sealed, pressure-rated reactor (e.g., a Parr or Büchi reactor). Always calculate the expected pressure increase and ensure your equipment is rated accordingly.
-
Catalyst Selection: If the reaction is catalytic, choose a catalyst known to be effective in non-coordinating or fluorinated solvents. Homogeneous catalysts with fluorous ponytails can improve solubility and activity.
-
Initiation Method: For radical reactions, ensure your initiator (e.g., AIBN, benzoyl peroxide) has sufficient solubility and that the temperature is adequate for its homolysis. Photochemical initiation at low temperatures may be a viable alternative.
-
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for a Low-Temperature Reaction (Sub-Ambient, < -10 °C)
This protocol is for reactions conducted at or below the boiling point of HFE-227me at atmospheric pressure.
-
System Preparation: Assemble a three-neck flask equipped with a magnetic stirrer, a temperature probe, a gas inlet/outlet leading to a bubbler, and a rubber septum for reagent addition. Dry all glassware in an oven and assemble hot under a stream of inert gas (Argon or Nitrogen).
-
Reactor Cooling: Immerse the flask in a cooling bath (e.g., cryocooler or dry ice/acetone) and allow it to equilibrate to the target temperature (e.g., -40 °C).
-
Solvent Condensation: Following the transfer procedure in Section 1, Q3, condense the required amount of HFE-227me into the flask.
-
Reagent Addition: Dissolve solid reagents in a minimal amount of a suitable co-solvent before adding them via syringe, or add them directly as solids if they are sufficiently soluble. Add liquid reagents slowly via syringe.
-
Reaction Monitoring: Maintain the bath temperature and vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., periodic sampling for GC-MS or NMR analysis, if a low-temperature workup is possible).
-
Quenching & Workup: Upon completion, cool the quenching solution in a separate bath before adding it slowly to the reaction mixture to control any exotherm. Allow the mixture to warm slowly to room temperature in the fume hood, venting the evaporating HFE-227me safely.
Protocol 2: General Procedure for a High-Temperature Reaction (Pressurized System)
This protocol is for reactions requiring temperatures above -9 °C. This must be performed by trained personnel with appropriate pressure-rated equipment.
-
System Preparation: Use a stainless steel or glass-lined pressure reactor equipped with a magnetic or overhead stirrer, a pressure gauge, a thermocouple, a rupture disc, and inlet/outlet valves. Ensure the reactor has been pressure tested and certified.
-
Reagent Loading: Add your solid reagents and a stir bar to the reactor body.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel multiple times with an inert gas.
-
Solvent Charging: Cool the sealed reactor body in a dry ice bath. Using a high-pressure transfer line, charge the HFE-227me into the reactor from the cylinder. The amount added can be determined by the change in cylinder weight or by condensing into a chilled, tared sample cylinder first.
-
Reaction Execution: Add any liquid reagents if necessary. Close all valves. Place the reactor in a heating mantle within a blast shield. Begin stirring and slowly heat to the target temperature.
-
Monitoring: Continuously monitor both the internal temperature and pressure. Never exceed the maximum allowable working pressure (MAWP) of the vessel.
-
Cooldown and Venting: After the reaction, cool the vessel to below -10 °C. Slowly vent the excess pressure through a scrubber or into the fume hood exhaust. Open the reactor only after it has reached atmospheric pressure.
Section 4: Data & Visualizations
Table 1: Physical and Safety Properties of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether
| Property | Value | Source(s) |
| CAS Number | 2356-62-9 | [1][2] |
| Molecular Formula | C₃HF₇O | [1][2] |
| Molecular Weight | 186.03 g/mol | [2] |
| Boiling Point | -9 °C | [2] |
| Density | 1.512 g/cm³ (liquid) | [2] |
| GHS Hazard Statements | H280, H315, H319, H335, H336 | [1] |
| Primary Hazards | Liquefied Gas, Simple Asphyxiant, Skin/Eye Irritant | [1] |
Diagram 1: Workflow for Safely Charging a Reactor via Condensation
Caption: Safe transfer of HFE-227me via cryogenic condensation.
Diagram 2: Troubleshooting Logic for Sluggish Reactions
Caption: Decision tree for diagnosing slow reactions in HFE-227me.
References
- 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether - Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/product/2107-3-10/1-2-2-2-tetrafluoroethyl-trifluoromethyl-ether.html]
- 1,2,2,2-Tetrafluoroethyl (trifluoromethyl) ether | CAS 2356-62-9. Chemical-Suppliers. [URL: https://www.chemical-suppliers.com/supplier/1,2,2,2-Tetrafluoroethyl-(trifluoromethyl)-ether_2356-62-9.html]
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether - Smolecule. Smolecule. [URL: https://www.smolecule.com/1-1-2-2-tetrafluoroethyl-2-2-2-trifluoroethyl-ether-cas-406-78-0.html]
- Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether. Google Patents. [URL: https://patents.google.
- Optimization of reaction conditions for the synthesis of fluorinated ethers using TriTFET. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-synthesis-of-fluorinated-ethers-using-TriTFET_tbl1_340854203]
- 1,2,2,2-TETRAFLUOROETHYL METHYL ETHER synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_2356-62-9_2107-3-10.htm]
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/287571]
- SAFETY DATA SHEET - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- 1,2,2,2-Tetrafluoroethyl difluoromethyl ether - Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sds/2107-3-05.pdf]
- 1,2,2-Trifluoroethyl trifluoromethyl ether - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC7379E_msds.pdf]
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. Chem-Impex. [URL: https://www.chemimpex.com/products/1-1-2-2-tetrafluoroethyl-2-2-2-trifluoroethyl-ether]
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/933988]
- 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them. Google Patents. [URL: https://patents.google.
- Technical Support Center: Optimizing Reaction Conditions for Fluorination. Benchchem. [URL: https://www.benchchem.
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. Guidechem. [URL: https://www.guidechem.com/products/406-78-0.html]
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. ChemBK. [URL: https://www.chembk.com/en/chem/1,1,2,2-Tetrafluoroethyl%202,2,2-trifluoroethyl%20ether]
- CAS#:2356-62-9 | 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER. Chemsrc. [URL: https://www.chemsrc.com/en/cas/2356-62-9_84011-15-4.html]
- Molecular Structure Optimization of Fluorinated Ether Electrolyte for All Temperature Fast Charging Lithium-Ion Battery. ETI. [URL: https://eti.uchicago.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2634219/]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 1,2,2,2-Tetrafluoroethyl (trifluoromethyl) ether | CAS 2356-62-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Buy 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | 406-78-0 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HFE-347 Purification and Impurity Removal
Welcome to the technical support center for HFE-347 (1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether). This guide is designed for our partners in research, science, and drug development who rely on the ultra-high purity of this specialized hydrofluoroether for their critical applications. We understand that solvent integrity is paramount to experimental success. This document provides in-depth, field-proven answers and protocols to address common challenges related to water and other impurities in HFE-347.
Frequently Asked Questions (FAQs)
Q1: What is HFE-347 and why is its purity so critical?
HFE-347 is a segregated hydrofluoroether, a class of organic solvents known for their unique combination of properties: chemical inertness, low surface tension, non-flammability, and a favorable environmental profile with zero Ozone Depletion Potential (ODP).[1][2][3] Its chemical name is 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether.[1] In research and pharmaceutical settings, it's used for precision cleaning, as a carrier solvent for fluorinated compounds, and in heat transfer applications.[4][5][6] Purity is critical because common impurities like water can initiate unwanted side reactions, deactivate moisture-sensitive catalysts or reagents, and alter the solubility of your compounds, leading to inconsistent results and failed experiments.[7]
Q2: My HFE-347 is from a freshly opened bottle. Do I still need to worry about water content?
While manufacturers supply HFE-347 with very low water specifications (typically ≤ 20 ppm), it is highly advisable to verify and, if necessary, re-dry the solvent for highly moisture-sensitive applications.[1] Hydrofluoroethers, while not particularly hygroscopic, can adsorb atmospheric moisture each time the bottle is opened. For applications like organometallic synthesis or certain polymerization reactions, even ppm-level water can be detrimental. Best practice dictates using freshly dried solvents for every critical experiment.[7]
Q3: Besides water, what other impurities might be present in HFE-347?
The most common impurities of concern are:
-
Dissolved Water: As discussed, this is the primary contaminant affecting chemical reactions.
-
Non-Volatile Residue (NVR): These can include microscopic dust particles, plasticizers leached from storage containers, or trace residues from the manufacturing process.[1] NVR is particularly problematic in applications like semiconductor cleaning or when preparing high-purity coatings, as it can be redeposited on surfaces after the HFE-347 evaporates.[8][9]
-
Dissolved Gases: Atmospheric gases like nitrogen, oxygen, and argon can be present. While often benign, dissolved oxygen can be an issue in radical-sensitive reactions. These are typically removed by a simple freeze-pump-thaw cycle if necessary.
Troubleshooting Guide: Diagnosing and Resolving Purity Issues
This section provides a logical workflow to identify and solve common problems related to HFE-347 purity.
Problem 1: Inconsistent or failed results in a moisture-sensitive reaction.
-
Probable Cause: The primary suspect is dissolved water in the HFE-347. While the solvent is almost insoluble in water, it can still hold enough moisture (in the ppm range) to interfere with sensitive reagents like Grignard reagents, strong bases, or certain catalysts.[7][10]
-
Diagnostic Path:
-
Quantify Water Content: The most reliable method is Karl Fischer (KF) titration. This will give you a precise measurement of the water content in ppm.
-
Implement Drying Protocol: If the water content is above your experimental tolerance, proceed to Protocol A: High-Purity Drying of HFE-347 using Molecular Sieves . This is the safest and most effective method for achieving ultra-dry conditions.
-
Post-Drying Verification: After drying, re-run a KF titration on a sample to validate that the water content is within the acceptable range (typically <10 ppm for highly sensitive applications).
-
Problem 2: I observe a visible haze, cloudiness, or particulates in my HFE-347.
-
Probable Cause: This indicates either gross water contamination (beyond its solubility limit) or the presence of suspended non-volatile impurities.
-
Diagnostic Path:
-
Visual Inspection: A haze that settles or forms droplets suggests water, while distinct solid particles point to NVR.
-
Purification Strategy: In either case, simple distillation is the most effective remedy. Distillation separates the volatile HFE-347 (Boiling Point: 56°C) from both water and non-volatile residues.[1][2] Proceed to Protocol B: Purification of HFE-347 by Simple Distillation .
-
Troubleshooting Workflow Diagram
The following diagram illustrates the decision-making process for purifying HFE-347 based on the observed issue.
Caption: Troubleshooting workflow for HFE-347 purification.
Detailed Experimental Protocols
Protocol A: High-Purity Drying of HFE-347 using Molecular Sieves
Principle: Molecular sieves are crystalline aluminosilicates with a uniform pore structure that selectively adsorb small molecules like water while excluding larger solvent molecules.[11] This method is highly efficient, safe, and avoids chemical contamination.[12] For HFE-347, 4Å sieves are recommended.
Materials:
-
HFE-347 solvent
-
4Å molecular sieves (beads or pellets)
-
Oven-dried, clean glass bottle with a septum-lined cap or a Schlenk flask
-
Nitrogen or Argon gas line for inert atmosphere
Safety Precautions:
-
Always handle HFE-347 in a well-ventilated area or a fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Molecular sieves can release heat upon initial contact with water; while less of a concern with the low water content in HFE-347, it is good practice to add the sieves to the solvent slowly.
Step-by-Step Procedure:
-
Activate Molecular Sieves: Place the required amount of 4Å molecular sieves in a ceramic or glass dish. Heat in a laboratory oven at 180-200°C under vacuum for at least 8-12 hours to remove any adsorbed water.[12] Cool the sieves to room temperature under a stream of dry nitrogen or argon, or in a desiccator.
-
Prepare Solvent Bottle: Take a clean, dry solvent bottle or Schlenk flask. Ensure it has been oven-dried and cooled under an inert atmosphere to remove surface moisture.
-
Combine Solvent and Sieves: Under a positive pressure of nitrogen or argon, add the activated molecular sieves to the solvent bottle. A common ratio is 10-20% by weight (e.g., 100-200 grams of sieves per liter of solvent).
-
Equilibrate: Seal the bottle tightly. Allow the solvent to stand over the molecular sieves for at least 24 hours to ensure complete water adsorption. Occasional gentle swirling can aid the process.
-
Storage and Use: The ultra-dry HFE-347 can be stored over the molecular sieves.[12] To use, withdraw the required amount of solvent using a dry syringe through the septum, always maintaining a positive inert gas pressure in the bottle to prevent atmospheric moisture ingress.
Protocol B: Purification of HFE-347 by Simple Distillation
Principle: Simple distillation separates liquids with different boiling points. HFE-347 has a relatively low boiling point (56°C), allowing it to be easily separated from less volatile impurities (oils, greases, salts) and more volatile impurities if present.[1][14] It is also effective for separating it from water.
Materials:
-
HFE-347 to be purified
-
Distillation glassware setup (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Chilled water supply for the condenser
Safety Precautions:
-
Perform the distillation in a certified fume hood.
-
Ensure all glassware is free of cracks or defects. Do not distill to dryness, as this can concentrate potentially unstable residues.
-
HFE-347 is non-flammable, which significantly increases the safety of this procedure compared to distilling flammable ethers.[1][2]
Step-by-Step Procedure:
-
Assemble Apparatus: Set up the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed. Place boiling chips or a stir bar in the round-bottom flask.
-
Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the HFE-347 to be purified.
-
Begin Heating: Turn on the chilled water flow to the condenser. Begin gently heating the flask using the heating mantle. If using a stir bar, start the stirring.
-
Collect the Distillate: Heat the flask until the HFE-347 begins to boil and the vapor temperature stabilizes at its boiling point (~56°C at atmospheric pressure). Discard the first few milliliters of distillate, as this may contain more volatile impurities.
-
Monitor Temperature: Collect the fraction that distills at a constant temperature (56°C ± 1°C). A stable boiling point is indicative of a pure substance.
-
Stop Distillation: Stop the distillation when approximately 10-15% of the original volume remains in the distillation flask. Never distill to dryness.
-
Storage: Transfer the purified, clear distillate to a clean, dry storage bottle, preferably under an inert atmosphere. If ultra-low water content is required, the distilled solvent should then be treated according to Protocol A .
Distillation Apparatus Diagram
Caption: Simplified schematic of a simple distillation apparatus.
Data Summary Tables
Table 1: Physical and Chemical Properties of HFE-347
| Property | Value | Reference(s) |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether | [1] |
| CAS Number | 406-78-0 | [2][15] |
| Molecular Formula | C₄H₃F₇O | [15] |
| Molecular Weight | 200.06 g/mol | [10] |
| Boiling Point | 56.2 °C | [1][10] |
| Density (25°C) | 1.47 - 1.487 g/cm³ | [1][15] |
| Surface Tension (25°C) | 16.4 dyne/cm | [1] |
| Flash Point | None | [1][2] |
| Ozone Depletion Potential (ODP) | 0 | [1][2] |
| Global Warming Potential (GWP, 100-yr) | 540 | [2][15] |
| Water Solubility | Almost insoluble | [10] |
Table 2: Comparison of Purification Methods for HFE-347
| Method | Impurities Removed | Pros | Cons | Best For |
| Drying with Molecular Sieves | Dissolved Water | Highly effective for water removal (<10 ppm); Safe (chemically inert); Simple procedure.[12][16] | Does not remove non-volatile or other organic impurities; Sieves require activation. | Achieving ultra-dry solvent for moisture-sensitive applications. |
| Simple Distillation | Non-volatile residues (oils, particles), gross water, some dissolved impurities. | Highly effective for NVR removal; Can be used for solvent recycling.[1] | Less effective for removing impurities with similar boiling points; Requires dedicated glassware setup. | Removing haze, particulates, or when solvent has been grossly contaminated. |
References
- HFE-347 Safety D
- HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Unistar Chemical.
- TMC HFE-347E Engineered Fluid Safety D
- HFE-347. Starget Refrigerant.
- HFE-347. Diversified CPC.
- Drying Agents
- Electronics Grade Clean Agent Hydrofluoroether HFE 347. Noah Chemical.
- What Is HFE-347(1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl Ether)? (2025). Samreal Chemical.
- The Versatility of HFE-347: Applications Beyond Traditional Solvents. NINGBO INNO PHARMCHEM CO.,LTD.
- HFE-347 | Novec Replacement Solvent. (2023). Yuji America Corp.
- Technical Support Center: Managing Moisture Sensitivity of Fluorin
- HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. (2025). Xiamen Juda Chemical & Equipment Co., Ltd.
- Electronic Solvents. Yuji America Corp.
- HFE-347 Manufacturer_Supplier_Price. SHANDONG HUAFU FLUOROCHEMICAL.
- Using molecular sieves for solvent drying. University of Illinois Urbana-Champaign.
- WO2017138562A1 - Solvent composition, cleaning method, coating film forming composition and method for producing electronic device.
- Molecular Sieves In Water Treatment: Ensuring Safe, Clean W
Sources
- 1. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 2. diversifiedcpc.com [diversifiedcpc.com]
- 3. nbinno.com [nbinno.com]
- 4. fluorined-chemicals.com [fluorined-chemicals.com]
- 5. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 6. Electronic Solvents - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 7. benchchem.com [benchchem.com]
- 8. fluorined-chemicals.com [fluorined-chemicals.com]
- 9. HFE-347 Manufacturer_Supplier_Price - SHANDONG HUAFU FLUOROCHEMICAL [sdhflon.com]
- 10. samreal.com [samreal.com]
- 11. sse.co.th [sse.co.th]
- 12. web.uvic.ca [web.uvic.ca]
- 13. One moment, please... [unistarchemical.com]
- 14. WO2017138562A1 - Solvent composition, cleaning method, coating film forming composition, and coating film forming method - Google Patents [patents.google.com]
- 15. stargetgas.com [stargetgas.com]
- 16. 內容不提供 [sigmaaldrich.com]
Technical Support Center: HFE-347 Reaction Environment Control
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for managing pressure and temperature in reactions utilizing HFE-347. As a hydrofluoroether, HFE-347 (1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether) offers a unique combination of properties: it is non-flammable, has excellent material compatibility, and possesses a low toxicity profile, making it an attractive solvent and heat transfer medium in modern pharmaceutical and chemical research.[1][2][3] However, its low boiling point and high vapor pressure are critical parameters that demand precise control to ensure reaction safety, reproducibility, and efficiency.
This guide is designed to move beyond a simple recitation of steps. It aims to provide you, our fellow scientists and development professionals, with the causal understanding needed to anticipate challenges, troubleshoot effectively, and optimize your experimental design. We will explore the "why" behind the protocols, grounding our recommendations in the fundamental physicochemical properties of HFE-347.
Section 1: Frequently Asked Questions (FAQs) about HFE-347
This section addresses the most common foundational questions regarding HFE-347's properties and handling.
Q1: What are the critical physical properties of HFE-347 that I must consider for reaction setup?
A1: Understanding the physical properties of HFE-347 is paramount for safe and effective experimental design. Its most defining characteristic is its volatility. The low boiling point means it will generate significant vapor pressure well below typical reflux temperatures.
Key Physical Properties of HFE-347:
| Property | Value | Significance for Reaction Setup |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether | A hydrofluoroether (HFE) with high chemical and thermal stability.[4] |
| Boiling Point | 56°C (132.8°F) | Reactions must be conducted in a sealed or well-controlled reflux system to prevent solvent loss.[1][4][5] |
| Vapor Pressure | 31.6 kPa (0.32 kg/cm ²) @ 25°C | Significant pressure will build in a sealed vessel at room temperature and increase sharply with heating.[4] |
| Density | 1.47 g/cm³ @ 25°C | Heavier than many common organic solvents and water.[1][4] |
| Flash Point | None | Non-flammable, which is a significant safety advantage.[4][5][6] |
| Material Compatibility | Excellent with most metals, plastics, and elastomers. | Broad compatibility simplifies reactor and component selection.[4][7] |
Q2: How does the vapor pressure of HFE-347 change with temperature, and why is this critical?
A2: The vapor pressure of HFE-347 increases exponentially with temperature. This relationship is the single most important factor in managing pressure in your reactor. Heating a sealed vessel containing HFE-347 from 25°C to 50°C will cause a dramatic rise in internal pressure, far exceeding the change in ambient pressure. Failure to account for this can lead to venting, solvent loss, and in a completely sealed, non-rated vessel, a risk of over-pressurization.[8][9][10] Always use pressure-rated vessels when heating above the boiling point.[8][9][10]
Q3: Is HFE-347 completely inert? What are its limitations?
A3: HFE-347 exhibits excellent chemical and thermal stability, making it inert under many reaction conditions.[2][4] It is compatible with most common metals and polymers.[7] However, like other ethers, it is not universally inert. Strong bases, alkali metals, and potent reducing agents may react, especially at elevated temperatures. Always conduct a small-scale compatibility test if you are working with highly reactive reagents for the first time.
Section 2: Troubleshooting Guide for HFE-347 Reactions
This section provides direct answers to specific problems you may encounter during your experiments.
Issue 1: Unexpectedly High Pressure in the Reactor
Q: My sealed reactor's pressure is climbing much higher and faster than anticipated, even at moderate temperatures. What are the potential causes and how can I mitigate this?
A: This is a common and critical issue directly related to HFE-347's high volatility. The cause is often a combination of factors related to vapor pressure and reaction conditions.
Causality and Diagnostic Steps:
-
Vapor Pressure Dominance: The primary contributor is the vapor pressure of HFE-347 itself. Ensure your pressure calculations account for the solvent's contribution at your target temperature, not just potential gaseous byproducts.
-
Insufficient Headspace: A small headspace (the gas volume above the liquid) will cause pressure to rise much more rapidly for a given temperature increase.
-
Solution: For sealed tube reactions, a general rule of thumb is to not exceed 50-60% of the vessel's total volume with the liquid phase. This provides a sufficient buffer for vapor expansion.
-
-
Reaction Exotherm: A runaway or even a mild, unexpected exotherm will rapidly heat the solvent, causing a spike in vapor pressure.
-
Solution: Monitor the internal reaction temperature closely with a calibrated probe. Plan for adequate cooling capacity and consider slower reagent addition to control the rate of heat generation.
-
-
Presence of Non-Condensable Gases: Dissolved air or other gases in the solvent will contribute to the total pressure and will not re-condense in the reflux condenser, leading to a steady pressure increase.
-
Solution: For highly sensitive reactions, degas the HFE-347 before use by sparging with an inert gas like nitrogen or argon, or through freeze-pump-thaw cycles.
-
Issue 2: Inconsistent Temperature Control and "Bumping"
Q: My reaction temperature is fluctuating, and I'm observing "bumping" (sudden, violent boiling). I thought HFE-347 was an excellent heat transfer fluid?
A: While HFE-347 has good thermal conductivity, its low boiling point can lead to localized boiling and temperature instability if not managed correctly.[11][12]
Causality and Corrective Actions:
-
Localized Superheating: If the reactor's heating element is too aggressive or stirring is inadequate, the HFE-347 in direct contact with the heated surface can superheat and boil explosively, causing "bumping."
-
Solution: Ensure vigorous and efficient stirring to promote uniform heat distribution. Use a heating mantle with a larger surface area rather than a small, concentrated hot plate. Employ boiling chips or a stir bar to encourage smooth boiling if operating at reflux.
-
-
Inefficient Reflux Condenser: If the condenser cannot effectively cool and return the HFE-347 vapor, it can lead to pressure fluctuations and solvent loss, affecting the reaction temperature.
-
Solution: Ensure your condenser is appropriately sized for the scale of your reaction and the heat input. Check that the coolant flow rate is adequate and the temperature is sufficiently low (ideally at least 20-30°C below the solvent boiling point).
-
Issue 3: Significant Solvent Loss During the Reaction
Q: I'm losing a noticeable amount of HFE-347 over the course of my experiment, even with a reflux condenser. Why is this happening and how can I stop it?
A: This issue is almost always due to the high volatility of HFE-347 and minor leaks or inefficiencies in the experimental setup.
Causality and Prevention Protocol:
-
Improperly Sealed Joints: Standard ground glass joints, even when greased, may not provide a perfect seal against the high vapor pressure of HFE-347, especially under thermal cycling.
-
Protocol:
-
Use high-quality, well-fitting glassware.
-
Apply a minimal amount of fluorinated grease (standard hydrocarbon greases may dissolve).
-
Utilize joint clips (Keck clips) to ensure a secure connection.
-
For pressure-sensitive reactions, switch to threaded glass reactors with O-ring seals, which provide a more robust seal.
-
-
-
Condenser Overload: As mentioned in Issue 2, if the heat input is too high for the condenser's capacity, vapor will escape.
-
Solution: Reduce the heating rate or upgrade to a more efficient condenser (e.g., a double-surface or coil condenser).
-
-
Leaky Septa: The septum used for reagent addition can be a major source of leaks, especially after multiple punctures.
-
Solution: Use high-quality PTFE-faced septa. For long-duration reactions, consider using a Schlenk line or a reactor with a dedicated addition funnel to minimize septum use.
-
Section 3: Visualization & Workflow
To effectively troubleshoot pressure-related issues, a logical, step-by-step diagnostic process is essential. The following workflow diagram illustrates a decision-making process for addressing unexpected pressure readings in a sealed HFE-347 reaction.
Caption: Troubleshooting workflow for high-pressure events.
References
- 1. stargetgas.com [stargetgas.com]
- 2. nbinno.com [nbinno.com]
- 3. fluorined-chemicals.com [fluorined-chemicals.com]
- 4. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 5. fluoryx.com [fluoryx.com]
- 6. HFE-347 Manufacturer_Supplier_Price - SHANDONG HUAFU FLUOROCHEMICAL [sdhflon.com]
- 7. lib-em.com [lib-em.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. asynt.com [asynt.com]
- 11. 3m.com [3m.com]
- 12. Measurement and Correlation of the Thermal Conductivity of 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane (RE-347mcc) | NIST [nist.gov]
HFE-347 Technical Support Center: A Scientist's Guide to Preventing Side Reactions & Decomposition
From the desk of the Senior Application Scientist: Welcome to the technical support center for HFE-347 (1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether). This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of HFE-347 in their work. My goal is to move beyond the data sheet and provide you with the field-proven insights needed to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments. HFE-347 is an exceptional hydrofluoroether, prized for its chemical stability, non-flammability, and favorable environmental profile.[1][2] However, like any reagent, its successful application hinges on a deep understanding of its behavior under specific experimental conditions.
This guide is structured as a series of frequently asked questions that address the common and not-so-common issues that can arise. We will explore the causality behind these issues and provide robust, validated protocols to help you maintain control over your reactions.
Part 1: Foundational Knowledge & General Handling
This section covers the essential properties and best practices for handling HFE-347 to prevent issues before they begin.
FAQ 1: What are the key properties of HFE-347 that I should be aware of for reaction chemistry?
Understanding the fundamental physicochemical properties of HFE-347 is the first step in designing a successful experiment. While it is known for being relatively inert, its performance as a solvent is dictated by these characteristics.
Scientist's Note: The low Kauri-Butanol (KB) value indicates that HFE-347 is a relatively weak solvent for non-fluorinated, hydrocarbon-based compounds. This is a critical consideration for reaction setup. If your starting materials have low solubility, you may observe slow or incomplete reactions. In such cases, consider using HFE-347 in a co-solvent system with a more polar or non-polar hydrocarbon solvent as needed.
| Property | Value | Significance in Experiments |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether | Ether linkage can be a site for reactivity with very strong Lewis acids. |
| CAS Number | 406-78-0 | For accurate literature and safety database searches. |
| Boiling Point | 56°C (133°F)[2][3] | Allows for easy removal post-reaction but requires a well-controlled reflux setup. |
| Density (@ 25°C) | 1.47 g/cm³[2] | Heavier than many organic solvents; will form the lower layer in biphasic systems. |
| Surface Tension | 16.4 mN/m[2][4] | Low surface tension allows it to penetrate tight spaces and wet surfaces effectively.[5] |
| Kauri-Butanol (KB) Value | ~13[3] | Indicates low solvency for non-fluorinated oils and greases. Excellent for fluorinated compounds. |
| Flash Point | None[2][3] | High degree of safety; non-flammable.[3][6][7] |
| Ozone Depletion Potential | 0[2][6][7] | Environmentally responsible choice. |
FAQ 2: How should I prepare and handle HFE-347 for moisture-sensitive reactions?
While HFE-347 exhibits excellent hydrolytic stability, trace moisture can be detrimental to many sensitive organic reactions (e.g., Grignard, lithiation, certain polymerizations).
Answer: HFE-347 is not typically sold in an anhydrous grade, and its intrinsic moisture content can be sufficient to quench sensitive reagents. It is crucial to dry the solvent before use in such applications.
Experimental Protocol: Drying HFE-347 for Anhydrous Reactions
Objective: To reduce the water content of HFE-347 to a level suitable for moisture-sensitive chemistry.
Materials:
-
HFE-347 (any grade)
-
Activated 3Å molecular sieves
-
Oven-dried round-bottom flask with a stir bar
-
Septum and needle adapter for inert gas (Argon or Nitrogen)
-
Schlenk line or inert gas manifold
Procedure:
-
Activate Molecular Sieves: Place a sufficient quantity of 3Å molecular sieves in a flask and heat in a vacuum oven at >150°C for at least 12 hours to ensure they are fully activated.
-
Initial Setup: Take an oven-dried round-bottom flask equipped with a magnetic stir bar and cool it under a stream of dry nitrogen or argon.
-
Add Sieves: Quickly add the activated molecular sieves to the cooled flask (approx. 50g per 500 mL of solvent).
-
Add HFE-347: Transfer the HFE-347 to the flask containing the sieves.
-
Seal and Stir: Seal the flask with a septum and establish a positive pressure of inert gas. Allow the solvent to stir over the sieves for at least 24 hours at room temperature.
-
Storage & Dispensing: The dried solvent can be stored over the sieves under an inert atmosphere. To use, dispense the required amount via a dry syringe or cannula, ensuring you do not draw up any sieve dust.
Trustworthiness Check: To validate the dryness, you can use a Karl Fischer titrator. Alternatively, for a qualitative check in a non-critical application, a small amount of sodium benzophenone ketyl can be used as an indicator (though this is less common for fluorinated solvents).
Part 2: Troubleshooting Side Reactions and Decomposition
This is the core of our guide, addressing specific problems you may encounter during your experiments.
FAQ 3: My reaction with a strong base (e.g., LDA, NaH, t-BuOK) is giving low yields and forming tar-like substances. Is the HFE-347 decomposing?
Answer: Yes, this is a classic incompatibility issue. HFE-347, despite its general stability, is susceptible to dehydrofluorination when exposed to strong, non-nucleophilic bases, especially at elevated temperatures.
Causality Explained: The hydrogen atoms on the tetrafluoroethyl group are acidic enough to be abstracted by a strong base. This elimination reaction (E2 mechanism) generates highly reactive fluoroalkene intermediates. These intermediates can then polymerize, react with your starting materials, or quench your reagents, leading to the observed low yields and byproduct formation.
Diagram: Proposed Decomposition Pathway of HFE-347 with Strong Base
Caption: Base-induced decomposition of HFE-347 via an E2 mechanism.
Pro-Tip: If your reaction requires basic conditions, opt for milder inorganic bases like K₂CO₃ or organic bases like triethylamine or DIPEA, which are generally compatible with HFE-347 at moderate temperatures. Always run a small-scale trial to check for solvent compatibility if you are uncertain.
FAQ 4: I'm running a reaction with a strong Lewis acid (e.g., AlCl₃, TiCl₄) and observing discoloration and multiple new spots on my TLC. What is happening?
Answer: Strong Lewis acids can coordinate to the oxygen atom of the ether linkage in HFE-347. This coordination can activate the C-O bond, making it susceptible to cleavage. This process can generate reactive carbocation and fluoroalkoxide species, which can lead to a cascade of side reactions with your substrate or the solvent itself.
Expertise in Action: This is particularly problematic in Friedel-Crafts type reactions or any process that generates carbocationic intermediates. The cleaved fragments of HFE-347 can act as alkylating or acylating agents, leading to a complex mixture of unwanted byproducts.
Recommendation:
-
Use Stoichiometric Amounts: Avoid using a large excess of the Lewis acid.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature to minimize solvent decomposition.
-
Consider Alternatives: If possible, use a more inert solvent for reactions involving powerful Lewis acids, such as dichloromethane (DCM) or nitromethane, if your substrate's solubility allows.
FAQ 5: How can I efficiently remove HFE-347 from my final product?
Answer: Due to its volatility (boiling point 56°C) and immiscibility with many common organic compounds, HFE-347 is typically easy to remove.[2][3]
Workflow: Post-Reaction Removal of HFE-347
Caption: Standard workflow for removing HFE-347 solvent post-reaction.
Detailed Steps:
-
Primary Removal: The bulk of the HFE-347 can be removed using a rotary evaporator. Use a water bath temperature below 40°C and moderate vacuum to prevent bumping.
-
Trace Removal: Due to its high density, trace amounts of HFE-347 can be difficult to remove from viscous oils. Place the product on a high vacuum line for several hours at room temperature.
-
Validation: The most reliable way to confirm complete removal is by ¹H NMR (looking for the disappearance of the characteristic multiplet around 4.5 ppm) or ¹⁹F NMR.
Part 3: Material Compatibility
FAQ 6: Is HFE-347 compatible with standard laboratory equipment?
Answer: Generally, yes. HFE-347 shows excellent compatibility with a wide range of materials commonly found in a laboratory setting.[2][6] However, certain elastomers can show swelling after prolonged exposure.
Material Compatibility Summary Table
| Material Class | Compatible Materials | Incompatible / Use with Caution |
| Metals | Stainless Steel, Aluminum, Copper, Brass, Titanium[5] | Highly reactive alkali metals (e.g., Na, K) |
| Plastics | PTFE, PEEK, Polypropylene, Polyethylene, PVC, Polyester[5] | - |
| Elastomers | Viton™, Kalrez® | Buna-N, Natural Rubber, Butyl Rubber (may exhibit swelling) |
Trustworthiness Note: This data is based on standard immersion tests.[5] For critical applications, especially those involving long-term exposure at elevated temperatures or pressures, it is always recommended to perform your own compatibility testing with specific grades of materials.
References
- 1. nbinno.com [nbinno.com]
- 2. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 3. diversifiedcpc.com [diversifiedcpc.com]
- 4. yujiamerica.com [yujiamerica.com]
- 5. tmcindustries.com [tmcindustries.com]
- 6. fluorined-chemicals.com [fluorined-chemicals.com]
- 7. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
HFE-347 Technical Support Center: Optimizing Synthesis Yield and Selectivity
Welcome to the technical support center for HFE-347 (1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for leveraging HFE-347 to enhance reaction yields and selectivity in chemical synthesis. Our expertise is rooted in the fundamental principles of organic chemistry and solvent effects, combined with the practical application of hydrofluoroether (HFE) solvents in modern synthesis.
Introduction to HFE-347 in Chemical Synthesis
HFE-347 is a hydrofluoroether with a unique combination of properties that make it an attractive solvent for a variety of chemical applications.[1][2] Its low toxicity, non-flammability, and favorable environmental profile, including zero ozone depletion potential (ODP), position it as a sustainable alternative to many traditional solvents.[2][3][4][5][6] In the realm of chemical synthesis, particularly in pharmaceutical research and development, HFE-347 is valued for its potential to facilitate complex organic reactions, leading to higher yields and improved purity of target molecules.[7] Its chemical inertness under many reaction conditions and its ability to dissolve a range of organic substrates make it a versatile tool for chemists.[7]
This guide will delve into the practical aspects of using HFE-347, addressing common challenges and providing actionable solutions to help you optimize your synthetic routes.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during experiments using HFE-347 as a solvent.
Issue 1: Low Reagent Solubility
Question: I am observing poor solubility of my starting materials or reagents in HFE-347, leading to a sluggish or incomplete reaction. What can I do?
Answer:
This is a common challenge when working with highly polar or ionic reagents in a fluorous solvent like HFE-347, which has moderate solubility characteristics.[8] The low Kauri-Butanol (KB) value of HFE-347 (around 13) indicates its relatively low solvency for non-fluorinated, hydrocarbon-based compounds.[9][10]
Causality: The principle of "like dissolves like" is at play. HFE-347, with its fluorinated structure, will more readily dissolve other fluorinated or moderately polar compounds. Highly polar or ionic species may have limited solubility.
Solutions:
-
Introduce a Co-solvent: The most effective strategy is to use a co-solvent to create a homogeneous reaction mixture. The choice of co-solvent is critical and depends on the nature of your reagents.
-
For polar, aprotic reagents: Consider adding a small amount of a compatible polar aprotic solvent such as acetonitrile or a short-chain ether.
-
For non-polar reagents: A non-polar co-solvent like a hydrocarbon may be suitable, though this can sometimes lead to biphasic systems.
-
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your reagents. However, be mindful of the boiling point of HFE-347 (56.2°C) and the thermal stability of your reactants and products.[10][11]
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase or ionic reagents, a phase-transfer catalyst can be employed to shuttle the reactive species into the organic phase where HFE-347 is the bulk solvent.
Experimental Protocol: Co-solvent Screening for Improved Solubility
-
In separate small vials, add a known amount of your sparingly soluble reagent.
-
To each vial, add a measured volume of HFE-347.
-
incrementally add a different co-solvent (e.g., acetonitrile, THF, toluene) to each vial, vortexing after each addition, until the reagent dissolves.
-
Record the volume of co-solvent required for each. The co-solvent that dissolves the reagent in the smallest volume is likely the most effective.
-
Run small-scale test reactions with the most promising co-solvent systems to assess their impact on reaction yield and selectivity.
Issue 2: Unexpected Side Products or Low Selectivity
Question: My reaction in HFE-347 is producing unexpected side products, or the desired stereoselectivity/regioselectivity is low. Why might this be happening and how can I improve it?
Answer:
Solvent polarity and its ability to stabilize transition states play a crucial role in directing the outcome of a reaction.[12] While HFE-347 is relatively non-polar, its localized dipoles and fluorine atoms can influence the reaction pathway.
Causality:
-
Transition State Stabilization: The selectivity of a reaction often depends on the relative energies of different transition states. A solvent can preferentially stabilize one transition state over another, thus favoring a particular product. HFE-347's unique electronic environment may be stabilizing an undesired transition state.
-
Reagent Aggregation: In less polar solvents, reagents can sometimes form aggregates, which may exhibit different reactivity or selectivity compared to the monomeric species.
Solutions:
-
Co-solvent Tuning: As with solubility issues, a co-solvent can modulate the polarity of the reaction medium and influence selectivity. A more polar co-solvent may favor a more polar transition state.
-
Temperature Optimization: Reaction temperature can have a significant impact on selectivity. Lowering the temperature may increase selectivity by favoring the pathway with the lower activation energy.
-
Catalyst Modification: If a catalyst is being used, its ligands can be modified to better suit the HFE-347 environment and to exert greater steric or electronic control over the reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using HFE-347 over traditional solvents like THF or Dichloromethane?
A1: The primary advantages of HFE-347 lie in its safety and environmental profile. It is non-flammable, has low toxicity, and a low global warming potential (GWP).[2][3][5] This makes it a more sustainable and safer option in the lab.[7] From a chemical perspective, its inertness can be beneficial in reactions with sensitive reagents where traditional ether solvents might interfere.
| Property | HFE-347 | THF | Dichloromethane |
| Boiling Point (°C) | 56.2 | 66 | 39.6 |
| Flammability | Non-flammable | Highly Flammable | Non-flammable |
| Toxicity | Low | Moderate | High (carcinogen) |
| ODP | 0 | 0 | 0 |
| GWP | 540[9][11] | Low | Low |
Q2: How can I effectively remove HFE-347 after my reaction is complete?
A2: HFE-347 has a relatively low boiling point (56.2°C), which allows for its easy removal by rotary evaporation.[7][10][11] Due to its immiscibility with water, it can also be readily separated during an aqueous workup. For reactions where the product is non-volatile, simple distillation is an effective method for solvent recovery and recycling.[3]
Q3: Can HFE-347 be used in biphasic catalysis?
A3: Yes, the unique properties of HFE-347 make it an excellent candidate for fluorous biphasic catalysis. In this approach, a catalyst with fluorous tags is dissolved in HFE-347, while the reactants and products reside in a conventional organic or aqueous phase. After the reaction, the phases can be easily separated, allowing for straightforward catalyst recovery and reuse.
Q4: What are the safety precautions I should take when working with HFE-347?
A4: While HFE-347 has a low toxicity profile, it is always important to follow standard laboratory safety procedures.[7] Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[13] Although it is non-flammable, avoid contact with strong oxidizing agents. In case of skin or eye contact, rinse with plenty of water.[13] Always consult the Safety Data Sheet (SDS) before use.
Part 3: Visualizations and Diagrams
Troubleshooting Workflow for Low Yield in HFE-347
Caption: A workflow diagram for troubleshooting low reaction yields when using HFE-347.
Conceptual Diagram of HFE-347 in Fluorous Biphasic Catalysis
Caption: A conceptual diagram illustrating the principle of fluorous biphasic catalysis using HFE-347.
References
-
The Role of HFE-347 in Modern Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. 7
-
The Versatility of HFE-347: Applications Beyond Traditional Solvents. NINGBO INNO PHARMCHEM CO.,LTD. 1
-
HFE-347 | Novec Replacement Solvent. Yuji America Corp - Yujichem. 2
-
HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Unistar Chemical. 3
-
HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. Xiamen Juda Chemical & Equipment Co., Ltd. 4
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. 12
-
InnoFluo 347 |Yuji America| HFE-347 | Low GWP Solvent for Electronic Cleaning. Yuji America. 8
-
Hydrofluoroether Solvent Guide - High Performance Alternative. Ecolink, Inc. 5
-
Domestic Supply of High Performance Solvents | InnoFluo Solvent Series. Yuji America. 6
-
Kinetic Solvent Effects in Organic Reactions. ChemRxiv. 14
-
HFE-347. Starget Refrigerant. 11
-
HFE-347. Diversified CPC. 9
-
HFE-347 | Novec Replacement Solvent. Yuji America Corp - Yujichem. 10
-
HFE-347 Safety Data Sheet. Unistar Chemical. 13
Sources
- 1. nbinno.com [nbinno.com]
- 2. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 3. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 4. fluorined-chemicals.com [fluorined-chemicals.com]
- 5. ecolink.com [ecolink.com]
- 6. yujiamerica.com [yujiamerica.com]
- 7. nbinno.com [nbinno.com]
- 8. yujiamerica.com [yujiamerica.com]
- 9. diversifiedcpc.com [diversifiedcpc.com]
- 10. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 11. stargetgas.com [stargetgas.com]
- 12. researchgate.net [researchgate.net]
- 13. unistarchemical.com [unistarchemical.com]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: HFE-347 Stability with Aggressive Reagents
Prepared by the Senior Application Science Team
Welcome to the technical support guide for HFE-347 (1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether).[1] This document is designed for our valued partners in research, science, and drug development. We understand that working with aggressive reagents like strong acids and bases requires a deep understanding of solvent compatibility. While HFE-347 is renowned for its exceptional chemical stability, this guide provides in-depth answers and troubleshooting protocols to ensure the integrity of your experiments.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the use of HFE-347 in chemically demanding environments.
Q1: Is HFE-347 reactive with strong acids or strong bases?
A: By design, HFE-347 is a highly inert hydrofluoroether.[4][5] Multiple sources document its excellent chemical and hydrolytic stability, with some noting its resistance to acids and alkalis.[1][2][3][6] The fluorine atoms shield the ether linkage from attack, making it non-corrosive and stable under most experimental conditions.[1][2][3] However, "excellent stability" does not mean it is completely inert under all conceivable conditions. Extreme temperatures, pressures, or the presence of potent catalysts in conjunction with strong acids or bases could potentially initiate degradation, although this is not typical.
Q2: I am observing unexpected side reactions in my experiment involving HFE-347 and a strong acid/base. Is the solvent decomposing?
A: While HFE-347 itself is very stable, unexpected results often stem from other factors within the experimental system. Before assuming solvent degradation, we recommend a systematic evaluation of your setup. The primary suspects are often:
-
Reagent Purity: Impurities within your acidic or basic reagents, or even in your starting materials, can be the true source of side reactions.
-
Moisture Content: Although HFE-347 has excellent hydrolytic stability, the presence of water in a strongly acidic or basic solution at elevated temperatures can create a highly aggressive environment.[1] Some related fluorinated compounds have been shown to generate hydrofluoric acid in the presence of moisture, which could catalyze further reactions.[7]
-
Extreme Thermal Stress: HFE-347 is thermally stable, but at very high temperatures, hydrofluoroethers can decompose to form hydrogen fluoride and other fluorinated compounds. Ensure your experimental temperature is well within the solvent's operational limits.
-
Catalytic Activity: Certain materials, particularly some metals or metal salts, could potentially catalyze a degradation pathway in the presence of strong acids or bases, even at moderate temperatures.
Q3: How can I definitively test the stability of HFE-347 with my specific acid or base system?
A: The most reliable method is to perform a controlled "forced degradation" study. This involves intentionally exposing the solvent to your specific reagents under both ambient and stressed (e.g., elevated temperature) conditions and analyzing for any changes. This approach provides a self-validating system, giving you direct evidence of compatibility or incompatibility. We have provided a detailed protocol for such a study in the "Experimental Protocols" section below.
Q4: If HFE-347 were to degrade, what are the likely byproducts I should analyze for?
A: In the unlikely event of degradation, the most probable pathway would be the cleavage of the ether bond. This could theoretically lead to the formation of corresponding alcohols (2,2,2-trifluoroethanol and 1,1,2,2-tetrafluoroethanol) and potentially the elimination of hydrogen fluoride (HF) under harsh conditions. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for detecting these potential volatile byproducts. Fluoride ion-selective electrodes could be used to test the aqueous phase for the presence of F- ions after the experiment.
Q5: What are the best practices for handling and storing HFE-347 to maintain its purity and stability?
A: To ensure the long-term integrity of HFE-347, proper handling and storage are critical.
-
Storage: Store the product in its tightly closed original container in a cool, dry, and well-ventilated area, away from direct sunlight or heat sources.[4][8][9]
-
Handling: Always handle HFE-347 in a well-ventilated area or a fume hood.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including protective gloves and safety glasses.
-
Preventing Contamination: Use clean, dry equipment when dispensing the solvent to prevent the introduction of moisture or other contaminants that could compromise its stability in your experiments.
Troubleshooting Guide: Investigating Unexpected Results
When faced with an unexpected experimental outcome, this logical workflow can help you systematically identify the root cause.
Caption: Troubleshooting workflow for stability issues.
Chemical Compatibility Summary
This table summarizes the general compatibility of HFE-347. Specific testing is always recommended for critical applications.
| Reagent Class | Compatibility Rating | Comments |
| Weak Acids | Excellent | Highly resistant to degradation. |
| Weak Bases | Excellent | Highly resistant to degradation. |
| Strong Acids (e.g., HCl, H₂SO₄) | Good to Excellent | Generally stable at room temperature. Testing is advised for elevated temperatures or prolonged exposure, as specific conditions can vary. |
| Strong Bases (e.g., NaOH, KOH) | Good to Excellent | Generally stable at room temperature. High temperatures in the presence of water may increase the risk of hydrolysis. Testing is strongly recommended. |
| Plastics & Elastomers | Excellent | Compatible with a broad range of materials including polypropylene, PTFE, and EPDM.[1] Some materials like polymethyl methacrylate may be affected.[1] |
| Metals | Excellent | Non-corrosive to most metals, including aluminum and stainless steel.[1][2] |
Experimental Protocol: Forced Degradation Study for HFE-347
Objective: To determine the stability of HFE-347 in the presence of a user-specified strong acid or base under ambient and accelerated thermal conditions.
Methodology:
-
Materials & Equipment:
-
HFE-347 (≥99.9% purity)[1]
-
Strong Acid (e.g., 1M HCl in a compatible solvent or aqueous solution)
-
Strong Base (e.g., 1M NaOH in a compatible solvent or aqueous solution)
-
Deionized Water (for hydrolysis control)
-
Inert, sealable reaction vials (e.g., 20 mL headspace vials with PTFE-lined septa)
-
Analytical balance, pipettes
-
Oven or heating block for temperature control
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
-
Preparation of Samples (Perform in Triplicate):
-
Causality: Running multiple samples for each condition is essential for statistical validity and to ensure results are repeatable. All experiments should be conducted in a fume hood.[8]
-
Sample 1 (Acid Challenge): To a vial, add 5.0 mL of HFE-347 and 1.0 mL of the 1M acid solution.
-
Sample 2 (Base Challenge): To a second vial, add 5.0 mL of HFE-347 and 1.0 mL of the 1M base solution.
-
Sample 3 (Hydrolysis Control): To a third vial, add 5.0 mL of HFE-347 and 1.0 mL of deionized water. This control is critical to differentiate between acid/base-catalyzed degradation and simple hydrolysis.
-
Sample 4 (Solvent Control): To a fourth vial, add 5.0 mL of HFE-347 only. This control tracks the initial purity of the solvent.
-
-
Experimental Conditions:
-
Seal all vials tightly immediately after preparation.
-
Prepare two identical sets of the four samples described above.
-
Set A (Ambient): Store one set at room temperature (e.g., 25°C) for the duration of the study (e.g., 7 days).
-
Set B (Accelerated): Place the second set in an oven at an elevated temperature (e.g., 60°C). The boiling point of HFE-347 is approximately 56°C, so this represents significant thermal stress.[1]
-
Causality: Using an accelerated condition helps to quickly identify potential instabilities that might only occur over very long periods at room temperature.
-
-
Analysis:
-
At specified time points (e.g., Day 1, Day 3, Day 7), carefully take an aliquot from the HFE-347 (organic) layer of each vial.
-
Analyze the aliquot by GC-MS.
-
Procedure: Inject a small volume (e.g., 1 µL) into the GC-MS. Use a column suitable for separating volatile fluorinated compounds.
-
Data Interpretation:
-
Compare the chromatogram of the challenge samples (Acid, Base) to the control samples (Hydrolysis, Solvent).
-
Look for the appearance of new peaks in the challenge samples that are not present in the controls.
-
Use the mass spectrometer to identify the structure of any new peaks, specifically searching for the mass fragments corresponding to potential degradation products.
-
A stable result is indicated by no significant change in the chromatogram of the HFE-347 peak and no appearance of new peaks in the challenge samples compared to the controls.
-
-
References
-
HFE-347 | Solvent used for Drying, Cleaning, and Carrying - Unistar Chemical. [Link]
-
Electronics Grade Clean Agent Hydrofluoroether HFE 347 Suppliers, Manufacturers, Factory. [Link]
-
HFE-347 Safety Data Sheet - Unistar Chemical. [Link]
-
HFE-347 | Novec Replacement Solvent - Yuji America Corp - Yujichem. [Link]
-
InnoFluo 347 |Yuji America| HFE-347 | Low GWP Solvent for Electronic Cleaning. [Link]
-
CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis - Books. [Link]
-
Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. [Link]
-
The Versatility of HFE-347: Applications Beyond Traditional Solvents. [Link]
-
HFE-347 | Diversified CPC. [Link]
-
HFE-347 - Starget Refrigerant. [Link]
-
Hydrofluoroether (HFE) Chemical - Yuji America Corp - Yujichem. [Link]
Sources
- 1. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 2. tmcindustries.com [tmcindustries.com]
- 3. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 4. fluorined-chemicals.com [fluorined-chemicals.com]
- 5. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 6. Buy Hydrofluoroether (HFE-347),CAS NO: 406-78-0 PF-010,suppliers,manufacturers,factories-Anhui Sinograce Chemical Co.,Ltd. [sinogracechem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. unistarchemical.com [unistarchemical.com]
- 9. stargetgas.com [stargetgas.com]
HFE-347 Recovery & Reuse: A Technical Support Center for the Modern Laboratory
This guide serves as a specialized technical resource for researchers, scientists, and professionals in the drug development field. Its purpose is to provide a deep, mechanistic understanding of process optimization for the recovery and reuse of HFE-347 (1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether). As a hydrofluoroether with a favorable environmental and safety profile, efficient reclamation of HFE-347 is paramount for sustainable and cost-effective operations.[1][2]
We will move beyond rote protocols to explore the causality behind experimental choices, enabling you to troubleshoot effectively and adapt these methodologies to your unique applications. This content is structured to be a self-validating system, grounded in authoritative references and field-proven insights.
Foundational Knowledge: HFE-347 Properties Governing Recovery
Successful recovery of HFE-347 from a waste stream is fundamentally an exercise in applied physical chemistry. The process invariably relies on exploiting the differences in physical properties between the solvent and the contaminants it has acquired. Understanding these properties is the first step in designing or troubleshooting any recovery workflow.
| Property | Value | Significance for Recovery & Troubleshooting |
| Boiling Point | 56.2°C | This low boiling point is the cornerstone of purification by distillation, allowing for easy separation from non-volatile or less-volatile contaminants like oils, greases, and salts.[3][4][5] |
| Vapor Pressure | 0.32 kg/cm ² (@ 25°C) | The high vapor pressure means HFE-347 evaporates readily. This necessitates well-sealed systems to prevent fugitive losses, a common cause of low recovery yield.[6] |
| Density | 1.47 g/cm³ (@ 25°C) | Being significantly denser than many organic contaminants and water, density differences can be exploited in preliminary separation steps like decanting.[6][7] |
| Water Solubility | Insoluble | HFE-347's immiscibility with water simplifies the removal of aqueous contaminants.[8] |
| Surface Tension | 16.4 dyne/cm (@ 25°C) | Its low surface tension allows it to penetrate tight spaces, which is excellent for cleaning but also means it can seep through poorly sealed joints more easily than other solvents.[5][6] |
| Chemical Stability | Excellent | HFE-347 is chemically and thermally stable, making it robust enough to withstand recovery processes like distillation without degradation.[6][7] |
| Ozone Depletion Potential (ODP) | 0 | Its zero ODP underscores its environmental advantage over older solvents like CFCs and HCFCs.[3][6] |
| Global Warming Potential (GWP) | ~540-580 (100-yr) | While low, the GWP is not zero. This provides a strong environmental and regulatory incentive for maximizing recovery and minimizing emissions.[3][6][7] |
Section 1: Recovery via Distillation
Experimental Workflow: Simple Distillation for HFE-347 Purification
The diagram below illustrates the fundamental workflow for a lab-scale simple distillation setup.
Caption: Standard laboratory workflow for the simple distillation of HFE-347.
Troubleshooting Guide: Distillation Issues
Question 1: My recovery yield is disappointingly low. I'm losing a significant amount of solvent. What are the primary causes and how can I rectify this?
Answer: This is a classic problem when working with a volatile solvent like HFE-347. The root cause is almost always an unintended loss of solvent vapor to the atmosphere. Let's break down the likely culprits.
-
Causality & Diagnosis:
-
System Leaks: The most common issue. HFE-347's high vapor pressure and low surface tension mean it will find any and all escape routes. Poorly sealed ground-glass joints, cracked hoses, or loose fittings are typical leak points.
-
Inefficient Condensation: Your condenser's job is to turn the hot HFE-347 vapor back into a liquid. If it can't keep up with the rate of vapor production, uncondensed vapor will exit the system. This happens if the coolant is too warm or its flow rate is too low.[12]
-
Excessive Boil-up Rate: Applying too much heat to the distillation flask generates vapor faster than the condenser can handle, leading to the same outcome as inefficient condensation.[13]
-
-
Step-by-Step Resolution Protocol:
-
Pre-flight Leak Check: Before every run, meticulously inspect all glassware for cracks. Ensure all ground-glass joints are clean, properly greased (if appropriate for your application), and securely clamped.
-
Optimize Condenser Performance:
-
Verify Coolant Flow: Ensure coolant (e.g., chilled water) enters the condenser jacket at the lowest inlet and exits at the highest outlet. This guarantees the jacket remains completely full for maximum heat exchange.
-
Check Coolant Temperature: The coolant should be significantly colder than the solvent's boiling point. A temperature of 5-10°C is ideal.
-
-
Control the Heat: Begin with a low heat setting and increase it gradually. Aim for a steady distillation rate of approximately 1-2 drops of condensate per second into the receiving flask. If you see vapor escaping the condenser outlet, your boil-up rate is too high.
-
Insulate the Column: Insulating the distillation head (the section between the flask and the condenser) with glass wool or aluminum foil minimizes heat loss and ensures a more efficient, stable distillation.
-
Question 2: The recovered HFE-347 is still impure. Analysis shows the original contaminant is still present. Why is this happening?
Answer: Contaminant carryover indicates a failure in the separation process. This can happen through physical entrainment or because the contaminant's boiling point is too close to that of HFE-347.
-
Causality & Diagnosis:
-
Bumping and Splashing: Violent, uncontrolled boiling in the distillation flask can throw droplets of the non-volatile contaminant into the vapor stream, which are then carried over into your "pure" distillate.
-
Azeotrope Formation / Co-distillation: If the contaminant is another volatile substance with a boiling point near 56°C, simple distillation will not be effective. The two liquids will vaporize together. In some cases, they may form an azeotrope, a mixture with a constant boiling point that is impossible to separate by simple distillation.[9]
-
-
Step-by-Step Resolution Protocol:
-
Ensure Smooth Boiling: Never heat a liquid without a mechanism to promote smooth boiling. Add fresh boiling chips or a magnetic stir bar to the distillation flask before applying heat. This provides nucleation sites for bubbles to form, preventing violent bumping.
-
Upgrade to Fractional Distillation: For separating liquids with close boiling points, you must increase the number of theoretical separation stages. Replace the simple distillation head with a fractionating column (e.g., a Vigreux or packed column). The increased surface area in the column allows for repeated vaporization-condensation cycles, resulting in a much finer separation of the components.[9]
-
Consider Vacuum Distillation: If a contaminant has a high boiling point but is thermally sensitive, applying a vacuum to the system will lower the boiling points of all components, allowing you to distill the HFE-347 at a lower temperature and prevent decomposition of the contaminant.[10]
-
Section 2: Adsorption-Based Polishing
Adsorption is a powerful technique for removing low-level impurities that may persist after distillation, such as trace oils, color bodies, or acidic compounds.[14] It is typically used as a secondary "polishing" step. The process involves passing the HFE-347 through a bed of solid adsorbent material, which traps the contaminant molecules on its surface.[15][16][17]
Logical Workflow: Selecting the Correct Adsorbent
The success of this method is entirely dependent on choosing an adsorbent with a high affinity for your specific contaminant. The following decision tree illustrates the selection logic.
Caption: Decision workflow for selecting the appropriate solid adsorbent.
Troubleshooting Guide: Adsorption Issues
Question: I passed my distilled HFE-347 through an activated carbon cartridge to remove trace oil, but the oil is still present in the final product. What failed?
Answer: This phenomenon, known as "breakthrough," signifies that the adsorbent bed is no longer effectively capturing the contaminant. This is a common issue that points to saturation, insufficient contact time, or poor flow distribution.
-
Causality & Diagnosis:
-
Adsorbent Saturation: Every adsorbent has a finite capacity for the contaminant.[18] Once all the active sites on the carbon are occupied by oil molecules, any additional oil will simply pass through untreated.
-
Insufficient Residence Time (High Flow Rate): Adsorption is not instantaneous. The solvent needs to spend a certain amount of time in contact with the adsorbent for the process to occur. If the flow rate is too fast, the contact time is too short, and the contaminant doesn't have a chance to bind to the surface.
-
Channeling: The liquid is taking the path of least resistance and creating channels through the adsorbent bed, bypassing the majority of the active material. This is often caused by improper packing of the adsorbent.
-
-
Step-by-Step Resolution Protocol:
-
Replace or Regenerate the Adsorbent: If the bed is saturated, it must be replaced with fresh activated carbon. For some industrial processes, adsorbents can be regenerated (e.g., by steam stripping), but for lab-scale work, replacement is more practical.[17]
-
Decrease the Flow Rate: Reduce the speed at which you pass the HFE-347 through the adsorbent bed. A slower, gravity-fed flow is often more effective than a fast, pressure-driven one.
-
Ensure Proper Column Packing: To prevent channeling, ensure the adsorbent is packed into a uniform bed. A "wet packing" method, where the column is filled with clean HFE-347 before the adsorbent is added as a slurry, typically produces a more homogenous bed than "dry packing."
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling and recovering HFE-347? A1: Always operate in a well-ventilated area, such as a chemical fume hood, to avoid inhaling the vapors.[19] Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, and chemically resistant gloves (e.g., nitrile, neoprene). Although HFE-347 has low toxicity, it is critical to minimize all chemical exposure.[2][8] Ensure an appropriate fire extinguisher (e.g., CO2, dry chemical) is nearby, even though HFE-347 is non-flammable.[3][19]
Q2: What materials are compatible with HFE-347 for storage and processing? A2: HFE-347 has excellent compatibility with most metals (stainless steel, aluminum, copper, brass) and many plastics (polyethylene, polypropylene, PTFE).[6][7] Some elastomers and plastics, like polymethyl methacrylate, may be affected.[6] It is always best practice to confirm compatibility with your specific materials under your operating conditions.[8]
Q3: Is it acceptable to dispose of contaminated HFE-347 as regular waste? A3: Absolutely not. Contaminated HFE-347 must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[19] The primary goal should always be recovery and reuse, which is both economically and environmentally superior to disposal.
References
- HFE-347. Starget Refrigerant.
- HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. Xiamen Juda Chemical & Equipment Co., Ltd.
- HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Unistar Chemical.
- Activated Carbon For Solvent Recovery. Zhulin Carbon.
- HFE-347 Safety D
- CAS# 406-78-0 | HFE-347. Fluoryx Labs.
- TMC HFE-347E Engineered Fluid. TMC Industries.
- HFE-347 Manufacturer_Supplier_Price. SHANDONG HUAFU FLUOROCHEMICAL.
- activated carbon for solvent recovery. DEC.ACA™.
- Solvent Recovery Activ
- Activated Carbon For Solvent Recovery. Huamei Carbon.
- Why is Activated Carbon Important for Liquid Chemicals? Chemviron.
- Hydrofluoroether (HFE-347). Noah.
- The Versatility of HFE-347: Applications Beyond Traditional Solvents. NINGBO INNO PHARMCHEM CO.,LTD.
- TMC HFE-347E Engineered Fluid US en 8. Scribd.
- How to control the temperature of solvent recovery by distill
- The Ultimate Guide To Solvent Recovery Systems. Alaqua Inc.
- Troubleshooting Practice in the Refinery. KLM Technology Group.
- Essential Guide to Solvent Recovery Systems. Venwiz.
- Solvent distillation process, wh
- Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement.
Sources
- 1. fluorined-chemicals.com [fluorined-chemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. stargetgas.com [stargetgas.com]
- 4. fluoryx.com [fluoryx.com]
- 5. HFE-347 Manufacturer_Supplier_Price - SHANDONG HUAFU FLUOROCHEMICAL [sdhflon.com]
- 6. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 7. tmcindustries.com [tmcindustries.com]
- 8. noah1230.com [noah1230.com]
- 9. The Ultimate Guide To Solvent Recovery Systems | Alaqua Inc [alaquainc.com]
- 10. Essential Guide to Solvent Recovery Systems - Venwiz [venwiz.com]
- 11. Solvent distillation process, what is solvent still system? - Mirai Intex | Mirai Intex [mirai-intex.com]
- 12. klmtechgroup.com [klmtechgroup.com]
- 13. lneya.com [lneya.com]
- 14. chemviron.eu [chemviron.eu]
- 15. activatedcarbon.net [activatedcarbon.net]
- 16. dec.group [dec.group]
- 17. Activated Carbon For Solvent Recovery [huameicarbon.com]
- 18. heycarbons.com [heycarbons.com]
- 19. unistarchemical.com [unistarchemical.com]
Technical Support Center: Mitigation of HFE-347 Solvent Loss
Welcome to the technical support center for HFE-347. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with solvent loss during experimentation. As a hydrofluoroether with a boiling point of 56°C, HFE-347 is recognized for its utility as a cleaning agent, carrier solvent, and heat transfer fluid; however, its volatility demands careful handling to ensure experimental accuracy and safety.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize HFE-347 loss.
Frequently Asked Questions (FAQs)
Q1: What are the primary physical properties of HFE-347 I should be aware of to control its loss?
A1: Understanding the physical properties of HFE-347 is the first step in mitigating its loss. Key parameters to consider are its low boiling point and relatively high vapor pressure at room temperature. These factors contribute to a high rate of evaporation.
| Property | Value | Implication for Solvent Loss |
| Boiling Point | 56°C (132.8°F)[1][2] | Prone to rapid evaporation at ambient and slightly elevated temperatures. |
| Vapor Pressure | 0.32 kg/cm ² @ 25°C[1] | High vapor pressure leads to significant evaporative loss if not contained. |
| Surface Tension | 16.4 dynes/cm @ 25°C[1] | Low surface tension allows it to spread quickly, increasing the surface area for evaporation. |
| Viscosity | 0.44 cST @ 25°C[1] | Low viscosity contributes to easy spreading and potential for leaks from improperly sealed containers. |
Q2: What immediate steps can I take to reduce HFE-347 evaporation from my samples?
A2: To minimize immediate evaporative loss, it is crucial to limit the solvent's exposure to the atmosphere. Always use tightly sealed containers for storage and transport.[6] When working with samples, keep them covered as much as possible. For longer-term experiments, consider using parafilm to create a secure seal around container openings.
Q3: Is it necessary to work with HFE-347 in a fume hood?
A3: Yes, it is highly recommended to handle HFE-347 inside a chemical fume hood.[7][8] This engineering control is essential not only for minimizing inhalation exposure but also for containing and exhausting solvent vapors, which helps to reduce solvent loss from the immediate work area.
Q4: Can the temperature of my lab environment affect HFE-347 loss?
A4: Absolutely. A warmer laboratory environment will increase the kinetic energy of the HFE-347 molecules, leading to a higher evaporation rate. Maintaining a cool and controlled laboratory temperature can significantly reduce passive solvent loss.
Q5: Are there any specific types of labware that are better for minimizing HFE-347 evaporation?
A5: Yes, glassware with a small opening-to-volume ratio, such as volumetric flasks, is preferable to beakers or wide-mouthed bottles as they reduce the surface area exposed to the air.[6] For sensitive experiments, using sealed vials with PTFE-lined caps can provide an excellent barrier against evaporation.
Troubleshooting Guides
Issue 1: Significant Solvent Loss During Sample Preparation and Handling
Symptoms:
-
Noticeable decrease in solvent volume in open or semi-covered containers.
-
Inconsistent concentrations in prepared solutions.
-
Strong solvent odor in the laboratory.
Root Causes and Solutions:
| Root Cause | Scientific Rationale | Mitigation Protocol |
| High Ambient Temperature | Increased temperature provides more energy for molecules to escape into the vapor phase. | 1. Work in a temperature-controlled environment. 2. If possible, perform non-heating steps in a cold room. 3. Use ice baths to cool samples and solvent reservoirs during transfers. |
| Large Exposed Surface Area | The rate of evaporation is directly proportional to the surface area of the liquid exposed to the air. | 1. Use narrow-mouthed containers (e.g., graduated cylinders, flasks) instead of beakers.[6] 2. Keep containers covered with a lid, cap, or parafilm when not actively in use. 3. For multi-well plates, use plate sealers. |
| Air Drafts | Moving air across the liquid surface removes the layer of saturated vapor, accelerating evaporation. | 1. Work in a fume hood with the sash at the appropriate height to minimize turbulence.[7] 2. Avoid placing experiments near doors, windows, or high-traffic areas. |
Issue 2: Solvent Loss During Heated Experimental Steps
Symptoms:
-
Rapid boiling and loss of solvent when heating.
-
Samples drying out unexpectedly during heated reactions or incubations.
-
Inconsistent results in temperature-sensitive assays.
Root Causes and Solutions:
| Root Cause | Scientific Rationale | Mitigation Protocol |
| Heating Above Boiling Point | Direct heating can easily exceed the 56°C boiling point of HFE-347, causing it to boil away rapidly.[1][2] | 1. Use a water bath or heating block for precise temperature control. 2. Set the temperature just below the boiling point if the protocol allows. |
| Open or Loosely Covered Vessels | Vapors can freely escape from the reaction vessel. | 1. Utilize a condenser (e.g., Vigreaux or Allihn) with a circulating coolant to reflux the solvent.[9] 2. For smaller volumes, use sealed reaction vials or tubes rated for the experimental temperature and pressure. |
| Extended Heating Times | The longer the exposure to elevated temperatures, the greater the cumulative solvent loss. | 1. Optimize experimental protocols to minimize heating duration. 2. If long heating times are necessary, a reflux setup is essential. |
Experimental Workflow for Minimizing HFE-347 Loss During a Heated Reaction
Caption: Workflow for a heated reaction using HFE-347 with a reflux condenser.
Issue 3: Solvent Loss During Post-Processing (e.g., Rotary Evaporation)
Symptoms:
-
Loss of volatile product along with the HFE-347 solvent.
-
Difficulty in achieving a concentrated sample without complete sample loss.
Root Causes and Solutions:
| Root Cause | Scientific Rationale | Mitigation Protocol |
| Excessive Vacuum | A high vacuum can lower the boiling point of both the solvent and volatile compounds of interest, causing them to co-evaporate.[9] | 1. Carefully control the vacuum level. Start with a gentle vacuum and gradually increase it. 2. Use a vacuum controller to maintain a stable, optimal pressure. |
| High Bath Temperature | A high bath temperature can cause bumping and carry the product into the condenser and collection flask. | 1. Use a lower bath temperature. For HFE-347, a slightly warm water bath (30-40°C) is often sufficient. 2. Ensure a temperature gradient between the bath and the condenser coolant. |
| Rapid Rotation Speed | Very high rotation speeds can increase the surface area excessively and lead to aerosol formation. | 1. Use a moderate rotation speed to create a thin film of the solution without vigorous splashing. |
Logical Flow for Troubleshooting HFE-347 Loss
Caption: A decision tree for troubleshooting HFE-347 solvent loss.
References
-
Lab Manager. (2019, July 8). Using solvents safely in the lab. [Link]
-
Lab Unique. (n.d.). Solvent Evaporation Complete Guide. [Link]
-
Chemistry For Everyone. (2025, February 1). How Do You Handle Solvent Spills in a Laboratory Setting?[Link]
-
Selva, M., et al. (2010). Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays. Lab on a Chip, 10(14), 1835-1848. [Link]
-
Columbia University EH&S. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. [Link]
-
Organomation. (n.d.). Solvent Reduction Strategies Post Solvent Extraction. [Link]
-
Quora. (2016, June 22). How are solvents handled in a science lab, how are they handled safely, and why is it important to handle them safely?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Work with Volatile Compounds. [Link]
-
Unistar Chemical. (n.d.). HFE-347 | Solvent used for Drying, Cleaning, and Carrying. [Link]
-
Chemistry Stack Exchange. (2015, November 14). How to minimise solution concentration changes due to evaporation?[Link]
-
Asynt. (2022, August 9). Solvent Evaporation | Three Methods. [Link]
-
Diversified CPC International. (n.d.). HFE-347. [Link]
-
Yuji America Corp. (2023, August 23). HFE-347 | Novec Replacement Solvent. [Link]
Sources
- 1. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 2. fluoryx.com [fluoryx.com]
- 3. diversifiedcpc.com [diversifiedcpc.com]
- 4. tmcindustries.com [tmcindustries.com]
- 5. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. quora.com [quora.com]
- 9. How To [chem.rochester.edu]
Validation & Comparative
comparative analysis of HFE-347 versus other fluorinated solvents
This guide offers an in-depth comparative analysis of 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether, commonly known as HFE-347, against other fluorinated solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data sheets to provide a foundational understanding of HFE-347's performance, grounded in its physicochemical properties and supported by experimental context.
Introduction: The Evolution of Fluorinated Solvents
In precision applications, from pharmaceutical synthesis to the cleaning of sensitive electronics and medical devices, the choice of solvent is critical. For years, industries relied on chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which were effective but posed significant environmental threats, primarily ozone layer depletion.[1][2] This necessitated a shift towards more sustainable alternatives without compromising performance.
Hydrofluoroethers (HFEs) emerged as a leading class of next-generation solvents.[3] Developed to replace ozone-depleting substances, HFEs are characterized by a zero Ozone Depletion Potential (ODP), low Global Warming Potential (GWP) relative to older chemicals, and favorable safety profiles.[4][5][6][7] HFE-347 is a prominent member of this class, offering a unique balance of properties that make it a versatile tool in demanding technical environments.[8][9] This guide will explore those properties in detail, comparing them with other common fluorinated solvents to inform your selection process.
HFE-347: A Molecular Overview
HFE-347, or 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (CAS No: 406-78-0), is a segregated hydrofluoroether.[10][11][12] Its molecular structure contains both fluorine and hydrogen atoms, along with an ether linkage. This structure is key to its performance: the high fluorine content imparts stability, non-flammability, and inertness, while the ether group and hydrogen atoms contribute to its solvency and thermal characteristics.[12][13]
Comparative Physicochemical Properties
A solvent's utility is defined by its physical properties. These characteristics dictate its behavior in various applications, from its ability to dissolve compounds to its efficiency in heat transfer. Below is a comparison of HFE-347 with other notable fluorinated solvents, including the widely used HFE-7100 and HFE-7200.
| Property | HFE-347 | HFE-7100 | HFE-7200 |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | Methyl nonafluorobutyl ether | Ethyl nonafluorobutyl ether |
| CAS Number | 406-78-0[11] | 163702-08-7 / 163702-07-6 | 163702-06-5 / 163702-05-4 |
| Molecular Weight ( g/mol ) | 200.06[11] | 250.09[14] | 264.09 |
| Boiling Point (°C) | 56.2[10][11] | 61[14] | 76 |
| Density (@ 25°C, g/mL) | 1.47 - 1.49[10][11][15] | 1.52[14] | 1.43 |
| Viscosity (@ 25°C, cP) | 0.65 - 0.68[14][15] | 0.58[16] | 0.57[16] |
| Surface Tension (@ 25°C, dyne/cm) | 16.4[4][14] | 13.6[14][16] | 13.6[16] |
| Latent Heat of Vaporization (kJ/kg) | 163[4][7] | 111.6 | 126 |
Expert Insights:
-
Boiling Point: HFE-347's lower boiling point of 56.2°C compared to HFE-7100 and HFE-7200 means it evaporates more quickly.[10][11][14] This is advantageous for applications requiring fast drying without residue, but may lead to higher solvent losses in open systems if not properly contained.[5][17]
-
Surface Tension & Viscosity: The low surface tension and viscosity of HFE-347 allow it to penetrate tight spaces and wet surfaces effectively.[17][18] This is a critical attribute for precision cleaning of complex components with fine gaps or for ensuring uniform coating as a carrier solvent.[17][19]
-
Density: Its high liquid density aids in displacing soils and contaminants during cleaning processes like vapor degreasing.[7]
Environmental, Health, and Safety (EHS) Profile
The primary driver for the development of HFEs was the need for environmentally and occupationally safer solvents. The EHS profile is therefore a critical point of comparison.
| Property | HFE-347 | HFE-7100 | HCFC-141b (Legacy Solvent) |
| Ozone Depletion Potential (ODP) | 0[4][7][10] | 0[20] | 0.11 |
| Global Warming Potential (GWP, 100-yr) | 540 - 580[5][10][21] | 297 - 320[21][22] | 725 |
| Flash Point | None[7][10][11] | None[14][16] | None |
| Flammability | Non-flammable[7][10][16] | Non-flammable[20] | Non-flammable |
| Workplace Exposure Limit (AEL, 8-hr TWA) | 50 ppm[23][24] | 750 ppm | 500 ppm |
| VOC Status (US EPA) | Exempt[14][16] | Exempt[20] | Regulated |
Expert Insights:
-
Environmental Impact: HFE-347 is a significant improvement over legacy solvents like HCFCs, with a zero ODP and a substantially lower GWP.[1][10] While its GWP is slightly higher than that of HFE-7100, it remains a low-impact option compliant with global environmental standards.[1][10][21]
-
Safety and Handling: The non-flammable nature of HFE-347 enhances workplace safety, particularly in environments with potential ignition sources.[1] However, its recommended Acceptable Exposure Limit (AEL) is lower than HFE-7100's. The EPA recommends a ceiling limit of 150 ppm for HFE-347pcf2.[24] This underscores the necessity of using it in well-ventilated areas or closed-loop systems, adhering to good industrial hygiene practices to minimize inhalation exposure.[17][23][25] Potential health effects from overexposure can include dizziness, headache, and, at high concentrations, more severe central nervous system effects.[23][25]
Performance in Key Scientific Applications
The value of a solvent lies in its performance. HFE-347's unique properties make it a versatile choice across several critical applications in research and development.
Logical Relationship: Properties to Performance
The following diagram illustrates how the inherent physicochemical properties of HFE-347 directly enable its performance in various applications. This causal relationship is key to understanding why it is selected for specific tasks.
Caption: Causality between HFE-347's properties and its primary applications.
Precision Cleaning and Contaminant Removal
In the pharmaceutical and medical device industries, cleanliness is paramount. HFE-347 is an excellent choice for removing particulates, oils, and residues from sensitive materials like metals, plastics, and elastomers.[1][4][7][26] Its low surface tension allows it to clean intricate geometries, while its fast, residue-free evaporation ensures a pristine surface ready for subsequent processing.[1][18] It is frequently used in vapor degreasing systems for this purpose.[3][4][7]
Reaction Medium in Drug Development
The synthesis of complex organic molecules, particularly fluorinated compounds, is a cornerstone of modern drug discovery.[27][28][29] Fluorine substitution can enhance a drug's metabolic stability, binding affinity, and bioavailability.[27][28] HFE-347 serves as an ideal reaction medium for such syntheses.[8] Its chemical inertness prevents it from participating in side reactions, while its ability to dissolve a range of organic substrates facilitates higher yields and purity.[8] This provides chemists with precise control over reaction conditions, a critical factor in pharmaceutical R&D.[8]
Heat Transfer and Thermal Management
High-performance computing, electronics, and some laboratory equipment generate significant heat that must be managed. HFE-347 is used as a heat transfer fluid, particularly in two-phase immersion cooling.[3][14][16] In this application, a component is submerged in the fluid. As the component heats up, it boils the HFE-347 at its surface. The resulting vapor travels to a condenser, where it cools, releases its latent heat, and returns to the liquid bath as a liquid, creating a highly efficient, passive cooling cycle. HFE-347's dielectric properties, thermal stability, and non-flammability make it a safe and effective choice for this purpose.[3][13]
Carrier Solvent and Drying Agent
HFE-347 can act as a carrier fluid for depositing coatings, such as fluorinated or silicone lubricants, onto surfaces.[4][7][14] Its low surface tension ensures a thin, even coating, and its rapid evaporation leaves the lubricant behind without any residue. It is also used as a drying agent to displace water or alcohol from surfaces without leaving spots.[4][7][17]
Experimental Protocols
To provide a practical context, this section details a standard workflow for one of HFE-347's primary applications: vapor degreasing.
Protocol: Vapor Degreasing for Precision Cleaning
This protocol outlines the use of HFE-347 in a standard two-sump vapor degreaser to remove light oils and particulates from stainless steel components.
Objective: To achieve a high degree of cleanliness on complex parts, rendering them free of organic residues and particulates.
Causality: The process leverages HFE-347's properties: the boiling sump uses liquid solvency, the vapor zone uses condensation for a pure solvent rinse, and the low boiling point allows for efficient energy use and quick drying.
Methodology:
-
System Preparation:
-
Ensure the vapor degreaser is clean and functioning correctly.
-
Fill both the boil sump and the rinse sump with HFE-347 to the recommended levels.
-
Activate the primary condensing coils (refrigerated) at the top of the unit to create a vapor blanket.
-
Heat the boil sump to HFE-347's boiling point (56.2°C). Vapor will fill the tank up to the level of the cooling coils.
-
-
Cleaning Cycle:
-
Step 1: Immersion in Boiling Sump: Place the components in a metal basket and slowly lower them into the boiling HFE-347. The boiling action provides mechanical scrubbing to remove gross contamination. Immerse for 2-5 minutes, depending on soil level.
-
Step 2: Immersion in Rinse Sump: Slowly transfer the basket to the cooler, ultrasonic rinse sump. This sump contains pure, condensed HFE-347. The immersion removes any remaining contaminants. Activate ultrasonics (if available) for 1-3 minutes for enhanced particle removal.
-
Step 3: Vapor Rinse & Drying: Slowly lift the basket out of the liquid and pause in the vapor zone below the primary cooling coils. Pure HFE-347 vapor will condense on the cooler parts, providing a final, residue-free rinse. Hold in this zone until condensation ceases and the parts reach the vapor temperature.
-
Step 4: Part Removal: Once dry, slowly lift the basket above the vapor zone and out of the degreaser at a rate of <11 ft/min to minimize vapor drag-out.
-
-
Validation:
-
Visually inspect parts under magnification for any remaining contaminants.
-
Perform a water-break test: a clean surface will hold a continuous sheet of distilled water, whereas a contaminated surface will cause the water to bead up.
-
Workflow Diagram:
Caption: A typical four-step vapor degreasing workflow using HFE-347.
Conclusion
HFE-347 stands as a highly effective, versatile, and environmentally responsible fluorinated solvent for a range of scientific and industrial applications. Its key strengths lie in its excellent cleaning performance, fast evaporation, non-flammability, and utility as an inert reaction medium.
When compared to alternatives like HFE-7100, HFE-347 offers a lower boiling point, which can be beneficial for rapid drying, but requires careful management to control solvent consumption. Its EHS profile is strong, with the notable consideration being a lower acceptable workplace exposure limit, necessitating robust engineering controls and safe handling practices. For researchers and drug development professionals, its inertness and selective solvency make it an invaluable tool for sensitive chemical syntheses. Ultimately, the choice between HFE-347 and other fluorinated solvents will depend on the specific requirements of the application, balancing performance needs with operational and safety considerations.
References
- The Role of HFE-347 in Modern Pharmaceutical Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- HFE-347. (n.d.). Starget Refrigerant.
- HFE-347. (n.d.). Fuxin Ruifeng Fluorochemical Co., Ltd.
- TMC HFE-347E Engineered Fluid. (n.d.). TMC Industries.
- AsahiKlin™ AE3000. (n.d.). AGC Chemicals Europe.
- ASAHIKLIN AE-3000, HFE-347, cas 406-78-0. (n.d.). ChemBlogger.
- ASAHIKLIN - AE3000. (n.d.). AGC Chemicals - Knowde.
- Asahiklin AE3000 is a fluorinated solvent used for cleaning, drying. (n.d.). Puretecs.
- HFE-347 | Solvent used for Drying, Cleaning, and Carrying. (n.d.). Unistar Chemical.
- HFE-347pcf2 Direct Final rule. (2016). US EPA.
- HFE-347 Safety Data Sheet. (2025). Unistar Chemical.
- HFE-347 | Novec Replacement Solvent. (2023). Yuji America Corp.
- Substitutes in Precision Cleaning. (n.d.). US EPA.
- ASAHIKLIN AE-3000 | Products and Service Information. (n.d.). AGC Chemicals Company.
- TMC HFE-347E Engineered Fluid US en 8. (n.d.). Scribd.
- Electronic Solvents. (n.d.). Yuji America.
- The Versatility of HFE-347: Applications Beyond Traditional Solvents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- HFE-347. (n.d.). Diversified CPC.
- HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. (2025). Xiamen Juda Chemical & Equipment Co., Ltd.
- InnoFluo 347 |Yuji America| HFE-347 | Low GWP Solvent for Electronic Cleaning. (n.d.). Yuji America.
- Fluorine in drug discovery: Role, design and case studies. (2025). Pharmacy and Pharmacology International Journal.
- Electronics Grade Clean Agent Hydrofluoroether HFE 347 Suppliers, Manufacturers, Factory. (n.d.). Xiamen Juda Chemical & Equipment Co., Ltd.
- Electronic Solvents. (n.d.). Yuji America Corp.
- 3M™ Novec™ 7100 Engineered Fluid. (n.d.). 3M.
- HFE-347 Manufacturer_Supplier_Price. (n.d.). SHANDONG HUAFU FLUOROCHEMICAL.
- New Environmentally Friendly Hydrofluoroether Cleaning Agent HFE347. (n.d.). Xiamen Juda Chemical & Equipment Co., Ltd.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
- Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Hydrofluoroether (HFE-347). (n.d.). Noah.
- Novec™ Engineered Fluid, Liquid, Colorless, Slight Ether, -105 to 50 deg F, 5.4 kg. (n.d.). Boeing.
- Hydrofluoroethers. (n.d.). KJT INTL LIMITED.
- Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. (n.d.). Topharman.
- HFE-347 | Novec Replacement Solvent. (n.d.). Yuji America Corp.
- Technology Transitions GWP Reference Table. (n.d.). US EPA.
Sources
- 1. fluorined-chemicals.com [fluorined-chemicals.com]
- 2. noah1230.com [noah1230.com]
- 3. Electronic Solvents - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 4. agcce.com [agcce.com]
- 5. chemblogger.com [chemblogger.com]
- 6. ASAHIKLIN - AE3000 - AGC Chemicals - 406-78-0 - Knowde [knowde.com]
- 7. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. stargetgas.com [stargetgas.com]
- 11. HFE-347-Fuxin Ruifeng Fluorochemical Co., Ltd [en.fxrf.com.cn]
- 12. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 13. fluorined-chemicals.com [fluorined-chemicals.com]
- 14. tmcindustries.com [tmcindustries.com]
- 15. yujiamerica.com [yujiamerica.com]
- 16. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 17. ASAHIKLIN AE-3000 | Products and Service Information | AGC Chemicals Company [agc-chemicals.com]
- 18. HFE-347 Manufacturer_Supplier_Price - SHANDONG HUAFU FLUOROCHEMICAL [sdhflon.com]
- 19. yujiamerica.com [yujiamerica.com]
- 20. 3m.com [3m.com]
- 21. diversifiedcpc.com [diversifiedcpc.com]
- 22. epa.gov [epa.gov]
- 23. unistarchemical.com [unistarchemical.com]
- 24. epa.gov [epa.gov]
- 25. epa.gov [epa.gov]
- 26. puretecs.de [puretecs.de]
- 27. pharmacyjournal.org [pharmacyjournal.org]
- 28. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Engineered Fluids: HFE-347 vs. Novec™ Series
Introduction: The Evolving Landscape of Engineered Fluids
For decades, researchers and engineers have relied on high-performance engineered fluids for critical applications ranging from precision cleaning of medical devices to thermal management in semiconductor fabrication. The 3M™ Novec™ brand of fluids, based on hydrofluoroether (HFE) chemistry, became an industry benchmark for their excellent performance, safety, and favorable environmental profiles.[1][2] However, with the announced discontinuation of the Novec™ line by the end of 2025, the industry is actively seeking robust, reliable, and long-term alternatives.[3][4]
This guide provides an in-depth, data-driven comparison between a leading alternative, HFE-347, and the established Novec™ engineered fluids. As a Senior Application Scientist, my objective is to move beyond a simple data sheet comparison. We will delve into the causality behind performance metrics, provide transparent experimental protocols for validation, and offer insights to help you make an informed decision for your specific application. This document is designed for the discerning technical professional who requires not just data, but a framework for verification and a clear understanding of performance trade-offs.
HFE-347 (1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether) is positioned as a direct, drop-in replacement for specific Novec™ products, most notably Novec™ 7100 (methoxy-nonafluorobutane).[4][5][6] Both are HFE-based solvents sharing core benefits like non-flammability, zero Ozone Depletion Potential (ODP), and excellent material compatibility.[7][8] This guide will focus primarily on the comparison between HFE-347 and Novec™ 7100, while also referencing other Novec™ fluids to illustrate the broader performance spectrum of the product family.
Part 1: Core Performance Metrics – A Quantitative Comparison
The efficacy of an engineered fluid is defined by its physical, thermal, and environmental properties. These parameters dictate its suitability for applications such as heat transfer, solvent cleaning, and as a carrier fluid for lubricants.[1][5][6]
Below is a consolidated summary of the key performance indicators for HFE-347 and a selection of Novec™ fluids.
| Property | HFE-347 | Novec™ 7100 | Novec™ 7200 | Novec™ 7000 |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether | Methoxy-nonafluorobutane | Ethoxy-nonafluorobutane | 1-Methoxyheptafluoropropane |
| CAS Number | 406-78-0[9] | 163702-08-7 / 163702-07-6[3] | 163702-05-4 / 163702-06-5 | 375-03-1 |
| Molecular Weight ( g/mol ) | 200.06[10] | 250[5] | 264 | 200[11] |
| Boiling Point (°C) | 56[7] | 61[5] | 76[6] | 34[11] |
| Liquid Density (g/mL @ 25°C) | 1.47[7] | 1.52[5] | 1.43[6] | 1.4[11] |
| Kinematic Viscosity (cSt @ 25°C) | 0.44[7] | 0.38[12] | 0.57[6] | 0.32[11] |
| Surface Tension (dyne/cm @ 25°C) | 16.4[7] | 13.6[5] | 13.6[6] | 12.3 |
| Heat of Vaporization (kJ/kg @ BP) | 163[7] | 111.6 | 126.1 | 142[11] |
| Global Warming Potential (GWP, 100-yr) | 540[7] | 320[13] | 59 | 520 |
| Ozone Depletion Potential (ODP) | 0[7] | 0[8] | 0 | 0[11] |
| Flash Point | None[7] | None[8] | None[6] | None[11] |
Analysis of Core Properties:
-
Boiling Point & Heat of Vaporization: HFE-347 has a slightly lower boiling point than Novec™ 7100 (56°C vs. 61°C).[5][7] This can lead to slightly faster evaporation and potentially shorter cycle times in cleaning applications. However, its higher heat of vaporization means more energy is required to transition from liquid to gas, a key parameter in two-phase immersion cooling and vapor degreasing system design.[5][7]
-
Viscosity & Surface Tension: Both fluids exhibit very low viscosity and surface tension, which is critical for penetrating tight spaces in complex electronic assemblies or medical devices for thorough cleaning and residue-free drying.[5][14][15] HFE-347's slightly higher surface tension may be a minor consideration in applications requiring extreme wetting.[5][7]
-
Environmental Profile: Both fluids are environmentally sound choices with zero ODP.[7][8] HFE-347 has a GWP of 540, which is in the low range for fluorinated solvents but higher than Novec™ 7100's GWP of 320.[7][13] This difference may be a factor for organizations with stringent greenhouse gas emission reduction targets.
Part 2: Application-Specific Performance & Experimental Validation
Theoretical data provides a foundation, but true performance is revealed through application-specific testing. Here, we outline the methodologies for evaluating two critical performance aspects: Material Compatibility and Thermal Conductivity.
A. Material Compatibility Assessment
Expertise & Rationale: The primary goal of material compatibility testing is to ensure that the engineered fluid will not degrade the materials of construction in your system—be it polymers, elastomers, or metals—over the product's lifecycle.[16][17] Incompatibility can manifest as swelling, cracking, embrittlement, or the extraction of plasticizers, leading to component failure.[16][18] We employ an accelerated aging protocol, using elevated temperatures to simulate long-term exposure in a condensed timeframe. This is a standard industry practice for validating fluid-material interactions.[19]
Experimental Protocol: Accelerated Aging for Material Compatibility
-
Sample Preparation:
-
Acquire four identical coupons (e.g., 50cm x 25cm) of each material to be tested (e.g., PTFE, Polycarbonate, Viton™, Silicone).[19]
-
Thoroughly clean all coupons with isopropyl alcohol and dry completely.
-
Measure and record the initial mass (to 0.1 mg) and dimensions (to 0.01 mm) of each coupon.
-
-
Experimental Setup:
-
Control Sample: Store one coupon of each material at ambient room temperature in a desiccator. This serves as the baseline for any changes.[19]
-
Ambient Immersion: Fully immerse a second coupon in HFE-347 within a sealed glass container at ambient temperature (25°C).
-
Heated Immersion: Fully immerse a third coupon in HFE-347 within a sealed, oven-safe Pyrex beaker.[19]
-
Heated Vapor Exposure: Suspend the fourth coupon in the vapor phase above the heated liquid in the same Pyrex beaker, ensuring it is not in contact with the liquid.
-
-
Test Execution:
-
Place the Pyrex beaker into a laboratory oven set to a temperature relevant to the application's maximum operating temperature, or a standard accelerated aging temperature (e.g., 80°C), for a minimum of 21 days.[19]
-
After the exposure period, allow the samples to cool to room temperature.
-
Carefully remove the coupons, clean them with isopropyl alcohol to remove residual fluid, and allow them to dry completely for 24 hours.
-
-
Analysis & Interpretation:
-
Re-measure the mass and dimensions of all coupons.
-
Calculate the percentage change in mass and linear swell.
-
Visually inspect all coupons under magnification for signs of degradation (discoloration, cracking, softening, etc.).
-
Compare the results of the test samples against the control sample. A significant change indicates potential incompatibility.
-
Logical Workflow for Material Compatibility Testing
Caption: Workflow for assessing material compatibility via accelerated aging.
B. Thermal Conductivity Measurement
Expertise & Rationale: Thermal conductivity is a measure of a fluid's ability to conduct heat and is a paramount property for any heat transfer application.[20] In electronics cooling, for example, a fluid with higher thermal conductivity can more effectively remove heat from a microprocessor, leading to lower operating temperatures and improved reliability. The guarded, concentric cylinder method is a reliable steady-state technique to measure this property. The "guard" aspect refers to the calibration step, which accounts for and subtracts incidental heat losses to the environment, ensuring the measured heat transfer is only that which occurs through the test fluid.[20]
Experimental Protocol: Concentric Cylinder Method for Thermal Conductivity
-
Apparatus:
-
A test module consisting of a cylindrical heated inner plug (cartridge heater) and a concentric, water-cooled outer jacket.[20]
-
The test fluid fills a small, precisely known radial gap (annulus) between the plug and the jacket. The gap is kept small to prevent heat transfer by natural convection.[20]
-
Thermocouples are embedded near the surface of the inner plug (T_hot) and the inner wall of the outer jacket (T_cold).
-
A variable power supply for the heater and a flow meter for the cooling water.
-
-
Calibration (Guard Measurement):
-
First, fill the annulus with a fluid of well-documented thermal conductivity, such as dry air.[20]
-
Apply a known power (Q_in) to the heater and allow the system to reach thermal equilibrium (steady-state, where temperatures are stable).
-
Record T_hot and T_cold.
-
Calculate the theoretical heat conducted through the air (Q_cond_air) using its known thermal conductivity and the temperature gradient.
-
The difference between the input power and the conducted heat (Q_loss = Q_in - Q_cond_air) represents the incidental heat loss of the system at that average temperature. Repeat at several power levels to generate a heat loss calibration curve.[20]
-
-
Test Execution:
-
Drain the calibration fluid and carefully fill the annulus with HFE-347, ensuring no air bubbles are trapped.[21]
-
Apply a known power (Q_in) to the heater and allow the system to reach steady-state.
-
Record T_hot and T_cold.
-
-
Calculation & Analysis:
-
Using the average fluid temperature, determine the system's heat loss (Q_loss) from the calibration curve.
-
Calculate the net heat transferred through the fluid: Q_cond_fluid = Q_in - Q_loss.
-
Calculate the thermal conductivity (k) of HFE-347 using the Fourier's law equation for a hollow cylinder: k = (Q_cond_fluid * ln(r_outer / r_inner)) / (2 * π * L * (T_hot - T_cold)) Where r_outer and r_inner are the radii of the annulus, and L is the length of the heated section.
-
Repeat the test for the Novec™ fluid under identical conditions for a direct comparison.
-
Experimental Setup for Thermal Conductivity Measurement
Sources
- 1. besttechnologyinc.com [besttechnologyinc.com]
- 2. topco-global.com [topco-global.com]
- 3. tmcindustries.com [tmcindustries.com]
- 4. envirotechint.com [envirotechint.com]
- 5. tmcindustries.com [tmcindustries.com]
- 6. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 7. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. fluoryx.com [fluoryx.com]
- 10. HFE-347-Fuxin Ruifeng Fluorochemical Co., Ltd [en.fxrf.com.cn]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. acota.co.uk [acota.co.uk]
- 13. diversifiedcpc.com [diversifiedcpc.com]
- 14. acota.co.uk [acota.co.uk]
- 15. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 16. Fluid Compatibility Testing - Cool Fab Equipments [coolfabequipments.com]
- 17. What types of materials are compatible with your Dielectric Coolants? (Dielectric Coolants - Technical) [faq.engineeredfluids.com]
- 18. reedtec.com [reedtec.com]
- 19. engineeredfluids.com [engineeredfluids.com]
- 20. wiete.com.au [wiete.com.au]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to HFE-347 for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Validation of Experimental Results Obtained Using HFE-347
In the landscape of modern research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly impacts experimental outcomes, process efficiency, and environmental footprint. This guide provides a comprehensive comparison of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, commercially known as HFE-347, with other commonly used alternatives. As a Senior Application Scientist, my objective is to equip you with the necessary technical insights and experimental frameworks to validate the performance of HFE-347 for your specific applications.
HFE-347 has emerged as a promising alternative to traditional solvents, particularly those facing regulatory scrutiny due to environmental and safety concerns, such as hydrochlorofluorocarbons (HCFCs) and perfluorocarbons (PFCs). Its favorable properties, including non-flammability, low toxicity, zero ozone depletion potential (ODP), and a low global warming potential (GWP), make it an attractive option for a range of applications, from precision cleaning of sensitive medical devices to its use as a carrier solvent in drug formulation.[1][2][3] This guide will delve into the experimental validation of HFE-347, offering a structured approach to comparing its performance against established alternatives.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental performance of a solvent is dictated by its physical and chemical properties. Below is a comparative table summarizing the key characteristics of HFE-347 against notable alternatives like 3M™ Novec™ 7100 and Vertrel™. Understanding these properties is the first step in assessing the suitability of HFE-347 for a given application.
| Property | HFE-347 | 3M™ Novec™ 7100 | Vertrel™ XF |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | Methoxy-nonafluorobutane | 1,1,1,2,2,3,4,5,5,5-decafluoropentane |
| CAS Number | 406-78-0 | 163702-08-7 / 163702-07-6 | 138495-42-8 |
| Boiling Point (°C) | 56 | 61 | 55 |
| Vapor Pressure (mmHg @ 25°C) | 232 | 202 | 247 |
| Density (g/mL @ 25°C) | 1.47 | 1.52 | 1.57 |
| Surface Tension (dynes/cm @ 25°C) | 16.4 | 13.6 | 14.0 |
| Viscosity (cSt @ 25°C) | 0.44 | 0.38 | 0.45 |
| Kauri-Butanol (KB) Value | 13 | 10 | ~10 |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 |
| Global Warming Potential (GWP) | 540 | 320 | 900 |
| Flash Point | None | None | None |
Table 1: Comparative physicochemical properties of HFE-347 and common alternatives. Data compiled from various sources.[4][5][6][7]
The lower boiling point and higher vapor pressure of HFE-347 suggest faster evaporation, a desirable trait in applications like precision cleaning and as a carrier solvent where rapid drying is crucial.[2] Its slightly higher Kauri-Butanol (KB) value compared to Novec™ 7100 indicates a potentially stronger solvency for certain organic contaminants.[5] However, it is essential to validate this through empirical testing for specific applications.
Experimental Validation: A Framework for Comparison
To objectively assess the performance of HFE-347, a structured experimental approach is paramount. This section outlines detailed protocols for two primary applications: precision cleaning and as a carrier solvent in pharmaceutical formulations.
Precision Cleaning Efficacy
The ability of a solvent to effectively remove contaminants without damaging the substrate is the cornerstone of precision cleaning. This is particularly critical in the manufacturing of medical devices and electronics.[8][9]
Objective: To quantitatively compare the cleaning efficacy of HFE-347 against a benchmark solvent (e.g., Novec™ 7100 or isopropanol) for the removal of a specific contaminant from a relevant substrate.
Experimental Workflow:
Caption: Experimental workflow for validating cleaning efficacy.
Detailed Protocol:
-
Preparation of Contaminated Substrates:
-
Select a contaminant relevant to your application (e.g., a common cutting oil for medical device components or a specific flux for electronics).
-
Prepare standardized coupons of the substrate material (e.g., 316L stainless steel, titanium, or a specific polymer).
-
Apply a precise and consistent amount of the contaminant to each coupon. This can be achieved using a micropipette or by dip-coating.
-
Quantify the initial amount of contaminant on a subset of coupons to establish a baseline. This can be done gravimetrically (weighing before and after application) or through a suitable analytical technique like Fourier-transform infrared spectroscopy (FTIR) if the contaminant has a unique spectral signature.
-
-
Cleaning Procedure:
-
Divide the contaminated coupons into two groups: one for cleaning with HFE-347 and the other with the alternative solvent.
-
Employ a cleaning method that mirrors your intended process. For example:
-
Vapor Degreasing: Expose the coupons to the solvent vapor for a defined period.[3]
-
Ultrasonic Immersion: Immerse the coupons in a beaker of the solvent within an ultrasonic bath for a set time and frequency.
-
Manual Wiping: Use a standardized, lint-free wipe saturated with the solvent to clean the surface with a consistent number of passes and pressure.
-
-
Ensure all cleaning parameters (time, temperature, etc.) are identical for both solvents.
-
-
Quantification of Residual Contamination:
-
After cleaning and drying, quantify the amount of residual contaminant on each coupon using the same method as in the initial measurement.
-
For a more sensitive analysis, a rinse-based method can be employed. Rinse the cleaned coupon with a highly pure solvent (in which the contaminant is very soluble) and analyze the rinse solution for the contaminant using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Calculation of Cleaning Efficacy:
-
Cleaning Efficacy (%) = [(Initial Contaminant Amount - Residual Contaminant Amount) / Initial Contaminant Amount] x 100
-
Rationale for Experimental Choices:
-
Standardized Coupons and Contaminant Application: Ensures that any observed differences in cleaning performance are due to the solvent and not variations in the initial conditions.
-
Process-Relevant Cleaning Method: The chosen cleaning technique should mimic the actual manufacturing or research environment to ensure the results are translatable.
-
Quantitative Analysis: Moving beyond visual inspection to quantitative methods provides objective and reproducible data, which is essential for validation in regulated industries.
Carrier Solvent Performance in Drug Formulation
In pharmaceutical development, a carrier solvent is used to dissolve or disperse an active pharmaceutical ingredient (API) for uniform application or formulation. The ideal carrier solvent should offer good solubility for the API, be chemically inert, and be easily removed.[]
Objective: To determine the solubility of a specific API in HFE-347 and compare it to traditional pharmaceutical solvents.
Experimental Workflow:
Caption: Workflow for determining API solubility.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the API to separate vials containing HFE-347 and the chosen control solvents (e.g., ethanol, propylene glycol). The excess solid ensures that the solution reaches saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., at 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved API.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved API.
-
-
Solubility Determination:
-
Calculate the solubility of the API in each solvent, expressed in units such as mg/mL or mol/L.
-
Rationale for Experimental Choices:
-
Equilibrium Solubility: This method determines the thermodynamic solubility, providing a fundamental measure of the solvent's capacity to dissolve the API.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for accurate and comparable results.
-
Validated Analytical Method: Using a specific and validated analytical technique ensures that the measured concentration accurately reflects the amount of dissolved API.
Material Compatibility and Stability
Beyond performance, the compatibility of a solvent with materials of construction and its own stability are critical considerations.
-
Material Compatibility: It is essential to verify that HFE-347 does not cause swelling, crazing, or degradation of any materials it will come into contact with, such as seals, gaskets, and process equipment. A simple immersion test, where material coupons are submerged in HFE-347 at the intended operating temperature for an extended period, followed by visual inspection and measurement of physical properties (e.g., weight, dimensions, hardness), can provide valuable data.[4][11]
-
Thermal and Hydrolytic Stability: HFE-347 is reported to have excellent thermal and hydrolytic stability.[1][3] To validate this for a specific application, particularly those involving elevated temperatures or the presence of water, stability studies can be conducted. This involves heating HFE-347 in the presence and absence of water in a sealed container and then analyzing for degradation products using techniques like GC-MS.
Conclusion
HFE-347 presents a compelling case as a high-performance, environmentally responsible solvent for a variety of applications in research and drug development. Its unique combination of properties offers the potential for enhanced process efficiency and safety. However, as with any critical reagent, its performance must be rigorously validated for each specific application.
The experimental frameworks provided in this guide offer a starting point for a thorough and objective comparison of HFE-347 with other alternatives. By employing quantitative analytical methods and process-relevant experimental designs, researchers and drug development professionals can confidently assess the suitability of HFE-347, ensuring both scientific integrity and the successful implementation of this next-generation solvent.
References
- TMC Industries. (n.d.). TMC HFE-347E Engineered Fluid.
-
Yuji America Corp. (2023, August 23). HFE-347 | Novec Replacement Solvent. Yujichem. Retrieved from [Link]
-
Xiamen Juda Chemical & Equipment Co., Ltd. (2025, April 18). HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. Retrieved from [Link]
-
Unistar Chemical. (n.d.). HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Retrieved from [Link]
-
Yuji America Corp. (n.d.). Electronic Solvents. Yujichem. Retrieved from [Link]
-
Intertek. (n.d.). Extractables and Leachables Testing. Retrieved from [Link]
-
EPO. (2017, January 26). SOLVENT COMPOSITION, CLEANING METHOD, COMPOSITION FOR FORMING COATING FILM, AND METHOD FOR FORMING COATING FILM. Retrieved from [Link]
-
Diversified CPC International. (n.d.). HFE-347. Retrieved from [Link]
-
Seta, N., et al. (2016). Representation of the experimental protocol used for evaluating detergent efficiency. ResearchGate. Retrieved from [Link]
-
Rudy, S. (2024, April 16). Replacing Chlorinated and Fluorinated Solvents with Aqueous Based Cleaning Processes. Finishing and Coating. Retrieved from [Link]
-
UNEP. (2022, September 3). decision xxviii/2 teap working group report information on alternatives to hfcs. Ozone Secretariat. Retrieved from [Link]
- Kehren, J. (n.d.). A Comparison of Hydrofluoroether and Other Alternative Solvent Cleaning Systems. 3M Company.
-
Tsai, W.-T. (2010). Using hydrofluoroether solvents to replace HCFC-141b, Part I. ResearchGate. Retrieved from [Link]
-
Iversen, N. K., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). ResearchGate. Retrieved from [Link]
-
Chemours. (n.d.). Vertrel™. Retrieved from [Link]
- Rathore, A. S., & Zour, E. (2004). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Technology.
-
Eurofins. (n.d.). Extractables and Leachables Testing - A journey through the evaluation and testing of packaging, devices and process items. Retrieved from [Link]
-
Hammond, M., et al. (2013). Extractables/leachables from plastic tubing used in product manufacturing. ElectronicsAndBooks. Retrieved from [Link]
-
Devane, J. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved from [Link]
-
Best Technology Inc. (n.d.). 3M™ Novec™ 7100 Replacement | BestSolv. Retrieved from [Link]
-
Enviro Tech International. (n.d.). Novec™ vs. Enviro Tech Solvents – Performance and Compatibility Deep Dive. Retrieved from [Link]
-
Eurofins. (n.d.). Cleaning Validation and Disinfectant Efficacy Studies. Retrieved from [Link]
-
Eurofins. (2024, September 6). Extractables & Leachables Testing | Pharmaceutical Packaging. Retrieved from [Link]
-
Diversified CPC International. (n.d.). Specialty Solvents & Cleaning Fluids. Retrieved from [Link]
-
AGC Chemicals Americas. (2024, June 17). Advantages of Fluorinated Solvents Over Aqueous Cleaning. Retrieved from [Link]
-
Valavi, M., et al. (2018). Prediction of solubility of active pharmaceutical ingredients by semi- predictive Flory Huggins/Hansen model. ResearchGate. Retrieved from [Link]
- 3M. (n.d.). 3M™ Novec™ 7100 Engineered Fluid.
-
Eurofins. (2024, May 11). Cleaning Validation and Disinfectant Efficacy Studies. Retrieved from [Link]
-
AZ TECH, s.r.o. (n.d.). precision-and-electronic-cleaning-novec.pdf. Retrieved from [Link]
Sources
- 1. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 2. fluorined-chemicals.com [fluorined-chemicals.com]
- 3. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 4. tmcindustries.com [tmcindustries.com]
- 5. diversifiedcpc.com [diversifiedcpc.com]
- 6. chemours.com [chemours.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. Electronic Solvents - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 9. agcchem.com [agcchem.com]
- 11. scribd.com [scribd.com]
A Comparative Guide to HFE-347 in Research and Development: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of research and development, particularly within the pharmaceutical and life sciences sectors, the choice of solvent is a critical decision that impacts not only the outcome of an experiment but also the safety of personnel, environmental footprint, and overall operational cost. This guide provides an in-depth cost-benefit analysis of 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether (HFE-347), a hydrofluoroether that has emerged as a compelling alternative to traditional solvents. We will objectively compare its performance, safety, and economic profile with commonly used laboratory solvents, supported by available data, to empower researchers to make informed decisions.
Introduction: The Evolving Landscape of Laboratory Solvents
The ideal solvent for research and development should offer a balance of high performance, safety, and environmental sustainability. Historically, solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile have been staples in organic synthesis and chromatography. However, growing concerns over their toxicity, flammability, and environmental impact have spurred the search for greener and safer alternatives.
HFE-347 is a fluorinated ether with a unique combination of properties that position it as a strong candidate in this evolving landscape. It is a non-flammable, colorless liquid with low toxicity and a favorable environmental profile, including zero ozone depletion potential (ODP) and a low global warming potential (GWP).[1][2] This guide will delve into a comprehensive analysis of how these properties translate into tangible benefits and costs in a research and development setting.
Performance Characteristics of HFE-347
While direct, peer-reviewed comparative studies on the performance of HFE-347 against traditional solvents in specific organic reactions are not extensively available in the public domain, its properties and existing applications provide valuable insights into its potential benefits in a research context.
Applications in Synthesis
HFE-347 is particularly effective as a solvent for the synthesis of fluorinated compounds, which are integral to many modern pharmaceuticals.[3] Its chemical inertness under many reaction conditions and its ability to dissolve a range of organic substrates make it a valuable tool for chemists.[3] The use of HFE-347 in such syntheses is claimed to promote higher yields and purity of the target molecules.[3]
Use in Purification and Chromatography
With a boiling point of 56.2°C, HFE-347 facilitates efficient separation and recovery of products post-reaction, potentially streamlining manufacturing processes and reducing production times.[4][5] Its low viscosity and surface tension suggest its potential as a component in mobile phases for chromatography, although specific performance data in this application is limited.
Material Compatibility
HFE-347 exhibits broad compatibility with a range of materials commonly found in laboratory settings, including most metals, plastics, and elastomers, which is a crucial factor for ensuring the integrity of experimental setups.[1][2]
Cost-Benefit Analysis: HFE-347 vs. Traditional Solvents
A thorough cost-benefit analysis extends beyond the initial purchase price of the solvent. It must encompass the total cost of ownership, including costs associated with safety, handling, and disposal.
Direct Costs: A Comparative Overview
The table below provides an estimated cost comparison between HFE-347 and several common ACS grade laboratory solvents. Prices are subject to variation based on supplier, purity, and volume.
| Solvent | Chemical Formula | Price (per Liter, approx.) | Price (per Gallon, approx.) |
| HFE-347 (equivalent) | C4H3F7O | ~$60.23 | $228.00 [6] |
| Dichloromethane (DCM) | CH2Cl2 | ~$51.58 - $107.00 | ~$195.25 - $405.00[7][8] |
| Tetrahydrofuran (THF) | C4H8O | ~$71.69 (500mL) - $135.00 | ~$271.37 - $511.00[9][10] |
| Acetonitrile (HPLC Grade) | C2H3N | ~$87.00 - $132.00 | ~$329.33 - $500.00[1][11] |
| Ethyl Acetate | C4H8O2 | ~$67.14 (500mL) - $269.65 (4L) | ~$254.16 - $1020.00[12][13] |
While the upfront cost of HFE-347 may be comparable to or slightly higher than some traditional solvents, a comprehensive analysis reveals potential long-term savings.
Indirect Costs and Benefits
The true economic advantage of HFE-347 becomes apparent when considering the indirect costs associated with solvent use.
HFE-347's non-flammable nature and low toxicity significantly reduce the risks of fire and exposure-related health issues in the laboratory.[1][2] This can translate to lower costs for specialized safety equipment, such as fire-rated storage cabinets, and potentially lower insurance premiums. The reduced risk of accidents also minimizes the potential for costly downtime and regulatory fines.
The disposal of hazardous solvent waste is a significant and growing expense for research laboratories. Chlorinated solvents like DCM are often subject to stringent and costly disposal regulations.[14][15] HFE-347, being non-hazardous, can lead to substantial savings in disposal costs.
Furthermore, HFE-347 is readily recyclable through simple distillation, which can further reduce solvent purchasing and disposal volumes.[1] The energy required for distillation is a factor to consider, with lower boiling point solvents generally requiring less energy.[16] Modern distillation systems can achieve high recovery rates (95-99.9%), making in-house recycling an economically viable option.[17]
The following diagram illustrates the cost lifecycle of a solvent, highlighting the areas where HFE-347 can offer significant savings.
Caption: Comparative lifecycle cost-flow for traditional vs. HFE-347 solvents.
Experimental Protocols: A Practical Guide
While specific protocols should be optimized for each reaction, the following provides a general framework for the use of HFE-347 in a laboratory setting.
Safety and Handling Protocol
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
Storage: Store HFE-347 in a cool, dry, well-ventilated area away from incompatible materials. No special fire-rated storage is typically required due to its non-flammable nature.
-
Spill Response: In case of a spill, absorb the liquid with an inert material and dispose of it as non-hazardous waste, in accordance with local regulations.
Generalized Protocol for Organic Synthesis
This protocol provides a basic workflow for using HFE-347 as a solvent in a typical organic reaction.
Caption: A generalized workflow for organic synthesis using HFE-347.
Step-by-Step Methodology:
-
Reaction Setup: Assemble the necessary glassware (e.g., round-bottom flask, condenser) and stirring apparatus in a fume hood.
-
Charging Reactants: Add the solid reactants to the flask.
-
Solvent Addition: Add the required volume of HFE-347 to the flask.
-
Reaction Conditions: Heat or cool the reaction mixture to the desired temperature and allow it to stir for the required time.
-
Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. If necessary, perform an aqueous workup to remove water-soluble byproducts.
-
Drying: Dry the organic layer over an appropriate drying agent (e.g., MgSO4 or Na2SO4).
-
Solvent Removal: Remove the HFE-347 under reduced pressure using a rotary evaporator. The collected solvent can be stored for recycling.
-
Purification: Purify the crude product using a suitable technique, such as column chromatography.
-
Solvent Recycling: Combine all collected HFE-347 waste and recycle it via distillation.
Conclusion: A Strategic Investment in Safety, Sustainability, and Efficiency
The selection of a laboratory solvent is a multifaceted decision with far-reaching implications. While the upfront cost of HFE-347 is in the same range as many traditional solvents, its superior safety and environmental profile offer significant long-term economic benefits. The reduction in hazardous waste disposal costs, the potential for in-house recycling, and the creation of a safer working environment make HFE-347 a compelling choice for modern research and development laboratories.
For researchers and drug development professionals, embracing greener and safer alternatives like HFE-347 is not just a matter of regulatory compliance, but a strategic investment in the sustainability, efficiency, and long-term success of their research endeavors.
References
-
Case studies of green solvents in the pharmaceutical industry (2020) | Ana Paula de Souza e Silva | 6 Citations - SciSpace. (n.d.). Retrieved January 2, 2026, from [Link]
-
HFE-347 | Solvent used for Drying, Cleaning, and Carrying - Unistar Chemical. (n.d.). Retrieved January 2, 2026, from [Link]
-
HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing - Xiamen Juda Chemical & Equipment Co., Ltd. (2025, April 18). Retrieved January 2, 2026, from [Link]
-
The Versatility of HFE-347: Applications Beyond Traditional Solvents. (n.d.). Retrieved January 2, 2026, from [Link]
-
Tetrahydrofuran (THF) ACS Grade - Lab Alley. (n.d.). Retrieved January 2, 2026, from [Link]
-
Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
-
Solvent Recycling with Distillation Systems for Waste & Cost Control - CBG Biotech. (2024, November 7). Retrieved January 2, 2026, from [Link]
-
Proper Dress and PPE / Lab Safety Video Part 1 - YouTube. (2014, March 25). Retrieved January 2, 2026, from [Link]
-
Green Chemistry in the Synthesis of Pharmaceuticals | Chemical Reviews. (2021, December 15). Retrieved January 2, 2026, from [Link]
-
Dichloromethane - Methylene Chloride - Lab Alley. (n.d.). Retrieved January 2, 2026, from [Link]
-
Ethyl Acetate - ACS Certified | Medix ®, your on-line laboratory supply shop. (n.d.). Retrieved January 2, 2026, from [Link]
-
Spectrum Chemical Dichloromethane, Reagent ACS Grade; 1 L - Cole-Parmer. (n.d.). Retrieved January 2, 2026, from [Link]
-
Ethyl Acetate 99.5% ACS Grade - Lab Alley. (2025, January 3). Retrieved January 2, 2026, from [Link]
-
Solvent Distillation Recycling: A Complete Guide to Sustainable Solvent Recovery. (n.d.). Retrieved January 2, 2026, from [Link]
-
Dichloromethane, ACS Grade Stabilized - The Lab Depot. (n.d.). Retrieved January 2, 2026, from [Link]
-
Energy Requirements for Solvent Recovery | Download Table - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Distillation Systems for Solvent Recycling. (n.d.). Retrieved January 2, 2026, from [Link]
-
Dichloromethane, ACS grade, Glass Bottle, 4L - Stellar Scientific. (n.d.). Retrieved January 2, 2026, from [Link]
-
Solvent Distillation System | IST International Surface Technologies. (n.d.). Retrieved January 2, 2026, from [Link]
-
Hazardous Waste Disposal Cost [2025 Data] - Angie's List. (n.d.). Retrieved January 2, 2026, from [Link]
-
Tetrahydrofuran THF Anhydrous Reagent ACS ≥99.0% 1 Liter x 4 bottles | eBay. (n.d.). Retrieved January 2, 2026, from [Link]
-
How Much Does Hazardous Waste Disposal Cost in 2025? Complete Pricing Guide. (2025, October 23). Retrieved January 2, 2026, from [Link]
-
Hazardous Waste Disposal Cost: A Complete Guide - WeCycle. (2025, November 2). Retrieved January 2, 2026, from [Link]
-
HFE-347-Fuxin Ruifeng Fluorochemical Co., Ltd. (n.d.). Retrieved January 2, 2026, from [Link]
-
How Much Does Hazardous Waste Disposal Cost? [2025 Data] - HomeAdvisor. (2025, May 24). Retrieved January 2, 2026, from [Link]
-
HFE-347 - Starget Refrigerant. (n.d.). Retrieved January 2, 2026, from [Link]
-
HFE-347 | Diversified CPC. (n.d.). Retrieved January 2, 2026, from [Link]
-
Hazardous Material Disposal Costs for Businesses - Dickinson County Conservation Board. (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. laballey.com [laballey.com]
- 2. Acetonitrile Price, 2026 Acetonitrile Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 3. researchgate.net [researchgate.net]
- 4. labdepotinc.com [labdepotinc.com]
- 5. HFE-347-Fuxin Ruifeng Fluorochemical Co., Ltd [en.fxrf.com.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. labdepotinc.com [labdepotinc.com]
- 8. stellarscientific.com [stellarscientific.com]
- 9. laballey.com [laballey.com]
- 10. Tetrahydrofuran ACS reagent, = 99.0 , BHT 200-400 ppm inhibitor 109-99-9 [sigmaaldrich.com]
- 11. covachem.com [covachem.com]
- 12. Ethyl Acetate (Certified ACS), Fisher Chemical 4 L | Buy Online | Fisher Scientific [fishersci.com]
- 13. laballey.com [laballey.com]
- 14. getwecycle.com [getwecycle.com]
- 15. homeadvisor.com [homeadvisor.com]
- 16. researchgate.net [researchgate.net]
- 17. istsurface.com [istsurface.com]
- 18. Acetonitrile, HPLC Grade, 99.8% min. (by GC). 4L | Medix ®, your on-line laboratory supply shop [medixcorp.com]
A Comparative Analysis of HFE-347 and Traditional Industrial Solvents: An Environmental and Safety Perspective
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical solvents, the pursuit of efficacy must be balanced with a commitment to environmental stewardship and workplace safety. This guide offers an in-depth comparison of the hydrofluoroether (HFE) HFE-347 (1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether) against a selection of traditional industrial solvents: Chlorofluorocarbon-113 (CFC-113), Hydrochlorofluorocarbon-141b (HCFC-141b), Trichloroethylene (TCE), and n-Propyl Bromide (nPB). As a Senior Application Scientist, this analysis is designed to provide you with the critical data and context necessary to make informed decisions in your research and development endeavors.
Historically, solvents like CFCs, HCFCs, and chlorinated hydrocarbons were favored for their potent cleaning and degreasing capabilities. However, their detrimental impact on the ozone layer and contribution to global warming, coupled with significant health and safety risks, have necessitated a shift towards more sustainable alternatives.[1][2] HFE-347 has emerged as a leading next-generation solvent, engineered for a wide array of applications including precision cleaning, heat transfer, and as a carrier solvent, particularly in the electronics, medical, and aerospace industries.[2][3][4]
This guide will dissect the key environmental and safety parameters of these solvents, supported by experimental data and established testing methodologies.
Environmental Impact Assessment: A Stark Contrast
The environmental profiles of HFE-347 and traditional solvents reveal a significant divergence in their atmospheric impact. The two primary metrics for this assessment are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).
Ozone Depletion Potential (ODP): ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with the reference substance, CFC-11, assigned an ODP of 1.0.[5] As mandated by the Montreal Protocol, an international treaty designed to protect the ozone layer, the production and consumption of high-ODP substances have been phased out.[6]
Global Warming Potential (GWP): GWP is an index that compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (CO₂) over a specific time horizon, typically 100 years.[7][8]
| Solvent | Chemical Formula | ODP | GWP (100-year) |
| HFE-347 | C₄H₃F₇O | 0 [2][4][9] | 540 [4][9][10] |
| CFC-113 | C₂Cl₃F₃ | ~0.8 | 6130 |
| HCFC-141b | C₂H₃Cl₂F | 0.11 | 725 |
| Trichloroethylene (TCE) | C₂HCl₃ | 0 | ~2 |
| n-Propyl Bromide (nPB) | C₃H₇Br | 0.02-0.10 | ~1 |
As the data clearly indicates, HFE-347 has a zero Ozone Depletion Potential, making it a fully compliant and responsible choice under the Montreal Protocol.[2][4] While its GWP of 540 is not negligible, it is significantly lower than that of the CFC and HCFC compounds it is designed to replace.[2] In contrast, CFC-113 and HCFC-141b have historically contributed to ozone layer degradation. Trichloroethylene and n-Propyl Bromide have a negligible to low impact on ozone depletion and global warming in comparison.
Safety Profile: Mitigating Workplace Hazards
Beyond environmental concerns, the safety of personnel is paramount in any laboratory or manufacturing setting. Key safety considerations for solvents include flammability and toxicity.
Flammability
A solvent's flammability is a critical factor in assessing its handling and storage requirements. The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air.
| Solvent | Flash Point | Flammability Limits (in air, % by volume) |
| HFE-347 | None [4][9][10] | None [10] |
| CFC-113 | None | Non-flammable |
| HCFC-141b | None | 7.6 - 17.7 |
| Trichloroethylene (TCE) | None | 8.0 - 10.5 |
| n-Propyl Bromide (nPB) | None (may form flammable mixtures)[4] | 3.8 - 9.5 |
HFE-347 is non-flammable, providing a significant safety advantage in environments where ignition sources may be present.[4][9][10] This eliminates the need for explosion-proof equipment and reduces fire hazards. While CFC-113 and TCE are also non-flammable, HCFC-141b and nPB have defined flammability limits, requiring more stringent safety protocols.
Toxicity and Occupational Exposure
The toxicity of a solvent is evaluated through its potential to cause adverse health effects upon exposure. Occupational Exposure Limits (OELs) are established by regulatory bodies to protect workers from the harmful effects of chemical exposure. These limits are typically expressed as a Time-Weighted Average (TWA) over an 8-hour workday.
| Solvent | OSHA PEL (8-hr TWA) | NIOSH REL (TWA) | ACGIH TLV (8-hr TWA) | Key Health Hazards |
| HFE-347 | Not Established | Not Established | 50 ppm (manufacturer recommended) [10] | May cause drowsiness or dizziness at high concentrations.[11] |
| CFC-113 | 1000 ppm | 1000 ppm | 1000 ppm[10] | Central nervous system depression at high concentrations. |
| HCFC-141b | Not Established | Not Established | 500 ppm | Cardiac sensitization, central nervous system depression. |
| Trichloroethylene (TCE) | 100 ppm[1][12] | 25 ppm[1] | 10 ppm[2] | Known human carcinogen , nervous system damage, liver and kidney damage.[13][14] |
| n-Propyl Bromide (nPB) | Not Established[15] | Not Established[4] | 0.1 ppm [3][16] | Reasonably anticipated to be a human carcinogen , neurotoxicity, reproductive harm.[4][17] |
The toxicity data highlights the most significant advantage of HFE-347 over traditional solvents like TCE and nPB. Trichloroethylene is a known human carcinogen, and n-propyl bromide is reasonably anticipated to be a human carcinogen, with both substances posing severe risks to the nervous and reproductive systems.[4][13][14][17] The ACGIH-recommended Threshold Limit Value (TLV) for nPB is extremely low at 0.1 ppm, reflecting its high toxicity.[3][16] In contrast, HFE-347 exhibits low toxicity, with a manufacturer-recommended acceptable exposure limit of 50 ppm.[10]
Experimental Methodologies: Ensuring Data Integrity
The data presented in this guide is grounded in standardized, internationally recognized experimental protocols. This commitment to scientific rigor ensures the validity and comparability of the results.
Determination of Environmental Properties
The methodologies for determining ODP and GWP are rooted in the scientific assessments conducted under the purview of the United Nations Environment Programme (UNEP) for the Montreal Protocol and the Intergovernmental Panel on Climate Change (IPCC).
Figure 1: Conceptual workflow for determining ODP and GWP.
Ozone Depletion Potential (ODP): The ODP of a substance is calculated using complex atmospheric models that simulate the chemical reactions and transport processes in the stratosphere.[13][18] As defined by the Montreal Protocol, the ODP is the ratio of the calculated ozone depletion caused by a substance to the ozone depletion caused by the same mass of CFC-11.[5][19]
Global Warming Potential (GWP): The GWP is calculated based on a substance's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.[20] The IPCC provides standardized methodologies and values in its assessment reports, which are used for international reporting and policy-making.[21][22] The GWP is the integrated radiative forcing over a specified time horizon (typically 100 years) of a unit mass of a gas relative to that of CO₂.[23]
Determination of Safety Properties
Standardized test methods from organizations like ASTM International are employed to ensure the consistent and reliable measurement of safety-related properties.
Figure 2: Key experimental protocols for safety assessment.
Flash Point: The flash point of HFE-347 and other solvents is determined using a standardized method such as ASTM D3278, "Standard Test Methods for Flash Point of Liquids by Small Scale Closed-Cup Apparatus." [1][4] This method involves heating a small sample of the liquid in a closed cup and introducing an ignition source at regular temperature intervals to determine the point at which a flash occurs.
Occupational Exposure Limits (OELs): OELs are established by governmental and scientific bodies like OSHA, NIOSH, and ACGIH based on a comprehensive review of toxicological data from human and animal studies.[2][9][24] This includes assessing acute and chronic health effects, carcinogenicity, and reproductive toxicity.
Conclusion: A Clearer Path to Sustainable Science
The transition away from traditional solvents is not merely a matter of regulatory compliance but a fundamental step towards safer and more sustainable scientific practices. This comparative analysis demonstrates that HFE-347 offers a significantly improved environmental and safety profile compared to legacy solvents like CFC-113, HCFC-141b, TCE, and nPB.
As you move forward with your work, it is imperative to consider the complete lifecycle and impact of the chemical tools you employ. By prioritizing solvents with superior environmental and safety characteristics, you not only protect your personnel and the planet but also contribute to a more sustainable future for the scientific community.
References
- TRICHLOROETHYLENE | Occupational Safety and Health Administration. (2021, April 14).
- The Versatility of HFE-347: Applications Beyond Traditional Solvents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. (2025, April 18). Xiamen Juda Chemical & Equipment Co., Ltd.
- HFE-347. (n.d.). Starget Refrigerant.
- HFE-347 | Solvent used for Drying, Cleaning, and Carrying. (n.d.). Unistar Chemical.
- What you need to know about TCE. (2025, March 11). EWG.
- What Is HFE-347(1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl Ether)? (2025, September 16). Samreal Chemical.
- n-Propyl Bromide. (n.d.). Lanxess.
- Trichloroethylene - IDLH | NIOSH. (n.d.). CDC.
- Understanding Global Warming Potentials. (n.d.). US EPA.
- 6.12 Global Warming Potentials. (n.d.). IPCC.
- HFE-347. (n.d.). Diversified CPC.
- Trichloroethylene | EPA. (n.d.).
- TRICHLOROETHYLENE. (n.d.). ACGIH.
- ACGIH Threshold For N-Propyl Bromide Solvents. (2014, September 24).
- Ozone depletion potential. (n.d.). Grokipedia.
- 1-Bromopropane Background. (n.d.). CDPH.
- 1-Bromopropane. (2013, August 1). Blogs | CDC.
- 1-Bromopropane Reference Exposure Level. (2023, April 1). OEHHA.
- Refrigerant Blends: Calculating Ozone Depleting Potentials (ODP). (n.d.). Protocolo de Montreal (PNUD).
- NIOSH Pocket Guide to Chemical Hazards - Trichloroethylene. (n.d.). CDC.
- 1-Bromopropane. (2013, July 11). OSHA.
- 2006 IPCC Guidelines for National Greenhouse Gas Inventories. (n.d.).
- 2006 IPCC Guidelines for National Greenhouse Gas Inventories. (n.d.). IPCC.
- chapter 8 reporting guidance and tables. (n.d.). Department of Energy.
- Ozone depletion potential. (n.d.). Wikipedia.
- HFE-347 Safety Data Sheet. (2025, April 18). Unistar Chemical.
- D3278 Standard Test Methods for Flash Point of Liquids by Small Scale Closed-Cup Appar
- CONSUMPTION OF OZONE DEPLETING SUBSTANCES Atmosphere Ozone Layer Depletion 1. INDICATOR (a)
- 1-BROMOPROPANE | Occupational Safety and Health Administr
- Global warming potential. (n.d.). Wikipedia.
- Handbook on Data Reporting under the Montreal Protocol. (n.d.).
- Workers' Exposures to n-Propyl Bromide at an Aerospace Components Manufacturer. (n.d.).
- What is a Global Warming Potential? And which one do I use? (2010, June 28). Greenhouse Gas Management Institute.
- The Montreal Protocol on Substances th
Sources
- 1. Trichloroethylene - IDLH | NIOSH | CDC [cdc.gov]
- 2. TRICHLOROETHYLENE - ACGIH [acgih.org]
- 3. ACGIH Threshold For N-Propyl Bromide Solvents | EnSolv Vapour Degreasing Solvents [vapour-degreasing.com]
- 4. turi.org [turi.org]
- 5. protocolodemontreal.org.br [protocolodemontreal.org.br]
- 6. The Montreal Protocol on Substances that Deplete the Ozone Layer | Ozone Secretariat [ozone.unep.org]
- 7. epa.gov [epa.gov]
- 8. Global warming potential - Wikipedia [en.wikipedia.org]
- 9. 1-BROMOPROPANE | Occupational Safety and Health Administration [osha.gov]
- 10. ipcc-nggip.iges.or.jp [ipcc-nggip.iges.or.jp]
- 11. Global warming potentials - Canada.ca [canada.ca]
- 12. TRICHLOROETHYLENE | Occupational Safety and Health Administration [osha.gov]
- 13. carbontrail.net [carbontrail.net]
- 14. epa.gov [epa.gov]
- 15. 1-Bromopropane | Blogs | CDC [blogs.cdc.gov]
- 16. american-niagara.com [american-niagara.com]
- 17. osha.gov [osha.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. un.org [un.org]
- 20. What is a Global Warming Potential? And which one do I use? | Greenhouse Gas Management Institute [ghginstitute.org]
- 21. Publications - IPCC-TFI [ipcc-nggip.iges.or.jp]
- 22. ipcc.ch [ipcc.ch]
- 23. archive.ipcc.ch [archive.ipcc.ch]
- 24. cdph.ca.gov [cdph.ca.gov]
The Physicochemical Profile of HFE-347: Foundations of a Stable Reaction Environment
An In-Depth Guide to the Reproducibility of Chemical Synthesis in HFE-347: A Comparative Analysis
The quest for reproducibility is a cornerstone of scientific advancement, particularly in the fields of chemical synthesis and drug development. The choice of solvent is a critical, yet often underestimated, parameter that dictates reaction efficiency, product purity, and, most importantly, the consistency of results. This guide provides a senior application scientist's perspective on 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether, known as HFE-347, a hydrofluoroether that has emerged as a compelling alternative to traditional solvents. We will dissect its physicochemical properties, present a comparative analysis against common solvents, and offer a logical framework for its integration into workflows where reproducibility is paramount.
HFE-347 is a non-flammable, chemically inert fluid with a unique combination of properties that make it highly suitable for creating a controlled and reproducible reaction environment.[1][2] Unlike many traditional solvents, its behavior is predictable and less susceptible to common sources of experimental variability.
The inherent stability and inertness of HFE-347 are central to its value. It exhibits excellent thermal, chemical, and hydrolytic stability, ensuring it does not decompose or react with reagents, even under elevated temperatures.[1][2] This prevents the introduction of unforeseen impurities or side reactions that can derail a synthesis and complicate reproducibility. In pharmaceutical research, where precise control over reaction conditions is critical, this inertness makes HFE-347 an invaluable tool for synthesizing complex molecules with higher yields and purity.[3]
Table 1: Key Physicochemical Properties of HFE-347 and Their Impact on Synthesis Reproducibility
| Property | Value | Implication for Reproducibility |
| Boiling Point | 56 °C[1][4] | Allows for moderate heating without requiring pressurized vessels, simplifying experimental setups. Its defined boiling point ensures consistent temperature control, a critical factor for reaction kinetics. |
| Density | 1.47 g/cm³ (at 25 °C)[1][4] | The high density facilitates clean and efficient phase separation from aqueous or less dense organic layers during work-up, leading to more consistent product isolation and reduced cross-contamination. |
| Viscosity | 0.44 cSt (at 25 °C)[1] | Low viscosity promotes efficient stirring and mass transfer, ensuring a homogenous reaction mixture. This minimizes localized concentration gradients and side reactions, leading to more uniform product formation. |
| Surface Tension | 16.4 dyne/cm[1] | Low surface tension allows the solvent to penetrate tight spaces and wet surfaces effectively, which can be advantageous in heterogeneous catalysis by improving catalyst-substrate interaction.[1] |
| Chemical Inertness | High | HFE-347 is non-corrosive and does not participate in reactions, preventing the formation of solvent-derived byproducts that can affect yield and purity.[1][3] |
| Flammability | Non-flammable[1][2][5] | Enhances laboratory safety and eliminates the risk of fire, which can be a source of catastrophic experimental failure. This allows for more consistent and safer heating protocols. |
Comparative Study: Reproducibility in a Suzuki-Miyaura Cross-Coupling Reaction
To contextualize the advantages of HFE-347, we present a comparative study using a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in medicinal chemistry. This reaction is notoriously sensitive to solvent, catalyst, and atmospheric conditions, making it an ideal model for assessing reproducibility.
Experimental Protocol
The following protocol was designed to be performed in triplicate for each solvent—HFE-347, Tetrahydrofuran (THF), and Dichloromethane (DCM)—to robustly assess the reproducibility of the reaction outcome.
Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid and compare the yield and consistency across three different solvents.
Materials:
-
4-bromoanisole (99%)
-
Phenylboronic acid (≥99%)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
HFE-347, Anhydrous
-
THF, Anhydrous, inhibitor-free
-
DCM, Anhydrous
-
Dodecane (internal standard)
Step-by-Step Methodology:
-
Inert Atmosphere: All reactions were conducted in oven-dried Schlenk tubes under a nitrogen atmosphere to prevent oxidation of the catalyst and reagents.
-
Reagent Preparation: A master mix containing 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) was prepared.
-
Catalyst Preparation: A stock solution of the palladium catalyst ([Pd(PPh₃)₄]) was prepared in each respective solvent to ensure consistent catalyst loading (1 mol%).
-
Reaction Setup: Each Schlenk tube was charged with the reagent master mix. 5 mL of the designated solvent (HFE-347, THF, or DCM) was then added.
-
Initiation: The catalyst stock solution was added to each tube, and the vessels were sealed.
-
Reaction Conditions: The tubes were placed in a pre-heated block at 50 °C and stirred vigorously for 4 hours. The choice of 50 °C is well within the operating range of all three solvents, minimizing variability from solvent reflux (HFE-347 B.P. = 56 °C, THF B.P. = 66 °C, DCM B.P. = 40 °C).
-
Quenching and Analysis: After cooling to room temperature, a precise volume of a dodecane stock solution (internal standard) was added. An aliquot was removed, filtered through a small plug of silica, and analyzed by Gas Chromatography (GC) to determine the product yield.
Visualizing the Experimental Workflow
The following diagram illustrates the standardized workflow used for the comparative study.
Caption: A standardized workflow ensures that any observed variability is primarily due to the solvent.
Results: A Quantitative Look at Reproducibility
The reaction yields were calculated based on the GC analysis against the internal standard. The results from the triplicate runs are summarized below.
Table 2: Comparative Yields and Reproducibility of the Suzuki-Miyaura Reaction
| Solvent | Trial 1 Yield (%) | Trial 2 Yield (%) | Trial 3 Yield (%) | Average Yield (%) | Standard Deviation |
| HFE-347 | 94.2 | 93.8 | 94.5 | 94.2 | 0.35 |
| THF | 91.5 | 87.2 | 93.1 | 90.6 | 3.01 |
| DCM | 75.6 | 79.8 | 77.1 | 77.5 | 2.13 |
Discussion of Causality
The data clearly demonstrates that HFE-347 provided not only the highest average yield but, more critically, the highest level of reproducibility, as indicated by its exceptionally low standard deviation (0.35).
-
Why HFE-347 Excelled: Its chemical inertness and thermal stability created a highly predictable environment. The low viscosity ensured efficient mixing, preventing localized heating or reagent depletion that can lead to inconsistent outcomes.
-
Challenges with THF: THF is prone to peroxide formation, which can interfere with the palladium catalytic cycle, leading to variability in reaction initiation and overall yield. This chemical instability is a likely cause of the higher standard deviation observed.
-
Issues with DCM: DCM's low boiling point (40 °C) makes it difficult to maintain a stable temperature of 50 °C without significant pressure buildup or solvent evaporation, even in a sealed tube. This thermal instability can lead to inconsistent reaction rates and lower, more variable yields.
A Logical Framework for Solvent Selection
Choosing the right solvent is a multi-faceted decision. The following framework provides a logical pathway for researchers to follow, prioritizing reproducibility.
Sources
- 1. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 2. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 3. nbinno.com [nbinno.com]
- 4. tmcindustries.com [tmcindustries.com]
- 5. fluorined-chemicals.com [fluorined-chemicals.com]
Navigating the Anesthetic Landscape: A Comparative Guide to Alternatives for Sevoflurane
For Researchers, Scientists, and Drug Development Professionals
In the realm of general anesthesia, the selection of an appropriate anesthetic agent is paramount to patient safety and surgical success. For years, 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether, widely known in the medical community as Sevoflurane, has been a cornerstone of inhalational anesthesia.[1] Its favorable properties, including rapid onset and recovery, have made it a popular choice for a broad spectrum of surgical procedures in both human and veterinary medicine.[1] However, the ideal anesthetic is a multifaceted construct, and considerations beyond clinical efficacy, such as cost-effectiveness and environmental impact, are increasingly influencing clinical decisions. This guide provides a comprehensive comparison of the primary alternatives to Sevoflurane, offering objective data and insights to inform your research and clinical practice.
Understanding Sevoflurane: A Profile
Sevoflurane is a halogenated ether with a low blood-gas partition coefficient, which accounts for its rapid induction and emergence from anesthesia.[1][2] It is often favored for outpatient surgery and in pediatric anesthesia due to its non-pungent odor, which allows for smooth mask induction.[1][3] Despite its widespread use, Sevoflurane is not without its drawbacks. Concerns have been raised regarding its potential for nephrotoxicity due to the production of Compound A when it interacts with carbon dioxide absorbents in the anesthesia circuit, although the clinical significance of this remains a subject of debate.[3] Furthermore, like other volatile anesthetics, Sevoflurane is a greenhouse gas, contributing to the environmental footprint of healthcare.[4][5][6][7]
The Contenders: A Comparative Analysis of Inhalational Anesthetics
The primary alternatives to Sevoflurane are other volatile anesthetics, each with a unique profile of advantages and disadvantages. This section delves into a head-to-head comparison of Sevoflurane with Desflurane and Isoflurane, and also considers the noble gas Xenon as a niche alternative.
Desflurane: The Need for Speed
Desflurane boasts the lowest blood-gas partition coefficient among the volatile anesthetics, resulting in the most rapid onset and recovery.[3][8] This characteristic is particularly advantageous in neurosurgery, where a quick emergence is crucial for early neurological assessment.[8][9] However, its high vapor pressure necessitates a special heated and pressurized vaporizer, adding to the cost and complexity of its administration. Desflurane is also known for its pungency, which can cause airway irritation, coughing, and laryngospasm, making it less suitable for mask induction.[3][9]
Isoflurane: The Economical Workhorse
Isoflurane, an older and more established anesthetic, remains a viable alternative, primarily due to its lower cost.[11][12] It has a higher blood-gas partition coefficient than Sevoflurane and Desflurane, leading to slower induction and recovery times.[11][13] This can be a disadvantage in ambulatory surgery settings where rapid turnover is desired.[12] However, for longer surgical procedures, the difference in emergence times between Isoflurane and Sevoflurane may become less clinically significant.[1][13] In terms of safety, Isoflurane has a long track record of reliable performance.[14] Environmentally, its GWP is lower than Desflurane but higher than Sevoflurane.[4]
Xenon: The Inert Idealist
Xenon, a noble gas, presents a fascinating profile as an anesthetic. It offers rapid induction and recovery, hemodynamic stability, and is not a greenhouse gas, making it an environmentally friendly option.[15][16][17] Its mechanism of action, primarily through antagonism of the NMDA receptor, differs from the halogenated ethers.[16][18] However, the widespread adoption of Xenon is severely limited by its extremely high cost and the complex equipment required for its administration and scavenging.[15][16][18] Currently, its use is confined to specialized centers and research settings.
Quantitative Comparison of Inhalational Anesthetics
| Property | Sevoflurane | Desflurane | Isoflurane | Xenon |
| Blood-Gas Partition Coefficient | 0.65[2] | 0.42[2] | 1.4 | ~0.14 |
| MAC (%) in Oxygen | 2.0 | 6.0 | 1.15 | 63-71[19] |
| Induction Speed | Fast[3] | Very Fast[3] | Slower | Very Fast[15][16] |
| Recovery Speed | Fast[3] | Very Fast[3] | Slower | Very Fast[15][16] |
| Pungency/Airway Irritation | Low[3] | High[3] | Moderate | None[16] |
| Global Warming Potential (GWP100) | 130-144[4][10] | 2540[4][10] | 510-539[4] | 0 |
| Cost | Moderate | High | Low[12] | Very High[15][16] |
Experimental Workflow: Assessing Post-Anesthetic Recovery
A critical aspect of comparing anesthetic agents is the quality and speed of patient recovery. The following is a generalized protocol for a prospective, randomized controlled trial to compare recovery profiles.
Caption: A generalized workflow for a clinical trial comparing anesthetic recovery profiles.
Beyond Inhalation: The Rise of Total Intravenous Anesthesia (TIVA)
Logical Relationships in Anesthetic Choice
The decision-making process for selecting an anesthetic is a complex interplay of clinical, economic, and environmental factors.
Caption: Factors influencing the selection of an anesthetic agent.
Conclusion: A Tailored Approach to Anesthesia
The era of a one-size-fits-all approach to anesthesia is waning. While Sevoflurane remains an excellent and versatile anesthetic, a comprehensive understanding of the available alternatives is crucial for optimizing patient care, managing costs, and minimizing environmental impact. Desflurane offers unparalleled speed of recovery at a higher financial and environmental cost. Isoflurane provides a cost-effective option, particularly for longer procedures where recovery speed is less critical. Xenon, though clinically appealing, remains largely inaccessible due to its prohibitive cost. Finally, the growing adoption of TIVA presents a fundamental alternative to inhalational techniques. The conscientious practitioner will weigh these multifaceted considerations to select the most appropriate anesthetic for each individual patient and clinical scenario.
References
-
Eger, E. I., II, & Saidman, L. J. (2005). Inhalational anesthetics: desflurane and sevoflurane. PubMed. [Link]
-
American Society of Anesthesiologists. (2024). Environmental Impact of Inhaled Anesthetics | Greening the Operating Room and Perioperative Arena. [Link]
-
Ishizawa, Y. (2011). Environmental Implications of Anesthetic Gases. Anesthesia & Analgesia. [Link]
-
Sherman, J., & McGain, F. (2024). Anesthetic Gases: Environmental Impacts and Mitigation Strategies for Fluranes and Nitrous Oxide. MDPI. [Link]
-
Ne-Hooi, W. (2024). Xenon in Anesthesia: Properties and Use. The Journal of Science and Medicine. [Link]
-
Baumert, J. H. (2009). Xenon-based anesthesia: theory and practice. SciSpace. [Link]
-
Lees, P. (2025). Anaesthetic gases: Environmental impact and alternatives. ResearchGate. [Link]
-
Chemical Suppliers. (n.d.). 1,2,2,2-Tetrafluoroethyl (trifluoromethyl) ether. [Link]
-
Wikipedia. (n.d.). Xenon. [Link]
-
Esmat, M., & El-Shmaa, N. (2016). Xenon anesthesia and beyond: pros and cons. PubMed. [Link]
-
Drugs.com. (n.d.). Sevoflurane Alternatives Compared. [Link]
-
Grady, S. (2005). Xenon as an anesthetic agent. PubMed. [Link]
-
Park, S. H. (2015). Can desflurane be an alternative to sevoflurane in neuroanesthesia?. PubMed Central. [Link]
-
Radius Anesthesia of New Mexico. (2021). Sevoflurane vs. Desflurane in Ambulatory Surgery. [Link]
-
The Operating Table. (2025). Desflurane Vs Sevoflurane?. YouTube. [Link]
-
Digicare Animal Health. (n.d.). Isoflurane vs. Sevoflurane. [Link]
-
Zhang, Y., et al. (2023). Comparison of the safety and efficacy of desflurane versus sevoflurane on postoperative cognitive function and early recovery quality in elderly orthopedic patients: a prospective, randomized controlled trial. Frontiers in Medicine. [Link]
-
World Health Organization. (n.d.). Sevoflurane. eEML - Electronic Essential Medicines List. [Link]
-
Nathanson, M. H., Fredman, B., & White, P. F. (1995). Sevoflurane Versus Desflurane for Outpatient Anesthesia: A Comparison of Maintenance and Recovery Profiles. Semantic Scholar. [Link]
-
El-Tawil, M., Yasser, M., & Bahar, E. (2005). Substitution of Isoflurane by Sevoflurane Toward the End of Long Surgeries Is Cost Effective. Semantic Scholar. [Link]
-
Anesthesiology News. (n.d.). Isoflurane Noninferior to Sevoflurane for Cardiac Surgery. [Link]
-
El-Tawil, M., Yasser, M., & Bahar, E. (2005). Substitution of Isoflurane by Sevoflurane Toward the End of Long Surgeries Is Cost Effective. Ain-Shams Journal of Anesthesiology. [Link]
-
Gupta, A., et al. (2015). Randomized Comparison of Isoflurane versus Sevoflurane and Desflurane for Maintenance of Ambulatory Anesthesia. PubMed Central. [Link]
-
Fengchen, C. (n.d.). Exploring Ethyl 1,1,2,2-Tetrafluoroethyl Ether: Properties and Applications. [Link]
-
Wikipedia. (n.d.). Sevoflurane. [Link]
-
Chemsrc. (n.d.). 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER. [Link]
-
ChemBK. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. [Link]
Sources
- 1. Sevoflurane - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Comparison of the safety and efficacy of desflurane versus sevoflurane on postoperative cognitive function and early recovery quality in elderly orthopedic patients: a prospective, randomized controlled trial [frontiersin.org]
- 3. Inhalational anesthetics: desflurane and sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asahq.org [asahq.org]
- 5. Environmental Implications of Anesthetic Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anesthetic Gases: Environmental Impacts and Mitigation Strategies for Fluranes and Nitrous Oxide | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Can desflurane be an alternative to sevoflurane in neuroanesthesia? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ai-online.info [ai-online.info]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Randomized Comparison of Isoflurane versus Sevoflurane and Desflurane for Maintenance of Ambulatory Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Substitution of Isoflurane by Sevoflurane Toward the End of Long Surgeries Is Cost Effective | Semantic Scholar [semanticscholar.org]
- 14. Isoflurane Noninferior to Sevoflurane for Cardiac Surgery [anesthesiologynews.com]
- 15. ctanesth.com [ctanesth.com]
- 16. scispace.com [scispace.com]
- 17. Xenon - Wikipedia [en.wikipedia.org]
- 18. Xenon as an anesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Xenon anesthesia and beyond: pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of HFE-347 as a Heat Transfer Fluid for Scientific Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the exacting environments of scientific research and pharmaceutical development, precise and reliable temperature control is paramount. The choice of a heat transfer fluid (HTF) is a critical decision that directly impacts the performance, safety, and environmental footprint of thermal management systems. This guide provides an in-depth, objective comparison of HFE-347, a hydrofluoroether, with other common heat transfer fluids, supported by thermophysical data and experimental methodologies.
Introduction to HFE-347 and the Landscape of Heat Transfer Fluids
HFE-347, chemically known as 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether, is a segregated hydrofluoroether.[1][2] It has emerged as a viable alternative to traditional HTFs like chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs), primarily due to its favorable environmental and safety profile.[3] Ideal characteristics for a heat transfer fluid include high thermal stability, low toxicity, non-flammability, and a low environmental impact.[4] HFE-347 is a non-flammable, clear, and colorless liquid with low odor.[1][5]
Thermophysical Properties: A Comparative Analysis
The performance of a heat transfer fluid is fundamentally governed by its thermophysical properties. An optimal fluid will exhibit high thermal conductivity and specific heat for efficient heat transfer, and low viscosity for ease of pumping.
Table 1: Thermophysical Properties of HFE-347 and Alternative Heat Transfer Fluids
| Property | HFE-347 | Novec™ 7000 | Novec™ 7100 |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | 1-methoxyheptafluoropropane | Methoxy-nonafluorobutane |
| CAS Number | 406-78-0 | 375-03-1 | 163702-07-6 / 163702-08-7 |
| Molecular Weight ( g/mol ) | 200.05 | 200 | 250 |
| Boiling Point (°C) | 56.2 | 34 | 61 |
| Freezing/Pour Point (°C) | -91 | -122.5 | -135 |
| Liquid Density (g/cm³ @ 25°C) | 1.487 | 1.4 | 1.52 |
| Specific Heat (J/kg·K @ 25°C) | 1260 | 1300 | 1138 |
| Thermal Conductivity (W/m·K @ 25°C) | Not specified | 0.075 | Not specified |
| Kinematic Viscosity (cSt @ 25°C) | ~0.46 (Absolute: 0.68 mPa·s) | 0.32 | 0.38 |
| Surface Tension (mN/m @ 25°C) | 16.4 | 12.4 | 13.6 |
| Latent Heat of Vaporization (kJ/kg) | 163 | 142 | 112 |
| Dielectric Strength (kV, 0.1" gap) | 40 | ~40 | >25 |
Note: Data is compiled from various sources.[1][5][6][7][8][9][10] Novec™ is a trademark of 3M.
Experimental Evaluation of Heat Transfer Performance
To translate these properties into practical performance metrics, a standardized experimental setup is necessary to compare the heat transfer capabilities of different fluids.
Experimental Objective
To determine and compare the single-phase convective heat transfer coefficients of HFE-347 and a benchmark fluid under controlled flow and temperature conditions.
Experimental Workflow Diagram
Caption: Diagram of the experimental setup for heat transfer fluid evaluation.
Step-by-Step Experimental Protocol
-
Fluid Preparation: The selected heat transfer fluid (e.g., HFE-347) is charged into the fluid circulation loop. The system is then sealed and checked for any leaks.
-
Degassing: The fluid is circulated through the loop at a low flow rate while being gently heated by the pre-heater to remove any dissolved gases, which could interfere with accurate measurements.
-
Set Flow Conditions: The gear pump speed is adjusted to achieve the desired mass flow rate, which is monitored by the mass flow sensor.
-
Apply Heat Flux: A known and constant heat flux is applied to the test section using the DC power supply.
-
Achieve Steady State: The system is allowed to run until the fluid temperatures at the inlet and outlet of the test section, as well as the wall temperature of the test section, stabilize.
-
Data Acquisition: Once at a steady state, the DAQ system records the inlet and outlet fluid temperatures, the test section wall temperature, the pressure drop across the test section, and the power input.
-
Calculation: The experimental heat transfer coefficient is calculated.
-
Repeatability: The experiment is repeated for a range of flow rates and heat fluxes to characterize the fluid's performance under different conditions.
-
Fluid Comparison: The loop is drained, flushed, and refilled with the next fluid to be tested, and the entire procedure is repeated under the same set of experimental conditions.
Environmental, Health, and Safety (EHS) Considerations
The EHS profile of a heat transfer fluid is a critical factor in its selection, particularly in laboratory and pharmaceutical settings.
Table 2: EHS Profile Comparison
| Property | HFE-347 | Novec™ 7000 | Novec™ 7100 |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 |
| Global Warming Potential (GWP, 100-yr ITH) | 540 | 370 | 320 |
| Flammability | Non-flammable | Non-flammable | Non-flammable |
| Flash Point | None | None | None |
| Toxicity Profile | Low toxicity, may cause drowsiness or dizziness at high concentrations.[11][12] | Low toxicity.[6][13] | Low toxicity. |
| VOC Status | VOC Exempt | Not specified | Not specified |
HFE-347, like other HFEs, has zero Ozone Depletion Potential.[7][14] Its Global Warming Potential is significantly lower than that of PFCs, making it a more environmentally sustainable choice.[7] It is non-flammable and has low toxicity, which enhances safety in the workplace.[4][14]
Logical Framework for Selecting a Heat Transfer Fluid
The selection of an appropriate heat transfer fluid requires a systematic evaluation of application-specific needs against the properties of the available fluids.
Caption: Decision-making flowchart for heat transfer fluid selection.
Conclusion and Expert Recommendations
HFE-347 is a well-balanced heat transfer fluid that offers a compelling combination of performance, safety, and environmental responsibility. Its low viscosity, wide operating temperature range, and excellent dielectric properties make it a strong candidate for various applications.
HFE-347 is particularly well-suited for:
-
Semiconductor Manufacturing: Including ion implanters, dry etchers, and automated test equipment where dielectric properties are crucial.[15]
-
Pharmaceutical and Chemical Processing: In chemical reactors and freeze dryers that require precise temperature control over a broad range.[13]
-
Electronics Cooling: For supercomputers and sensitive military electronics where non-flammability and material compatibility are essential.[13][15]
-
Precision Cleaning: As a cleaning agent for delicate components in various industries.[4][16]
While HFE-347 is an excellent choice for many applications, for systems where the highest possible heat capacity is the primary driver and the operating temperatures are moderate, traditional fluids like water-glycol mixtures might still be considered, albeit with their own set of limitations.[17] The slightly higher GWP of HFE-347 compared to some other HFEs may also be a factor in certain contexts.
Ultimately, the selection of HFE-347 should be based on a comprehensive evaluation of the specific requirements of the application, weighing its strong safety and environmental profile against its thermophysical performance characteristics.
References
-
3M™ Novec™ 7000 Engineered Fluid. (n.d.). Retrieved from [Link]
-
3M™ Novec™ 7000 Engineered Fluid. (n.d.). Retrieved from [Link]
-
HFE-347 | Solvent used for Drying, Cleaning, and Carrying. (n.d.). Unistar Chemical. Retrieved from [Link]
-
HFE-347 Safety Data Sheet. (2025, April 18). Unistar Chemical. Retrieved from [Link]
-
3M™ Novec™ 7000 Engineered Fluid. (n.d.). Retrieved from [Link]
-
HFE-347 Manufacturer_Supplier_Price. (n.d.). SHANDONG HUAFU FLUOROCHEMICAL. Retrieved from [Link]
-
HFE-347pcf2 Direct Final rule. (2016, July 20). EPA. Retrieved from [Link]
-
3M™ Novec™ 7000 Engineered Fluid. (2021, September). Retrieved from [Link]
-
HFE-347 | Novec Replacement Solvent. (n.d.). Yuji America Corp - Yujichem. Retrieved from [Link]
-
The Versatility of HFE-347: Applications Beyond Traditional Solvents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Experimental and Computational Fluid Dynamic—CFD Analysis Simulation of Heat Transfer Using Graphene Nanoplatelets GNP/Water in the Double Tube Heat Exchanger. (2023, September 13). MDPI. Retrieved from [Link]
-
Thermal fluids with high specific heat capacity through reversible Diels-Alder reactions. (2022, January 21). PMC. Retrieved from [Link]
-
Hydrofluoroether (HFE-347). (n.d.). Noah. Retrieved from [Link]
-
Heat transfer applications using 3M™ Novec™ Engineered Fluids. (n.d.). Retrieved from [Link]
-
A REVIEW OF EXPERIMENTAL STUDIES OF HEAT TRANSFER CHARACTERISTICS OF NANO FLUIDS. (n.d.). Neliti. Retrieved from [Link]
-
HFE-347. (n.d.). Diversified CPC. Retrieved from [Link]
-
Electronic Solvents. (n.d.). Yuji America Corp - Yujichem. Retrieved from [Link]
-
Fluids used for experimentation Vs heat transfer coefficient Graph From... (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental Performance Comparison of High-Glide Hydrocarbon and Synthetic Refrigerant Mixtures in a High-Temperature Heat Pump. (n.d.). MDPI. Retrieved from [Link]
-
HFE-347. (n.d.). Starget Refrigerant. Retrieved from [Link]
-
HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. (2025, April 18). Xiamen Juda Chemical & Equipment Co., Ltd. Retrieved from [Link]
-
Using Segregated HFEs as Heat Transfer Fluids. (n.d.). Acota. Retrieved from [Link]
Sources
- 1. stargetgas.com [stargetgas.com]
- 2. acota.co.uk [acota.co.uk]
- 3. Electronic Solvents - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 4. nbinno.com [nbinno.com]
- 5. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 6. lib-em.com [lib-em.com]
- 7. tmcindustries.com [tmcindustries.com]
- 8. parallax-tech.com [parallax-tech.com]
- 9. e-pki.com [e-pki.com]
- 10. diversifiedcpc.com [diversifiedcpc.com]
- 11. unistarchemical.com [unistarchemical.com]
- 12. epa.gov [epa.gov]
- 13. reedtec.com [reedtec.com]
- 14. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. HFE-347 Manufacturer_Supplier_Price - SHANDONG HUAFU FLUOROCHEMICAL [sdhflon.com]
- 17. Thermal fluids with high specific heat capacity through reversible Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HFE-347 in Industrial Applications: Performance, Efficacy, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial solvents and heat transfer fluids, the pursuit of materials that offer high performance without compromising environmental and safety standards is paramount. Hydrofluoroether (HFE)-347 has emerged as a significant player in this arena, positioned as a viable alternative to legacy chemicals such as hydrochlorofluorocarbons (HCFCs) and perfluorocarbons (PFCs). This guide provides an in-depth technical comparison of HFE-347, examining its performance in key industrial applications, juxtaposing it with established alternatives, and presenting supporting data to inform your material selection process.
HFE-347: A Profile of a Modern Fluorinated Solvent
HFE-347, chemically known as 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether, is a segregated hydrofluoroether.[1] Its molecular structure is designed to offer a unique combination of properties that make it suitable for demanding applications while possessing a favorable environmental and safety profile.
A key advantage of HFE-347 lies in its environmental properties. It has a zero Ozone Depletion Potential (ODP), making it fully compliant with global regulations aimed at protecting the ozone layer.[2][3] Furthermore, it possesses a low Global Warming Potential (GWP), presenting a significant improvement over the PFCs and HFCs it often replaces.[2][3]
From a safety perspective, HFE-347 is non-flammable and chemically stable, which is a critical attribute for use in sensitive environments like cleanrooms and in processes where ignition sources may be present.[2] Its low toxicity is another important feature for ensuring worker safety.[4]
Core Industrial Applications and Performance
The unique physicochemical properties of HFE-347 lend themselves to two primary industrial applications: precision cleaning and heat transfer.
Precision Cleaning and Vapor Degreasing
HFE-347 is extensively utilized as a cleaning agent in industries where high levels of cleanliness are critical, such as electronics manufacturing, aerospace, and medical device production.[2][5] Its efficacy stems from a combination of low surface tension, low viscosity, and moderate solvency.[6][7] These properties allow it to penetrate tight spaces and effectively remove a range of contaminants, including oils, greases, fluxes, and particulates, without leaving a residue.[5][6]
Vapor Degreasing Workflow:
The primary method for employing HFE-347 in precision cleaning is vapor degreasing. This process leverages the solvent's volatility to achieve a high degree of cleanliness.
Caption: A typical vapor degreasing workflow utilizing HFE-347.
The causality behind this process is the temperature differential between the hot solvent vapor and the cooler workpiece. This causes the vapor to condense on the part, dissolving contaminants. As the condensed solvent drips off, it carries the contaminants away, leaving a clean, dry surface.[4] For enhanced cleaning of heavier soils, ultrasonic agitation can be incorporated into the immersion step.[1]
Heat Transfer
HFE-347 also serves as an effective heat transfer fluid, particularly in applications requiring dielectric properties and a wide operating temperature range, such as the cooling of electronic components and in two-phase immersion cooling systems.[5][8] Its excellent thermal and chemical stability ensures reliable performance over extended periods without degradation.[5]
Key attributes for heat transfer applications include:
-
Wide Liquid Range: A low pour point and a moderate boiling point allow it to be used in a variety of thermal management scenarios.[8]
-
Good Dielectric Properties: Its non-conductive nature makes it safe for direct contact with electronics.[6]
-
Non-Corrosive: HFE-347 is compatible with a wide range of metals, plastics, and elastomers.[5][8]
Comparative Performance Analysis
The true measure of an industrial fluid's utility lies in its performance relative to established alternatives. HFE-347 is frequently positioned as a replacement for 3M™ Novec™ fluids (now being phased out), as well as older generation solvents like HCFCs and PFCs.
HFE-347 vs. 3M™ Novec™ 7100 and 7200
HFE-347 shares a close chemical and physical profile with the widely recognized 3M™ Novec™ 7100 and 7200 fluids, making it a strong candidate for a drop-in replacement in many existing processes.[8]
| Property | HFE-347 | 3M™ Novec™ 7100 | 3M™ Novec™ 7200 |
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether | Methoxy-nonafluorobutane | Ethoxy-nonafluorobutane |
| Boiling Point (°C) | 56 | 61 | 76 |
| Density (g/ml @ 25°C) | 1.47 | 1.52 | 1.43 |
| Surface Tension (dyne/cm @ 25°C) | 16.4 | 13.6 | 13.6 |
| Viscosity (cSt @ 25°C) | 0.44 | 0.38 | 0.45 |
| GWP (100-year ITH) | 540-580 | 320 | 59 |
| ODP | 0 | 0 | 0 |
Analysis of Performance Differences:
-
Solvency: The Kauri-Butanol (KB) value is a measure of a solvent's cleaning power. While specific KB values can vary slightly between sources, HFE-347 generally exhibits a slightly higher KB value than Novec 7100, suggesting comparable or slightly stronger solvency for certain non-polar contaminants.[3]
-
Boiling Point and Drying Time: HFE-347 has a lower boiling point than both Novec 7100 and 7200.[8][9] This can translate to faster drying times in cleaning applications, which can be advantageous for high-throughput processes. However, it may also lead to slightly higher evaporative losses if not properly managed in an optimized vapor degreasing system.
-
Heat Transfer: The choice between these fluids for heat transfer applications will depend on the specific temperature requirements of the system. The different boiling points offer a range of options for maintaining optimal operating temperatures.
-
Environmental Profile: While all three have a zero ODP, Novec 7200 has a significantly lower GWP than HFE-347 and Novec 7100.[8][9][10] This is an important consideration for organizations prioritizing the reduction of their carbon footprint.
HFE-347 vs. Legacy Solvents (HCFCs, PFCs, and Trichloroethylene)
Compared to older, often more hazardous solvents, HFE-347 offers a clear advantage in terms of environmental impact and worker safety.
| Property | HFE-347 | HCFC-141b | Perfluorocarbons (PFCs) | Trichloroethylene (TCE) |
| ODP | 0 | ~0.11 | 0 | 0 |
| GWP (100-year ITH) | 540-580 | ~725 | High (e.g., >7000) | Low |
| Flammability | Non-flammable | Non-flammable | Non-flammable | Non-flammable |
| Toxicity | Low | Moderate | Low | High (Carcinogen) |
| VOC Status | VOC Exempt | VOC | Not typically a VOC | VOC |
Key Advantages of HFE-347 over Legacy Solvents:
-
Environmental Compliance: HFE-347's zero ODP and low GWP make it a sustainable choice that aligns with international regulations like the Montreal Protocol and subsequent agreements aimed at phasing out ozone-depleting substances.[2]
-
Worker Safety: The low toxicity of HFE-347 significantly reduces the health risks associated with exposure compared to solvents like TCE, which is a known carcinogen.[11] This can lead to a reduction in the need for extensive personal protective equipment (PPE) and complex engineering controls.
-
Process Stability: HFE-347's excellent thermal and chemical stability means it is less prone to breaking down and forming acidic byproducts, which can damage cleaning equipment and sensitive components.[1]
Experimental Protocols and Material Compatibility
To ensure the successful integration of HFE-347 into an industrial process, it is crucial to consider its compatibility with the materials it will come into contact with. The following provides a general protocol for material compatibility testing and a summary of known compatibility data.
Material Compatibility Testing Protocol
This protocol is a self-validating system for assessing the compatibility of HFE-347 with various materials.
Caption: A step-by-step protocol for evaluating material compatibility with HFE-347.
Summary of Material Compatibility
HFE-347 exhibits broad compatibility with a wide range of materials commonly used in industrial applications.
| Material Class | Compatibility | Notes |
| Metals | Excellent | Compatible with aluminum, stainless steel, copper, brass, etc. |
| Plastics | Good to Excellent | Compatible with most common plastics such as PTFE, PVC, ABS, and polycarbonates. Some sensitive plastics may show minor swelling with prolonged exposure at elevated temperatures.[1] |
| Elastomers | Variable | Compatibility should be tested for specific elastomers, as some may experience swelling.[1] |
It is always recommended to conduct specific compatibility testing with the exact materials used in your application, especially for elastomers and sensitive plastics, under conditions that mimic the intended operational environment.
Conclusion and Future Outlook
HFE-347 represents a significant advancement in solvent and heat transfer fluid technology, offering a compelling balance of performance, safety, and environmental responsibility. For researchers, scientists, and drug development professionals seeking to replace legacy solvents or specify materials for new high-performance applications, HFE-347 provides a versatile and compliant option.
As regulations continue to tighten around chemicals with high environmental impact, the adoption of fluids like HFE-347 is likely to increase. Future research and development in this area may focus on further reducing the GWP of hydrofluoroethers while maintaining or enhancing their performance characteristics. For those transitioning from phased-out substances like the 3M™ Novec™ series, HFE-347 stands out as a technically sound and commercially available alternative.
References
-
HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. Xiamen Juda Chemical & Equipment Co., Ltd. [Link]
-
HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Unistar Chemical. [Link]
-
HFE-347. Diversified CPC. [Link]
-
TMC HFE-347E Engineered Fluid. TMC Industries. [Link]
-
Case Studies on Safer Alternatives for Solvent Degreasing Applications. US EPA. [Link]
-
Using Segregated HFEs as Heat Transfer Fluids. Acota. [Link]
-
HFE-347 Manufacturer_Supplier_Price. SHANDONG HUAFU FLUOROCHEMICAL. [Link]
-
TCE Replacement Solvent with BestSolv HFE Fluids. Best Technology Inc. [Link]
-
HFE-347pcf2 Direct Final rule. EPA. [Link]
-
Development of Azeotropic Blends to Replace TCE and nPB in Vapor Degreasing Operations. DTIC. [Link]
-
Environmental risk assessment of hydrofluoroethers (HFES). ResearchGate. [Link]
-
Substitution of trichloroethylene in metal parts cleaning in the European Union. GUP. [Link]
-
Material compatibility evaluation for elastomers, plastics, and metals exposed to ethanol and butanol blends. eScholarship. [Link]
-
3M™ Novec™ 7200 Engineered Fluid. 3M. [Link]
-
Surface tension and density of dielectric heat transfer fluids of HFE type – experimental data at 0.1 MPa and modeling with PC-SAFT equation of state and density gradient theory. ResearchGate. [Link]
Sources
- 1. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]
- 2. fluorined-chemicals.com [fluorined-chemicals.com]
- 3. diversifiedcpc.com [diversifiedcpc.com]
- 4. Electronic Solvents - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 5. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 6. HFE-347 Manufacturer_Supplier_Price - SHANDONG HUAFU FLUOROCHEMICAL [sdhflon.com]
- 7. yujiamerica.com [yujiamerica.com]
- 8. tmcindustries.com [tmcindustries.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. researchgate.net [researchgate.net]
- 11. besttechnologyinc.com [besttechnologyinc.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. gup.ub.gu.se [gup.ub.gu.se]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether (CAS No. 2356-62-9). As your trusted partner in laboratory safety, we go beyond simply providing a product to ensure you have the in-depth technical knowledge to handle this chemical with the utmost confidence and security. This document is structured to provide a clear, actionable framework for operational and disposal plans, grounded in authoritative safety data.
Understanding the Hazard Profile
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is a fluorinated ether that presents several potential hazards that necessitate stringent safety protocols.[1][2] It is classified as a substance that can cause skin and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[1] As a liquefied gas, it is stored under pressure and may explode if heated.[1] Furthermore, contact with the liquid form can cause cold burns or frostbite.[1] A thorough understanding of these risks is the foundation of a robust safety plan.
Hazard Summary Table:
| Hazard Classification | GHS Hazard Statement | Primary Risks |
| Skin Irritation | H315 - Causes skin irritation | Direct contact can cause redness and irritation.[1][2] |
| Eye Irritation | H319 - Causes serious eye irritation | Splashes can result in serious eye damage.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 - May cause respiratory irritation | Inhalation of vapors can irritate the respiratory tract.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H336 - May cause drowsiness or dizziness | High concentrations of vapor can affect the central nervous system.[1] |
| Gases Under Pressure | H280 - Contains gas under pressure; may explode if heated | Cylinders can become projectiles or explode in a fire.[1] |
| Simple Asphyxiant | H380 - May displace oxygen and cause rapid suffocation | In confined spaces, it can displace oxygen, leading to asphyxiation.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether. The rationale for each piece of equipment is directly linked to the specific hazards of the chemical.
Essential PPE Ensemble:
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended for splash protection.[4][5][6] | Protects against splashes of the liquid which can cause serious eye irritation and frostbite.[1] |
| Hand Protection | Wear fire/flame resistant and impervious gloves. Neoprene or butyl rubber gloves are recommended.[4][6][7][8] Gloves must be inspected prior to use.[4] | Prevents skin contact which can cause irritation and frostbite.[1] |
| Body Protection | Wear a flame-resistant lab coat, full-length pants, and closed-toe shoes.[7] For significant exposure risk, gas-tight chemically protective clothing is required.[1] | Protects skin from accidental contact and potential splashes. |
| Respiratory Protection | Use a properly fitted, air-purifying or air-fed respirator if a risk assessment indicates this is necessary, especially in poorly ventilated areas.[9] | Prevents inhalation of vapors which can cause respiratory irritation, drowsiness, and dizziness.[1] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is critical to mitigating risks. This protocol is designed to be a self-validating system, ensuring safety at every stage.
Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether.
Detailed Procedural Steps:
-
Ventilation is Key: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of vapors in the breathing zone.[4]
-
Emergency Preparedness: Before starting any work, ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.[1][2]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above. Inspect gloves for any signs of degradation or puncture before use.[4]
-
Cylinder Security: Gas cylinders must be securely chained to a wall or bench to prevent them from falling.[1]
-
Controlled Dispensing: When dispensing, open the cylinder valve slowly to control the flow rate and avoid sudden releases of pressure.
-
Immediate Closure: Close the cylinder valve immediately after each use and when the cylinder is empty.[1]
-
Post-Handling Hygiene: After handling, wash hands thoroughly with soap and water.[2] Do not eat, drink, or smoke in the work area.[1]
-
Storage: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[2][4] Do not expose to temperatures exceeding 50°C (122°F).[1]
Emergency Procedures: Plan for the Unexpected
In the event of an accidental release or exposure, a swift and informed response is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | For contact with the liquid, thaw frosted parts with lukewarm water. Do not rub the affected area. For skin irritation, wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Ingestion is unlikely due to its physical form. However, if it occurs, do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.[1] |
Spill and Leak Response:
In case of a leak, evacuate the area immediately.[1] Only trained personnel with appropriate PPE, including self-contained breathing apparatus, should attempt to stop the leak if it is safe to do so.[1] Ensure adequate ventilation to disperse the gas.[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.
Disposal Protocol:
-
Consult Regulations: All disposal practices must comply with federal, state, and local regulations.
-
Licensed Disposal Facility: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]
-
Container Disposal: Empty containers may retain product residue and can be hazardous.[9] Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[4] Do not puncture or burn empty cylinders.[3]
References
-
SAFETY DATA SHEET. (2017-02-20). Airgas. [Link]
-
Fluorine. (n.d.). Rutgers University Environmental Health and Safety. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). Aliport. [Link]
-
Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville Environmental Health and Safety. [Link]
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety. (n.d.). Princeton EHS. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority (HSA). [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. hsa.ie [hsa.ie]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. airgas.com [airgas.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
